molecular formula C10H18ClNO B1351772 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS No. 349097-99-0

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Cat. No.: B1351772
CAS No.: 349097-99-0
M. Wt: 203.71 g/mol
InChI Key: LNSIPBCCURESMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine (CAS Registry Number: 349097-99-0) is a chemical compound with the molecular formula C 10 H 18 ClNO and a molecular weight of 203.71 g/mol . This organic building block is characterized by its piperidine ring substituted with methyl groups at the 3 and 5 positions and a 3-chloropropanoyl functional group . Its structure is defined by the SMILES notation CC1CC(CN(C1)C(=O)CCCl)C and the InChIKey LNSIPBCCURESMW-UHFFFAOYSA-N . Key physicochemical properties of this compound include a predicted density of 1.0±0.1 g/cm³ and a boiling point of 308.1±25.0°C at 760 mmHg . It is typically supplied as a liquid and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) to maintain stability . The compound is classified as an irritant, and researchers should consult the Safety Data Sheet (SDS) before use . This compound serves as a versatile intermediate in organic and medicinal chemistry research . Its structure, featuring both a chloropropanoyl chain and a dimethylpiperidine ring, makes it a valuable scaffold for the synthesis of more complex molecules for pharmaceutical research and development. As with all materials of this nature, this compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSIPBCCURESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391383
Record name 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-99-0
Record name 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS number 349097-99-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE (CAS 349097-99-0): Synthesis, Properties, and Applications in Chemical Synthesis

Introduction and Strategic Overview

This compound, registered under CAS number 349097-99-0, is a bifunctional organic molecule poised for significant utility in synthetic chemistry, particularly within drug discovery and materials science. As a derivative of 3,5-dimethylpiperidine, it incorporates a sterically defined and lipophilic piperidine scaffold, a privileged structure in many pharmaceuticals.[1][2] The molecule's true synthetic value, however, lies in the reactive 3-chloropropanoyl tail, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive analysis of its synthesis, physicochemical characteristics, and strategic applications as a versatile chemical building block.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in a synthetic environment. These parameters are critical for solvent selection, reaction condition optimization, and purification strategies. The data, compiled from chemical supplier databases, are summarized below.[3][4][5]

PropertyValueSource
CAS Number 349097-99-0[3][4]
Molecular Formula C₁₀H₁₈ClNO[3][4]
Molecular Weight 203.71 g/mol [3][4]
Appearance Liquid (form)[5]
Predicted Boiling Point 308.1 ± 25.0 °C[4]
Predicted Density 1.035 ± 0.06 g/cm³[4]
Topological Polar Surface Area 20.3 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
XLogP3 2.0[3]

Synthesis and Mechanistic Considerations

The most logical and industrially scalable synthesis of this compound is the nucleophilic acyl substitution of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride. This reaction is a cornerstone of amide bond formation.

Precursor Analysis: 3,5-Dimethylpiperidine

The choice of the piperidine precursor is critical. 3,5-Dimethylpiperidine (CAS 35794-11-7) is a secondary amine, rendering it an excellent nucleophile for acylation.[6] It is typically produced via the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).[6][7] This precursor exists as two diastereomers: a chiral trans-(R,R)/(S,S) pair and an achiral cis-(R,S) form.[7][8][9] For most applications as a building block, a mixture of cis- and trans- isomers is utilized. Its role as an intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][10]

cluster_precursor Precursor Synthesis cluster_main_synthesis Target Synthesis Lutidine 3,5-Lutidine Piperidine 3,5-Dimethylpiperidine Lutidine->Piperidine Catalytic Hydrogenation (e.g., Ru catalyst) Target 1-(3-Chloropropanoyl)- 3,5-dimethylpiperidine Piperidine->Target AcylChloride 3-Chloropropanoyl Chloride AcylChloride->Target

Caption: Synthetic pathway from 3,5-Lutidine to the target compound.

Proposed Synthetic Protocol

This protocol describes a robust method for the acylation of 3,5-dimethylpiperidine. Every step is designed to maximize yield and purity while ensuring safe handling of the reagents.

1. Reagent Preparation and Inerting:

  • A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The entire apparatus is flame-dried under vacuum and subsequently purged with dry nitrogen gas. This is a critical step to prevent the hydrolysis of the acyl chloride, which is highly moisture-sensitive.

  • Dissolve 3,5-dimethylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF). The base is essential to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

2. Acylation Reaction:

  • Cool the flask to 0 °C in an ice-water bath. This is a precautionary measure to control the initial exotherm of the acylation.

  • Dissolve 3-chloropropanoyl chloride (1.1 eq) in the same dry solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

3. Workup and Extraction:

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. If using dichloromethane, the organic layer will be the bottom layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to initiate drying).

  • Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the pure product.

  • The fractions containing the desired product are combined and the solvent is removed in vacuo to yield this compound as a pure substance.

cluster_input Core Building Block cluster_reagents Nucleophile Library cluster_output Generated Derivatives start This compound Electrophilic Site (R-Cl) nuc1 Amines (R₂NH) start:f1->nuc1 SN2 Reaction nuc2 Thiols (RSH) start:f1->nuc2 SN2 Reaction nuc3 Azides (N₃⁻) start:f1->nuc3 SN2 Reaction nuc4 Other Nu⁻ start:f1->nuc4 SN2 Reaction out1 Amine Adduct nuc1->out1 out2 Thioether Adduct nuc2->out2 out3 Azide Adduct nuc3->out3 out4 Diverse Library nuc4->out4

Caption: Application workflow for generating molecular libraries.

Safety and Handling

According to available safety data, this compound is classified as a warning-level hazard. [3]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction. [3][4] * H319: Causes serious eye irritation. [3][4]* Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] Handling Recommendations: Given its irritant nature and the properties of its precursors, standard laboratory precautions are required. All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible substances.

Conclusion

This compound is a valuable, non-commercialized chemical intermediate whose properties can be confidently inferred from its constituent parts. Its synthesis is straightforward via standard amide coupling. The true potential of this molecule lies in its capacity to act as a versatile scaffold, enabling the facile introduction of diverse chemical functionalities through nucleophilic substitution at the alkyl chloride terminus. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the systematic exploration of chemical space and the development of novel molecular entities.

References

  • Angene Chemical. 3-Chloro-1-(3,5-dimethylpiperidin-1-yl);propan-1-one. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available from: [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Available from: [Link]

  • Wikipedia. 3,5-Dimethylpiperidine. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Piperidine. Available from: [Link]

  • PubChem - NIH. 3,5-Dimethylpiperidine | C7H15N | CID 118259. Available from: [Link]

  • Grokipedia. 3,5-Dimethylpiperidine. Available from: [Link]

  • Chem-Impex. 3,5-Dimethylpiperidine (cis- and trans- mixture). Available from: [Link]

  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. Available from: [Link]

  • PrepChem.com. Synthesis of 3,3-dimethylpiperidine. Available from: [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Google Patents. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with biological targets. The incorporation of a 3-chloropropanoyl group introduces a reactive electrophilic site, rendering the molecule a versatile intermediate for further chemical modifications and the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization to ensure the identity and purity of the final compound.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most directly achieved through a nucleophilic acyl substitution reaction. The logical disconnection of the amide bond points to two primary starting materials: 3,5-dimethylpiperidine and 3-chloropropanoyl chloride.

Figure 1: Retrosynthetic Analysis

G Target This compound Disconnect Amide Bond Disconnection Target->Disconnect Starting_Materials Starting Materials Piperidine 3,5-Dimethylpiperidine Starting_Materials->Piperidine Acyl_Chloride 3-Chloropropanoyl Chloride Starting_Materials->Acyl_Chloride

Caption: Retrosynthetic disconnection of the target molecule.

3,5-Dimethylpiperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Starting Material Profile: 3,5-Dimethylpiperidine

A thorough understanding of the starting materials is crucial for a successful synthesis.

PropertyValue
Chemical Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 144-156 °C
Density ~0.853 g/mL at 25 °C
CAS Number 35794-11-7

Synthesis of 3,5-Dimethylpiperidine: This starting material is commonly synthesized via the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).[1] This process typically employs catalysts such as ruthenium on a solid support under elevated temperature and pressure.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-acylation of secondary amines.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3,5-Dimethylpiperidine 3,5-Dimethylpiperidine Reaction Acylation 3,5-Dimethylpiperidine->Reaction 3-Chloropropanoyl Chloride 3-Chloropropanoyl Chloride 3-Chloropropanoyl Chloride->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Aprotic Solvent (e.g., Dichloromethane) Aprotic Solvent (e.g., Dichloromethane) Aprotic Solvent (e.g., Dichloromethane)->Reaction 0 °C to Room Temperature 0 °C to Room Temperature 0 °C to Room Temperature->Reaction This compound This compound Triethylamine Hydrochloride Triethylamine Hydrochloride Reaction->this compound Reaction->Triethylamine Hydrochloride

Caption: General reaction scheme for the synthesis.

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (Molar Eq.)
3,5-DimethylpiperidineC₇H₁₅N113.201.0
3-Chloropropanoyl chlorideC₃H₄Cl₂O126.971.1
Triethylamine (TEA)C₆H₁₅N101.191.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-
1 M Hydrochloric acid (HCl)HCl36.46-
Saturated sodium bicarbonateNaHCO₃84.01-
Brine (saturated NaCl)NaCl58.44-
Anhydrous magnesium sulfateMgSO₄120.37-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpiperidine (1.0 eq.) and anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq.) dropwise.

  • Acylation: Slowly add 3-chloropropanoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture. Maintain the temperature below 5 °C during the addition. A precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl groups, and the two methylene groups of the chloropropanoyl moiety. The diastereotopic protons of the piperidine ring may exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the piperidine ring, the methyl groups, and the carbons of the chloropropanoyl chain.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (203.71 g/mol ). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹.

Safety Considerations

  • 3-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,5-Dimethylpiperidine is a flammable liquid and can cause skin and eye irritation.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established N-acylation of a secondary amine with an acyl chloride. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. The key to a successful synthesis lies in the use of anhydrous conditions and careful monitoring of the reaction progress. Subsequent purification and thorough analytical characterization are essential to ensure the quality of the final product.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available at: [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a substituted piperidine derivative with potential applications in synthetic chemistry and drug development.[1][2] The structural elucidation and confirmation of this compound are paramount for its use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. While experimental data for this specific molecule is not widely available in public databases, this document serves as a robust predictive guide for researchers and scientists. The molecular formula is C₁₀H₁₈ClNO, with a molecular weight of 203.71 g/mol .[1][2]

Molecular Structure and Stereochemistry

The structure of this compound presents interesting stereochemical considerations. The 3,5-dimethylpiperidine ring can exist as cis and trans diastereomers. The orientation of the methyl groups will influence the conformational dynamics of the piperidine ring and, consequently, the chemical environment of the ring protons and carbons, which will be reflected in the NMR spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall magnetic environment.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.80t2H-CH₂-ClProtons adjacent to the electronegative chlorine atom are deshielded.
~2.90t2H-CO-CH₂-Protons alpha to the carbonyl group are deshielded.
~1.5 - 4.5m6HPiperidine ring protons (H2, H3, H4, H5, H6)A complex region due to overlapping signals and diastereotopicity. The axial and equatorial protons will have different chemical shifts.
~0.8 - 1.2d6H-CH₃The two methyl groups on the piperidine ring. The cis/trans relationship will influence the exact chemical shift.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using appropriate pulse sequences.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ) ppmAssignmentRationale
~170C=OThe carbonyl carbon of the amide is significantly deshielded.
~45 - 55Piperidine ring carbons (C2, C6)Carbons adjacent to the nitrogen atom.
~30 - 40Piperidine ring carbons (C3, C5)Methine carbons bearing the methyl groups.
~30 - 40Piperidine ring carbon (C4)Methylene carbon of the piperidine ring.
~40-CH₂-ClCarbon attached to the electronegative chlorine.
~35-CO-CH₂-Carbon alpha to the carbonyl group.
~15 - 25-CH₃Methyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~2950 - 2850StrongC-HAlkane stretch
~1650StrongC=OAmide I band (carbonyl stretch)
~1450MediumC-HMethylene/Methyl bend
~750Medium-StrongC-ClAlkyl halide stretch

The most prominent peak will be the strong absorption from the amide carbonyl group around 1650 cm⁻¹. The C-Cl stretch is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 203 (for ³⁵Cl) and 205 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Patterns:

    • Loss of the chlorine atom to give a fragment at m/z 168.

    • Alpha-cleavage of the piperidine ring.

    • Cleavage of the bond between the carbonyl group and the piperidine ring.

cluster_main Predicted MS Fragmentation M+ (m/z 203/205) M+ (m/z 203/205) Fragment 1 (m/z 168) Fragment 1 (m/z 168) M+ (m/z 203/205)->Fragment 1 (m/z 168) - Cl Fragment 2 Fragment 2 M+ (m/z 203/205)->Fragment 2 - CH2CH2Cl Fragment 3 Fragment 3 M+ (m/z 203/205)->Fragment 3 Ring Cleavage

Caption: Predicted fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250°C).

    • Column: Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

    • Oven Program: A temperature gradient is used to elute the compound.

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this molecule and ensure its purity and identity for further applications in drug discovery and chemical synthesis. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.

References

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • PubChem. 1,3-Dimethylpiperidine. [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Patsnap. Preparation method of N, N-dimethyl piperidine chloride salt.
  • NIST WebBook. 3,3-Dimethylpiperidine. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethylpiperidine. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ACS Publications. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • SpectraBase. 1,3-Dimethylpiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

Purity and stability of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Stability of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the reliability of a chemical intermediate is paramount. The compound this compound, a molecule possessing both a stable piperidine scaffold and a reactive chloropropanoyl functional group, serves as a versatile building block. Its purity dictates the quality of subsequent synthetic steps, while its stability determines viable storage conditions, shelf-life, and formulation strategies. This guide moves beyond mere data reporting. It is designed to provide a deep, mechanistic understanding of the factors governing the purity and stability of this key intermediate. We will explore not just what happens, but why it happens, offering field-proven insights to guide researchers in their analytical and developmental endeavors.

Molecular Profile and Synthetic Considerations

This compound (Molecular Formula: C10H18ClNO, Molecular Weight: 203.71 g/mol ) is a tertiary amide featuring a disubstituted piperidine ring.[1] The core structure's stability is contrasted by two key reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bearing the chloro-substituent, which is susceptible to nucleophilic attack.

The most direct synthetic route involves the acylation of 3,5-dimethylpiperidine with 3-chloropropionyl chloride, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[2][3]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3,5-dimethylpiperidine and residual 3-chloropropionyl chloride or its hydrolyzed form, 3-chloropropionic acid.

  • By-products: Diacylated products or products from side-reactions involving impurities in the starting materials.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene, ethyl acetate).[4]

A robust purification strategy is therefore essential to control the impurity profile of the final compound.

Diagram 1: General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Cascade Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Quench Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate/Water) Workup->Extraction Phase Separation Drying Drying Organic Phase (e.g., Na2SO4 or MgSO4) Extraction->Drying Remove Dissolved Water Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Concentrate Crude Product Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) Concentration->Chroma Separate Components Final Final Product Isolation (Concentration +/- Crystallization) Chroma->Final Isolate Pure Fractions

Caption: A typical multi-step purification cascade for isolating the target compound.

Intrinsic Stability: Degradation Pathways and Mechanisms

Understanding the inherent stability of this compound is critical for defining its handling, storage, and analytical testing requirements. The molecule's degradation is primarily dictated by its amide linkage and the alkyl chloride moiety.

Hydrolytic Stability

The amide bond is the most significant hydrolytic liability. Its cleavage rate is highly dependent on pH and temperature.[5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 3,5-dimethylpiperidine and 3-chloropropionic acid.[7] This pathway can be significant even at moderately acidic pH.[7][8]

  • Base-Catalyzed Hydrolysis: In alkaline media, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This is often the dominant degradation pathway at moderate to high pH (pH > 7).[5][6] The resulting tetrahedral intermediate expels the 3,5-dimethylpiperidide anion, which is immediately protonated by water.

Thermal and Photolytic Stability
  • Thermal Degradation: The piperidine ring itself is a relatively stable six-membered heterocycle.[9][10] However, at elevated temperatures, complex degradation pathways can be initiated. For piperidine derivatives, thermal stress can lead to ring-opening reactions or elimination.[11][12] The presence of the chloropropyl group may introduce additional pathways, such as intramolecular cyclization or elimination of HCl.

  • Photostability: Chlorinated organic compounds can be susceptible to photodegradation.[13][14] High-energy light (especially UV) can induce homolytic cleavage of the C-Cl bond, generating radical intermediates.[15][16] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. Therefore, protection from light is a critical handling consideration.

Oxidative Stability

The molecule is susceptible to oxidation, particularly in the presence of common oxidizing agents like hydrogen peroxide or under atmospheric oxygen over long periods.

  • N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.

  • Reaction with Hypochlorite: If exposed to chlorine-based oxidizing agents (e.g., in chlorinated water), N-chlorination of the amide nitrogen is a potential reaction, which can alter the molecule's properties and stability.[17][18][19]

Diagram 2: Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_other Other Pathways Parent 1-(3-chloropropanoyl)- 3,5-dimethylpiperidine Amine 3,5-Dimethylpiperidine Parent->Amine  Acid/Base  Hydrolysis Acid 3-Chloropropionic Acid Parent->Acid  Acid/Base  Hydrolysis Radical Radical Intermediates Parent->Radical Photolysis (UV Light) NOxide N-Oxide Derivative Parent->NOxide Oxidation (e.g., H2O2)

Caption: Key degradation routes for the target compound under various stress conditions.

Analytical Control Strategy

A multi-faceted analytical approach is required to fully characterize the purity and stability of this compound. A stability-indicating method is one that can accurately separate the intact drug substance from its degradation products, ensuring that the analytical result is a true reflection of the compound's stability.[20][21]

Primary Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone for purity and stability testing.

  • Rationale: It offers high resolution to separate the parent compound from closely related impurities and degradation products. The amide chromophore allows for sensitive detection via UV spectrophotometry (typically ~210-230 nm).

  • Method Development: A reversed-phase C18 column is the logical starting point. A gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at neutral pH) is typically required to resolve compounds with a range of polarities, from the polar 3-chloropropionic acid to the less polar parent compound.

Supportive Techniques
  • LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for structural confirmation of degradation products observed during stability studies. It provides the molecular weight information needed to identify unknown peaks in the chromatogram.

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides definitive structural elucidation of the bulk material and can be used to characterize major impurities if they are isolated.

  • Gas Chromatography (GC-FID): This technique is the standard for quantifying residual solvents from the synthesis process, which are a critical component of the overall purity assessment.[4]

Diagram 3: Analytical Workflow for Stability Studies

G Start Forced Degradation Study Initiated (Acid, Base, Peroxide, Heat, Light) Sampling Sample at Time Points (e.g., T=0, 2, 8, 24 hrs) Start->Sampling Analysis Analyze via Stability-Indicating HPLC-UV Method Sampling->Analysis Quant Quantify Parent Peak Area (% Assay) & Impurity Peak Areas Analysis->Quant Decision Are there new significant peaks? Quant->Decision LCMS Identify Unknown Peaks using LC-MS Decision->LCMS Yes Report Compile Stability Report: Degradation Rate & Pathways Decision->Report No LCMS->Report

Caption: A logical workflow for executing and interpreting a forced degradation study.

Key Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation (stress testing) study designed to intentionally degrade the sample, thereby establishing the intrinsic stability profile and validating the analytical method's stability-indicating capabilities.[21]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • Test Substance: this compound

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC-grade water, acetonitrile

  • Equipment: HPLC-UV system, LC-MS system, pH meter, calibrated ovens, ICH-compliant photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test substance at approximately 1 mg/mL in a 50:50 acetonitrile:water diluent.

  • Time Zero (T=0) Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze via HPLC-UV. This serves as the baseline.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 1 M NaOH, dilute to the target concentration, and inject into the HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate at room temperature (amide hydrolysis is often fast in base).

    • Withdraw aliquots at shorter time points (e.g., 0.5, 1, 4 hours).

    • Neutralize with 1 M HCl, dilute, and inject.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), dilute, and inject.

  • Thermal Degradation (Solid State):

    • Place a small amount (e.g., 10 mg) of solid material in a clear glass vial.

    • Heat in an oven at 80 °C.

    • At specified time points, dissolve the solid, dilute to the target concentration, and inject.

  • Photostability:

    • Expose both solid material and a solution (1 mg/mL in diluent) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil.

    • After exposure, prepare samples for analysis, dilute, and inject.

  • Data Analysis:

    • For each condition, calculate the % remaining of the parent compound relative to the T=0 control.

    • Perform a mass balance calculation to account for the parent and all impurities.

    • Submit samples showing significant degradation for LC-MS analysis to identify the major degradants.

Data Summary and Interpretation

The results from a forced degradation study are best summarized in a table to provide a clear overview of the compound's liabilities.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (Hypothetical)
0.5 M HCl @ 60°C 2485.2%3,5-Dimethylpiperidine, 3-Chloropropionic Acid
0.5 M NaOH @ RT 445.7%3,5-Dimethylpiperidine, 3-Chloropropionic Acid
3% H₂O₂ @ RT 2496.1%N-Oxide derivative (minor)
Solid @ 80°C 7299.5%No significant degradation
ICH Photostability -92.8%Several minor unknown peaks (radical-related)

Interpretation: The hypothetical data above would suggest that the compound is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis and photolysis. It exhibits good stability against oxidation and thermal stress in the solid state. This information directly informs handling and storage recommendations.

Conclusion and Recommendations

This compound is a molecule of moderate stability. Its primary degradation pathway is the hydrolysis of the amide bond , a reaction that is significantly accelerated by both acidic and, most notably, basic conditions. The compound also exhibits some sensitivity to light.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers at controlled room temperature or refrigerated, protected from light.

  • pH Control: Maintain neutral pH conditions during processing, in solution, and in formulated products to minimize hydrolytic degradation. Avoid exposure to strong acids and bases.

  • Analytical Method: Employ a validated, stability-indicating reversed-phase HPLC method for all purity and stability assessments.

By understanding these fundamental chemical properties, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the success of their downstream applications.

References

  • Vankayala, R., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society.
  • Gryguc, M., & Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Molecular Modeling. Available at: [Link]

  • Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Pill, M. V., et al. (2019). Base-catalyzed amide bond hydrolysis at moderate pH (7ResearchGate. Available at: [Link]

  • Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Journal of Molecular Biology.
  • Harrusi, A. (2011). Photodegradation of Chlorinated Organic Compounds in Surface Waters. Cal Poly Humboldt Digital Commons. Available at: [Link]

  • Rochelle, G. T., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
  • Toropova, A. P., et al. (2007). Thermal oxidative degradation of polyacroleinoximes. Chemistry for Sustainable Development.
  • Wang, W., et al. (2021). Photodegradation of Chlorinated Persistent Organic Pollutants (Cl-POPs) in Pearl River Suspended Particulate Matter–Water Systems. Environmental Science & Technology.
  • Raghuvanshi, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis.
  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Priestley, M., et al. (2018). Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime. Atmospheric Chemistry and Physics. Available at: [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • BenchChem. (2024). 3-Chloropropionamide | 5875-24-1.
  • Barassi, G., & Borrmann, T. (2012). On the Mechanism of Polyamide Degradation in Chlorinated Water. ResearchGate. Available at: [Link]

  • Powell, J., et al. (2015). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. ResearchGate. Available at: [Link]

  • Powell, J., et al. (2015). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. Environmental Science & Technology.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Gara, A., et al. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • Leri, A. C. (2008).
  • Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry.
  • Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

  • Priestley, M., et al. (2018). Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Noël, T., et al. (2018).
  • PrepChem.com. (2023). Synthesis of 3,3-dimethylpiperidine. Available at: [Link]

  • BenchChem. (2025). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
  • Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Albrecht, Ł., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • PubChem. (2024). 3-Chloropropionyl chloride. Available at: [Link]

  • Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
  • Google Patents. (2015). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • Patsnap. (2019). Preparation method of N, N-dimethyl piperidine chloride salt. Available at: [Link]

Sources

The Pharmacological Landscape of Dimethylpiperidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics and biologically active natural products.[1][2] Its inherent structural features, including its conformational flexibility and capacity to engage in diverse molecular interactions, render it a privileged motif in the design of novel pharmacological agents.[2] Among the vast chemical space of piperidine derivatives, dimethylpiperidine compounds have emerged as a particularly intriguing class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the pharmacological potential of dimethylpiperidine-containing compounds. We delve into their diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects, supported by quantitative data. Furthermore, this guide offers detailed, field-proven experimental protocols for the in vitro evaluation of these compounds and elucidates key signaling pathways modulated by this versatile chemical scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.

Introduction: The Significance of the Dimethylpiperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a vast number of pharmaceuticals and natural alkaloids.[1][3] The introduction of methyl groups onto the piperidine core, creating dimethylpiperidine isomers (e.g., 2,6-dimethylpiperidine, 3,5-dimethylpiperidine), significantly influences the compound's physicochemical properties, including lipophilicity, basicity, and conformational preference.[4] These modifications can profoundly impact a molecule's pharmacokinetic profile and its ability to bind to biological targets with high affinity and selectivity.[5]

The various isomers of dimethylpiperidine, such as the cis and trans forms of 3,5-dimethylpiperidine, offer distinct three-dimensional arrangements of their methyl groups, which can be strategically exploited in drug design to optimize interactions with target proteins.[6] This structural diversity makes dimethylpiperidine a versatile building block in the synthesis of novel therapeutic agents.[6]

A Spectrum of Pharmacological Activities

Dimethylpiperidine derivatives have been investigated for a wide array of pharmacological applications, demonstrating their potential to address a range of therapeutic needs.

Anticancer Activity

The piperidine moiety is a common feature in numerous anticancer drugs.[2] Dimethylpiperidine-containing compounds have shown promise in this area by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Several piperidine derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. For instance, certain furan-pyrazole piperidine derivatives have demonstrated significant inhibitory activity against Akt1, a key protein in a signaling pathway that promotes cell survival, and have shown antiproliferative effects against human ovarian and colon cancer cells.[7]

Neuroprotective and CNS Effects

The piperidine scaffold is a well-established pharmacophore for centrally acting agents. Derivatives of 3,5-dimethylpiperidine have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8]

Antimicrobial and Antifungal Activity

Piperidine derivatives have also been explored for their potential as antimicrobial and antifungal agents. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[9]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various dimethylpiperidine-containing compounds, the following table summarizes their in vitro biological activities, primarily focusing on anticancer effects. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of the potency of these compounds.

Derivative ClassTarget/Cell LineBiological ActivityIC₅₀ / GI₅₀ (µM)Reference
Furan-Pyrazole PiperidinesAkt1Enzyme InhibitionVaries[7]
Furan-Pyrazole PiperidinesOVCAR-8 (Ovarian Carcinoma)AntiproliferativeVaries[7]
Furan-pyrazole PiperidinesHCT116 (Colon Carcinoma)AntiproliferativeVaries[7]
Piperidine DerivativesPC3 (Prostate Cancer)Antiproliferative0.81[2]
Piperidine DerivativesMGC803 (Gastric Cancer)Antiproliferative1.09[2]
Piperidine DerivativesMCF-7 (Breast Cancer)Antiproliferative1.30[2]
Piperidine Derivatives786-0 (Kidney Cancer)Antiproliferative0.4 (µg/mL)[2]
Piperidine DerivativesHT29 (Colon Cancer)Antiproliferative4.1 (µg/mL)[2]

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the pharmacological activity of dimethylpiperidine compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of dimethylpiperidine derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, PC3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Dimethylpiperidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the dimethylpiperidine compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.[2]

Apoptosis Assessment by Annexin V-FITC/PI Staining

This protocol details the detection and quantification of apoptosis induced by dimethylpiperidine compounds using flow cytometry.[10]

Materials:

  • Cells treated with the dimethylpiperidine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the dimethylpiperidine compound for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize.

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.[11]

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[10]

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10] Viable cells are Annexin V- and PI- negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11]

Signaling Pathways and Mechanisms of Action

The biological activities of dimethylpiperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.[2] Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dimethylpiperidine Dimethylpiperidine Compound Dimethylpiperidine->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK/ERK) pathway is another crucial signaling cascade that regulates cell proliferation and is often hyperactivated in cancer.[12] Some bioactive compounds exert their effects by modulating this pathway.

MAPK_ERK_Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Dimethylpiperidine Dimethylpiperidine Compound Dimethylpiperidine->Raf Potential Inhibition

Caption: MAPK/ERK Signaling Pathway Modulation.

Conclusion and Future Perspectives

Dimethylpiperidine compounds represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities across a range of disease areas, coupled with their synthetic tractability, make them an attractive focus for further research and development. Future efforts in this field should focus on the synthesis of diverse chemical libraries of dimethylpiperidine derivatives and their systematic evaluation in a broader range of biological assays. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Furthermore, the exploration of novel drug delivery systems and combination therapies involving dimethylpiperidine derivatives could unlock their full therapeutic potential.

References

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • 3,5-Dimethylpiperidine (cis- and trans- mixture). Chem-Impex. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6249. Available from: [Link]

  • Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Chemical Science, 13(40), 11957–11967. Available from: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. Available from: [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. Available from: [Link]

  • Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. Available from: [Link]

  • Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2020). International Journal of Molecular Sciences, 21(23), 9069. Available from: [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2022). Journal of Natural Products, 85(11), 2613–2624. Available from: [Link]

  • Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer. (2021). International Journal of Molecular Sciences, 22(16), 8876. Available from: [Link]

  • Modulation of signal transduction pathways by natural compounds in cancer. (2015). Chinese journal of natural medicines, 13(10), 721–732. Available from: [Link]

  • Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders. (2023). Pharmaceuticals, 16(10), 1438. Available from: [Link]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Motif

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including several blockbuster pharmaceuticals, underscores its significance in the development of novel therapeutics.[3] The unique structural and physicochemical properties of the piperidine moiety contribute to its versatility as a cornerstone for drug design.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing the biological activity of these compounds, examine key structural modifications, and present case studies that exemplify the power of the piperidine scaffold in modern drug discovery.

The adaptability of the piperidine ring allows it to serve as a versatile building block in the synthesis of a wide array of medicinal agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects.[4][5][6] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, makes it an ideal candidate for optimizing ligand-receptor binding.[7] This guide will dissect the intricate relationship between the structure of piperidine derivatives and their biological function, providing a comprehensive resource for the rational design of next-generation therapeutics.

Core Principles of Piperidine Structure-Activity Relationships

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents appended to the piperidine ring. Understanding the fundamental principles of SAR is paramount for the successful design of potent and selective drug candidates.

The Role of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a key determinant of its pharmacological properties. As a basic center, it is often protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues in the binding pockets of target proteins. This electrostatic interaction is a recurring theme in the SAR of many piperidine-containing drugs. For instance, in opioid receptor modulators, the protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue in the receptor binding site.

Conformational Control and Stereochemistry

The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can significantly impact biological activity. Introducing chiral centers into the piperidine scaffold can lead to stereoisomers with distinct pharmacological profiles, enhancing biological activity and selectivity.[8][9] The stereochemistry of the piperidine scaffold has a profound effect on the biological activity of a drug, as different stereoisomers can exhibit varying affinities for their biological targets.[9]

Key Structural Modifications and Their Impact on Biological Activity

The systematic modification of the piperidine scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological properties.

N-Substitution

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent at the N1 position can influence a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of monoamine oxidase (MAO) inhibitors, the nature of the N-substituent was found to be critical for activity, with certain aromatic and aliphatic groups enhancing inhibitory potency.

C4-Substitution

The C4 position of the piperidine ring is another frequently modified site. Substituents at this position can project into specific regions of the receptor binding pocket, leading to enhanced affinity and selectivity. In the development of selective serotonin reuptake inhibitors (SSRIs), for instance, the introduction of an aryl group at the C4 position was instrumental in achieving high-affinity binding to the serotonin transporter.

The following diagram illustrates the key positions on the piperidine ring for chemical modification.

Caption: General structure of the piperidine scaffold highlighting key positions for substitution.

Case Studies in Piperidine-Based Drug Discovery

The versatility of the piperidine scaffold is evident in its successful application across diverse therapeutic areas.

Opioid Receptor Modulators for Pain Management

The piperidine moiety is a core structural feature of many potent analgesics, including morphine and fentanyl.[4][10] SAR studies of piperidine-based opioid receptor modulators have revealed that the 4-anilidopiperidine scaffold is a key pharmacophore for high-affinity binding to the µ-opioid receptor. Modifications to the N-substituent and the anilino group have led to the development of potent and selective analgesics with improved side-effect profiles.

Anticancer Agents

Piperidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[11] For example, certain piperidine-containing compounds have been shown to inhibit tumor angiogenesis and reduce tumor weight in preclinical models.[12] SAR studies have identified key structural features required for anticancer activity, including the presence of specific aromatic substituents on the piperidine ring.

Central Nervous System (CNS) Active Drugs

The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants. The ability of piperidine derivatives to cross the blood-brain barrier makes them well-suited for targeting CNS receptors. For instance, the antipsychotic drug haloperidol contains a 4-substituted piperidine moiety that is crucial for its dopamine D2 receptor antagonist activity.

Experimental and Computational Methodologies in SAR Studies

A combination of experimental and computational approaches is employed to elucidate the SAR of piperidine derivatives.

Experimental Protocols

Competitive Radioligand Binding Assay: This technique is used to determine the binding affinity of a test compound for a specific receptor.

  • Step 1: Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Step 2: Incubation: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the test compound.

  • Step 3: Separation: Separate the bound and free radioligand by rapid filtration.

  • Step 4: Quantification: Quantify the amount of bound radioligand using a scintillation counter.

  • Step 5: Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant).

Functional Assays: These assays measure the biological response elicited by a compound upon binding to its target. Examples include cAMP assays for G-protein coupled receptors and enzyme activity assays.

The following diagram illustrates a typical experimental workflow for SAR determination.

SAR_Workflow A Synthesis of Piperidine Derivatives B In Vitro Screening (e.g., Binding Assays) A->B C Determination of Potency (IC50/EC50) B->C D Lead Compound Identification C->D F SAR Analysis and Iterative Design C->F E In Vivo Efficacy Studies D->E E->F F->A Optimization

Caption: Experimental workflow for the determination of structure-activity relationships.

Computational Approaches

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[10] It provides insights into the key interactions between the ligand and the receptor, guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can be used to predict the activity of novel compounds and prioritize them for synthesis.

Future Directions and Conclusion

The piperidine scaffold will undoubtedly continue to be a mainstay in drug discovery for the foreseeable future. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of piperidine derivatives with greater structural diversity.[1][13] The integration of advanced computational techniques with experimental approaches will further accelerate the discovery of new piperidine-based drugs with improved efficacy and safety profiles.

References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google Scholar.
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). International Journal of Novel Research and Development. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. Retrieved from [Link]

  • Piperidine-based drug discovery - University of Arizona. (2017, June 14). University of Arizona. Retrieved from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015, August 15). PubMed. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023, October 3). ACS Publications. Retrieved from [Link]

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (2024, April 15). PubMed. Retrieved from [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). ResearchGate. Retrieved from [Link]

  • Piperidine derivatives scope of this review. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Strategic Utility of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine, a versatile chemical building block with significant potential in medicinal chemistry and organic synthesis. By dissecting its synthesis, reactivity, and structural attributes, this document serves as a comprehensive resource for researchers aiming to leverage this molecule's unique characteristics in the design and development of novel chemical entities. The strategic incorporation of the 3,5-dimethylpiperidine moiety offers a nuanced approach to modulating physicochemical properties, while the reactive chloropropanoyl group provides a versatile handle for subsequent chemical transformations.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for orienting pharmacophoric elements in three-dimensional space.[1] Within this important class of heterocycles, substituted piperidines offer an additional layer of sophistication, allowing for fine-tuning of a molecule's steric and electronic profile.

This compound emerges as a particularly interesting building block due to the convergence of two key structural features: the disubstituted piperidine ring and the reactive chloropropanoyl side chain. The 3,5-dimethyl substitution pattern introduces specific stereochemical and conformational constraints that can influence binding interactions with biological targets and modulate the molecule's overall lipophilicity.[3][4] Simultaneously, the 3-chloropropanoyl group functions as a versatile electrophilic handle, enabling a variety of downstream chemical modifications, most notably nucleophilic substitution reactions.[5] This guide will elucidate the synthesis, characterization, and synthetic utility of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and for developing appropriate reaction and purification protocols.

PropertyValueSource
CAS Number 349097-99-0[6]
Molecular Formula C₁₀H₁₈ClNO[6]
Molecular Weight 203.71 g/mol [6]
Appearance Liquid (Predicted)[7]
Boiling Point 308.1 ± 25.0 °C (Predicted)[6]
Density 1.035 ± 0.06 g/cm³ (Predicted)[6]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-acylation of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride.[8] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the secondary amine, 3,5-dimethylpiperidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[5] This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, often a second equivalent of the starting amine or an added tertiary amine like triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[5]

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-dimethylpiperidine 3,5-Dimethylpiperidine Acylation N-Acylation 3,5-dimethylpiperidine->Acylation 3-chloropropanoyl_chloride 3-Chloropropanoyl Chloride 3-chloropropanoyl_chloride->Acylation Target_Molecule This compound Acylation->Target_Molecule

Synthesis Workflow
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-acylation of secondary amines.[5]

Materials:

  • 3,5-Dimethylpiperidine

  • 3-Chloropropanoyl chloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpiperidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloropropanoyl chloride (1.05 eq.) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product may be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions: 3-Chloropropanoyl chloride is corrosive and a lachrymator. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[5]

Reactivity and Synthetic Applications

The utility of this compound as a chemical building block lies in the reactivity of its 3-chloropropyl group. The terminal chlorine atom is susceptible to nucleophilic displacement by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

Reactivity_of_this compound Building_Block This compound Product Substituted Piperidine Derivative Building_Block->Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R₂NH, RS⁻, N₃⁻, CN⁻) Nucleophile->Product

Sources

Stereoisomers of 3,5-dimethylpiperidine and their synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethylpiperidine and Their Synthesis

Abstract

The 3,5-dimethylpiperidine scaffold is a pivotal structural motif in modern medicinal chemistry and materials science. Its utility is profoundly influenced by its stereochemistry, which dictates the three-dimensional arrangement of its constituent atoms and, consequently, its interaction with biological targets and its properties in bulk materials. This guide provides an in-depth exploration of the stereoisomers of 3,5-dimethylpiperidine, detailing their structural nuances and presenting a comprehensive overview of stereoselective synthetic strategies. We will dissect the mechanistic underpinnings of catalytic hydrogenation, the primary route to these compounds, and explain how reaction parameters can be manipulated to achieve diastereocontrol. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of synthesizing and characterizing these valuable building blocks.

Understanding the Stereoisomers of 3,5-Dimethylpiperidine

3,5-Dimethylpiperidine (C₇H₁₅N) is a heterocyclic organic compound featuring a six-membered piperidine ring with two methyl substituents at the 3 and 5 positions.[1] The spatial relationship between these two methyl groups gives rise to two distinct diastereomers: cis and trans.

  • cis-3,5-Dimethylpiperidine : In this isomer, the two methyl groups are located on the same side of the piperidine ring. A plane of symmetry can pass through the nitrogen atom and the C4-methylene group, bisecting the molecule. Consequently, the cis isomer is an achiral meso compound.[2]

  • trans-3,5-Dimethylpiperidine : Here, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, making the trans isomer chiral. It exists as a pair of non-superimposable mirror images, or enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine. Syntheses that are not enantioselective will produce the trans isomer as a racemic mixture.[1][2]

The choice between the cis and trans isomer is critical in development pipelines. In drug design, for instance, the specific 3D geometry of an isomer determines its binding affinity and selectivity for a target enzyme or receptor.[3] Similarly, in materials science, the stereochemistry can influence the packing of polymer chains, affecting properties like strength and flexibility.[3]

Figure 1: The stereoisomers of 3,5-dimethylpiperidine.

General Synthesis: Catalytic Hydrogenation of 3,5-Dimethylpyridine

The most industrially viable and common method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[2][4] This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.[5]

The core challenge and area of scientific interest in this transformation is controlling the diastereoselectivity—that is, selectively producing either the cis or the trans isomer. The outcome is highly dependent on the choice of catalyst, solvent, temperature, and pressure.[3][6] The hydrogenation mechanism involves the stepwise addition of hydrogen atoms to the pyridine ring adsorbed on the catalyst surface. The stereochemical outcome is determined by the orientation of the substrate on the catalyst and the pathway of hydrogen addition.

Synthesis_Workflow Start 3,5-Dimethylpyridine (3,5-Lutidine) Process Catalytic Hydrogenation (H₂, Catalyst, Solvent, P, T) Start->Process Result Mixture of cis- and trans- 3,5-Dimethylpiperidine Process->Result Separation Diastereomer Separation (e.g., Chromatography, Crystallization) Result->Separation Cis_Product cis-3,5-Dimethylpiperidine Separation->Cis_Product Trans_Product trans-3,5-Dimethylpiperidine (Racemic) Separation->Trans_Product

Figure 2: General workflow for synthesis and separation.

Stereoselective Synthesis Strategies

Controlling the cis/trans ratio is paramount for efficient synthesis. Different catalytic systems have been developed to favor one diastereomer over the other.

Preferential Synthesis of the trans-Isomer

Several catalytic systems are known to favor the formation of the trans isomer. Palladium on carbon (Pd/C) is a classic example where the trans product is often the major isomer.[3] A patented method highlights a composite catalyst system designed to enhance the yield of the trans isomer, which is a key intermediate for the veterinary antibiotic Tilmicosin.[4]

Causality Behind trans-Selectivity: The preference for the trans isomer with certain catalysts like palladium is often attributed to thermodynamic control. The trans isomer, with one methyl group axial and one equatorial in the most stable chair conformation, can be the thermodynamically more stable product under certain reaction conditions that allow for equilibration.

Experimental Protocol: Enhanced trans-Selective Hydrogenation

This protocol is adapted from methodologies aimed at increasing the trans isomer content.[4]

  • Reactor Preparation: Charge a high-pressure autoclave with 3,5-dimethylpyridine, deionized water, and a composite catalyst. A reported effective catalyst is a mixture of ruthenium on carbon (Ru/C), nickel powder, and zinc acetate.[4]

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to a target pressure (e.g., 40 kg/cm ²). Heat the mixture to the reaction temperature (e.g., 150 °C) with constant stirring.[4]

  • Reaction: Maintain the reaction for a set duration (e.g., 8 hours), monitoring hydrogen uptake to gauge reaction progress.[4]

  • Workup: After cooling the reactor and carefully venting the excess hydrogen, filter the reaction mixture to remove the catalyst. The resulting crude product is a mixture of cis- and trans-3,5-dimethylpiperidine, enriched in the trans isomer.

  • Purification: The diastereomers can be separated by fractional distillation or column chromatography.

Preferential Synthesis of the cis-Isomer

The synthesis of the cis isomer often employs rhodium-based catalysts. For example, using 5% rhodium on carbon (Rh/C) in ethanol at room temperature under hydrogen pressure has been reported to favor the formation of cis-3,5-dimethylpiperidine.[4] Ruthenium catalysts under specific conditions can also yield a majority of the cis isomer.[3][5]

Causality Behind cis-Selectivity: High cis-selectivity is typically achieved under conditions of kinetic control, often at lower temperatures. The hydrogenation mechanism is thought to proceed via syn-addition of hydrogen to one face of the pyridine ring as it is adsorbed on the catalyst surface. This simultaneous or rapid sequential addition of hydrogen atoms from the catalyst surface to the same side of the ring leads directly to the cis product.

Experimental Protocol: cis-Selective Hydrogenation

This protocol is based on conditions known to favor the cis isomer.[4][7]

  • Reactor Setup: To a high-pressure reaction vessel, add 3,5-dimethylpyridine and a suitable solvent such as ethanol or 2,2,2-trifluoroethanol (TFE).[4][7]

  • Catalyst Addition: Carefully add the rhodium catalyst (e.g., 5% Rh/C or Rh₂O₃) to the solution.[4][7]

  • Inerting: Seal the vessel and purge thoroughly with an inert gas like nitrogen or argon.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 5 bar to 1000 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).[4][7]

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the pressure is released, and the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude product, which is then purified to isolate the cis isomer.

Comparative Analysis of Catalytic Systems

The choice of catalyst and conditions is the most critical factor in determining the diastereomeric ratio (d.r.) of the product. The following table summarizes reported outcomes for the hydrogenation of 3,5-dimethylpyridine.

Catalyst SystemSolventTemperature (°C)PressurePredominant IsomerReported cis:trans RatioReference(s)
10% Pd/C---transcis < trans[3][6]
10% PtO₂---trans40:60[6]
5% Rh/CEthanolRoom Temp.~1000 psiciscis > trans[4]
Ru/CWater15040 kg/cm ²cis~85:15[4]
Ru/C + Ni + Zn(OAc)₂Water15040 kg/cm ²trans (enriched)65:35 to 80:20[4]

Note: Ratios can vary significantly based on specific reaction parameters not fully detailed in all sources.

Characterization and Separation

Characterization: Unequivocal identification of the cis and trans isomers is accomplished using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The symmetry of the cis isomer results in a simpler spectrum compared to the less symmetric trans isomer. The coupling constants and chemical shifts of the methyl groups and ring protons are diagnostic.[8][9][10]

  • Gas Chromatography (GC): GC can be used to separate the two diastereomers and determine the isomeric ratio in the crude product mixture.[4]

Separation and Resolution:

  • Diastereomer Separation: Since cis and trans isomers are diastereomers, they have different physical properties (e.g., boiling point, polarity). This allows them to be separated using standard laboratory techniques like fractional distillation or column chromatography.[3]

  • Enantiomeric Resolution of the trans-Isomer: Separating the (3R,5R) and (3S,5S) enantiomers of the trans isomer requires chiral resolution techniques. While specific protocols for trans-3,5-dimethylpiperidine are not abundant, established methods for similar chiral amines are applicable:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) forms diastereomeric salts.[11] These salts have different solubilities and can be separated by fractional crystallization.

    • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the two enantiomers.[11]

Conclusion and Field Perspective

The stereoselective synthesis of 3,5-dimethylpiperidine isomers is a classic yet highly relevant challenge in organic chemistry. Mastery over the catalytic hydrogenation of 3,5-dimethylpyridine allows chemists to selectively access the desired stereoisomer, a critical capability for advancing drug discovery programs and developing novel materials.[12][13] The choice of catalyst—be it rhodium for cis selectivity or specialized ruthenium/palladium systems for trans enrichment—is a decision guided by mechanistic principles of kinetic versus thermodynamic control. As a Senior Application Scientist, I emphasize that robust analytical characterization is the self-validating system for any synthetic protocol; precise determination of diastereomeric ratios via NMR or GC is non-negotiable for reproducible, scalable chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize and utilize these versatile stereoisomeric building blocks.

References

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA INDUSTRY LIMITED.
  • Grokipedia. 3,5-Dimethylpiperidine. Grokipedia.
  • Wikipedia. 3,5-Dimethylpiperidine. Wikipedia. [Link]

  • Machara, A., et al. (2015). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

  • Zhang, S., et al. (2021). Preparation method of trans-3, 5-dimethylpiperidine.
  • Qingdao Fengchen Technology. 3,5-Dimethylpiperidine BP EP USP CAS 35794-11-7. qdfengchen.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. pharmachemmfg.com. [Link]

  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. tuodachemical.com. [Link]

  • National Center for Biotechnology Information. 3,5-Dimethylpiperidine. PubChem. [Link]

  • Wan, K., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Xi'an Jiaotong University. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2010). Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
  • LookChem. cis-3,5-Dimethylpiperidine. LookChem. [Link]

  • Notte, G. T., & Sibi, M. P. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]

  • Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines. ResearchGate. [Link]

  • Semantic Scholar. Stereoselective synthesis of piperidines. Semantic Scholar. [Link]

  • Foley, D. A., et al. (2017). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. [Link]

  • Wan, K., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. ResearchGate. [Link]

  • Song, R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC - NIH. [Link]

Sources

Methodological & Application

The Versatile Intermediate: A Comprehensive Guide to the Use of 1-(3-Chloropropanoyl)-3,5-Dimethylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 1-(3-chloropropanoyl)-3,5-dimethylpiperidine emerges as a highly versatile building block, particularly valuable to researchers, scientists, and professionals in drug development. This N-acylpiperidine derivative incorporates two key reactive sites: a tertiary amide and a primary alkyl chloride. This dual functionality allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds and a useful tool in the assembly of novel molecular scaffolds.

The 3,5-dimethylpiperidine moiety itself provides steric bulk and conformational rigidity, which can be advantageous in influencing the stereochemical outcome of reactions and in the design of pharmacologically active molecules. The cis and trans isomers of the dimethylpiperidine ring offer distinct three-dimensional arrangements, which can be exploited to fine-tune the biological activity and physicochemical properties of the final products. This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and insights into its reactivity and utility in organic synthesis.

Synthesis of this compound: A Robust Acylation Protocol

The preparation of this compound is typically achieved through the N-acylation of 3,5-dimethylpiperidine with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism and is generally a high-yielding and straightforward transformation.

Mechanistic Insight: The Acylation Pathway

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, often an excess of the starting amine or a non-nucleophilic base like triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Acylation Mechanism cluster_intermediate Tetrahedral Intermediate amine 3,5-Dimethylpiperidine acyl_chloride 3-Chloropropionyl Chloride tetrahedral Tetrahedral Intermediate acyl_chloride->tetrahedral amide This compound tetrahedral->amide Collapse & Chloride Expulsion hcl HCl base_hcl [Base-H]+Cl- hcl->base_hcl Neutralization base base base->base_hcl

Caption: Mechanism of N-acylation of 3,5-dimethylpiperidine.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:

  • 3,5-Dimethylpiperidine (cis- and trans- mixture)

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,5-dimethylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chloropropionyl chloride (1.1 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation:

ReactantMolar RatioPurity
3,5-Dimethylpiperidine1.0>98%
3-Chloropropionyl chloride1.1>98%
Triethylamine1.2>99%
Product PropertyValue
Molecular Formula C₁₀H₁₈ClNO
Molecular Weight 203.71 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) 308.1 ± 25.0 °C
Density (Predicted) 1.035 ± 0.06 g/cm³

Applications in Organic Synthesis: A Gateway to Diverse Heterocycles

This compound is a valuable intermediate primarily due to the reactivity of the C-Cl bond, which allows for various nucleophilic substitution and cyclization reactions.

Synthesis of β-Lactams (Azetidin-2-ones)

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. N-(3-chloropropionyl) amides can serve as precursors to β-lactams through intramolecular cyclization. This transformation is typically induced by a strong base, which deprotonates the α-carbon to the carbonyl group, followed by an intramolecular Sₙ2 reaction that displaces the chloride.

beta-lactam_synthesis base base enolate enolate product product enolate->product Intramolecular Sₙ2

Caption: Synthesis of β-lactams from this compound.

Experimental Protocol: Synthesis of a 3,5-Dimethylpiperidine-fused β-Lactam

Materials:

  • This compound

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl) solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Base Addition: Cool the solution to -78 °C (for LDA) or 0 °C (for NaH) and slowly add the strong base (1.1 eq.).

  • Cyclization: Stir the reaction mixture at the same temperature for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired β-lactam derivative.

Alkylating Agent for Nucleophiles

The terminal alkyl chloride in this compound can act as an electrophile, allowing for the introduction of the 3-(3,5-dimethylpiperidine-1-carbonyl)propyl group onto various nucleophiles. This is a valuable strategy for synthesizing molecules with a piperidine-containing side chain, which is a common motif in pharmacologically active compounds.

Table of Potential Nucleophiles and Products:

NucleophileProduct Type
Amines (R₂NH)N-substituted 3-(3,5-dimethylpiperidine-1-carbonyl)propan-1-amine
Thiols (RSH)Thioether derivatives
Phenols (ArOH)Aryl ether derivatives
Carboxylates (RCOO⁻)Ester derivatives

digraph "Alkylation_Workflow" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

"start" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "nucleophile" [label="Nucleophile (Nu-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "base" [label="Base (e.g., K₂CO₃, Et₃N)", fillcolor="#FBBC05", fontcolor="#202124"]; "product" [label="Alkylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"start" -> "product" [label="Sₙ2 Reaction"]; "nucleophile" -> "product"; "base" -> "product" [style=invis]; }

Application Notes & Protocols: 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Integration of Privileged Scaffolds and Covalent Warheads in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility, which enhance a drug's pharmacokinetic profile.[3] The strategic derivatization of this core structure allows for the fine-tuning of biological activity across a wide spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[4][5]

This guide focuses on a specific, yet highly promising derivative: 1-(3-chloropropanoyl)-3,5-dimethylpiperidine . This compound uniquely combines the advantageous 3,5-dimethylpiperidine moiety with a 3-chloropropanoyl group. The dimethyl substitution pattern can introduce specific steric constraints that influence binding affinity and selectivity for target proteins.[6] More critically, the 3-chloropropanoyl group serves as a potential "covalent warhead." Covalent inhibitors, molecules that form a stable, covalent bond with their biological target, have seen a resurgence in drug development due to their potential for increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[7] The electrophilic nature of the carbon adjacent to the chlorine atom in the propanoyl chain makes it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within a protein's active site.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound as a covalent inhibitor. We will delve into detailed experimental protocols, the rationale behind these methodologies, and the interpretation of results, thereby providing a self-validating framework for its exploration in medicinal chemistry.

PART 1: Synthesis and Characterization

The synthesis of this compound is a straightforward N-acylation reaction. This procedure involves the reaction of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of this compound

Materials:

  • 3,5-Dimethylpiperidine (cis- and trans- mixture) (CAS: 35794-11-7)[9]

  • 3-Chloropropanoyl chloride (CAS: 625-36-5)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dimethylpiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add 3-chloropropanoyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 3,5-Dimethylpiperidine Reaction N-Acylation (Et3N, DCM) 3,5-Dimethylpiperidine->Reaction + 3-Chloropropanoyl_chloride 3-Chloropropanoyl_chloride->Reaction Target_Compound Reaction->Target_Compound

Caption: Reaction scheme for the synthesis of the target compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the piperidine ring protons, the methyl groups, and the two methylene groups of the propanoyl chain.
¹³C NMR Signals for all 10 carbon atoms in the molecule.[10]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₁₀H₁₈ClNO, MW: 203.71 g/mol ).[10]
Purity (HPLC) A single major peak indicating a high degree of purity.

PART 2: Application as a Covalent Inhibitor

The 3-chloropropanoyl moiety is an electrophilic "warhead" that can react with nucleophilic amino acid residues in a protein's binding site, leading to the formation of a stable covalent bond. This is a key characteristic of targeted covalent inhibitors.[7]

Mechanism of Covalent Inhibition

The primary mechanism of action for this compound as a covalent inhibitor is proposed to be a nucleophilic substitution reaction. A nucleophilic residue, most commonly a cysteine thiol group, within the target protein's active site attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a covalent thioether linkage.

Diagram 2: Proposed Mechanism of Covalent Inhibition

G Inhibitor This compound Reaction Nucleophilic Attack Inhibitor->Reaction Target_Protein Target Protein with Cysteine Residue Target_Protein->Reaction Covalent_Adduct Covalently Modified Protein Reaction->Covalent_Adduct

Caption: Covalent bond formation between the inhibitor and a target protein.

PART 3: Protocols for Biological Evaluation

To assess the potential of this compound as a covalent inhibitor, a biochemical assay with a suitable target enzyme is required. Cysteine proteases, such as papain or cathepsins, are excellent model systems for this purpose as they possess a catalytically active cysteine residue in their active site.[11]

Protocol 2: Cysteine Protease Activity Assay

This protocol is adapted from a general fluorometric assay for cysteine protease activity.[2] It measures the cleavage of a fluorogenic substrate, where the release of the fluorophore is proportional to enzyme activity.

Materials:

  • Purified cysteine protease (e.g., Papain)

  • Fluorogenic substrate (e.g., N-Succinyl-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer.

  • Inhibitor Incubation:

    • In the wells of the 96-well plate, add a small volume of the inhibitor solution at various concentrations. Include a DMSO-only control.

    • Add the enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Assessment of Covalent Binding by Mass Spectrometry

To confirm that inhibition is due to covalent modification, intact protein mass spectrometry can be employed.

Procedure:

  • Incubation: Incubate the target protein with an excess of this compound.

  • Sample Preparation: Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Mass Spectrometry Analysis: Analyze the protein sample using LC-MS.

  • Data Interpretation: A mass shift corresponding to the molecular weight of the this compound fragment (minus the chlorine atom) covalently attached to the protein will confirm the covalent binding.[7]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel covalent inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Further studies could involve screening this compound against a panel of cysteine-containing proteins to identify specific targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The versatility of the piperidine scaffold allows for further modifications to fine-tune its properties, paving the way for the discovery of new therapeutic agents.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. Retrieved January 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, April 19). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. Retrieved January 17, 2026, from [Link]

  • Cysteine Protease Activity Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 17, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Covalent Inhibition in Drug Discovery. (2017, March 23). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Protease Assay Kit. (n.d.). Merck Millipore. Retrieved January 17, 2026, from [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. Retrieved January 17, 2026, from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 28). Northwestern Medical Journal. Retrieved January 17, 2026, from [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent advances in the development of covalent inhibitors. (2024). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3,3-dimethylpiperidine. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 17, 2026, from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, July 25). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Preparation method of N, N-dimethyl piperidine chloride salt. (2019, May 24). Patsnap. Retrieved January 17, 2026, from [Link]

  • 3,5-Dimethylpiperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast range of pharmaceuticals and natural products.[1][2] Its conformational flexibility and capacity for multi-vector functionalization allow for precise tuning of pharmacological and pharmacokinetic properties.[3][4] This guide focuses on a particularly valuable building block: 1-(3-chloropropanoyl)-3,5-dimethylpiperidine. The 3,5-dimethyl substitution pattern offers a strategic approach to modulating lipophilicity and metabolic stability, while the reactive 3-chloropropanoyl group serves as a versatile electrophilic handle for library synthesis.[3][4] We present a series of robust, validated protocols for the derivatization of this scaffold via nucleophilic substitution, enabling the systematic exploration of chemical space to generate novel candidates for drug discovery programs.

Rationale and Scaffold Analysis

The core value of this compound lies in its bipartite nature. The 3,5-dimethylpiperidine core provides a three-dimensional architecture known to favorably interact with biological targets, while the chloropropanoyl linker is an efficient electrophile for forging new covalent bonds.[1][2][4] The primary site of reactivity is the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This reaction proceeds via a mechanism analogous to an SN2 displacement, where an incoming nucleophile displaces the chloride leaving group.[5]

The strategic selection of nucleophiles allows for the creation of diverse molecular libraries with varied physicochemical properties, crucial for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Caption: Core components of the this compound scaffold.

Derivatization Strategies and Experimental Protocols

The following protocols are designed for reliability and scalability, employing standard laboratory reagents and techniques. Each protocol includes causality-driven explanations for key steps and integrated quality control (QC) checkpoints.

Strategy I: C–O Bond Formation (Ether & Phenolic Ether Synthesis)

Causality: The introduction of ether linkages is a classic medicinal chemistry strategy to modulate polarity, introduce hydrogen bond acceptors, and alter metabolic profiles. This protocol leverages a Williamson-ether-like synthesis, where an alkoxide or phenoxide, generated in situ, acts as the nucleophile.[6][7] The use of a polar aprotic solvent like DMF or acetonitrile is critical as it effectively solvates the cation of the base without impeding the nucleophile's access to the electrophilic carbon.

Caption: Workflow for C-O bond formation.

Protocol 2.1: Synthesis of 1-((3-Phenoxy)propanoyl)-3,5-dimethylpiperidine

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.91 mmol). Dissolve in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add phenol (0.51 g, 5.40 mmol, 1.1 eq) to the solution.

  • Base Addition: Cool the flask to 0°C in an ice bath. Add potassium carbonate (K₂CO₃) (1.02 g, 7.37 mmol, 1.5 eq) portion-wise over 5 minutes. Scientist's Note: K₂CO₃ is a milder, non-hygroscopic base suitable for this transformation, minimizing side reactions compared to stronger bases like NaH.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 50°C. Stir for 12-18 hours.

  • QC Checkpoint (TLC): Monitor the reaction's progress using thin-layer chromatography (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity via NMR and mass spectrometry.

Substrate ExampleBaseTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃501685-95%
4-FluorophenolK₂CO₃501680-90%
Benzyl AlcoholNaH251275-85%
Strategy II: C–S Bond Formation (Thioether Synthesis)

Causality: The sulfur atom in thiols is a potent, soft nucleophile, making the reaction with the alkyl chloride highly efficient, often requiring milder conditions than C-O bond formation.[8][9] This reaction is typically fast and high-yielding. A mild base is sufficient to deprotonate the thiol to the more nucleophilic thiolate.

Protocol 2.2: Synthesis of 1-((3-(Phenylthio)propanoyl)-3,5-dimethylpiperidine

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.91 mmol) in 15 mL of ethanol.

  • Nucleophile & Base Addition: Add thiophenol (0.51 mL, 4.91 mmol, 1.0 eq) followed by triethylamine (Et₃N) (0.82 mL, 5.90 mmol, 1.2 eq). Scientist's Note: Triethylamine acts as both a base to generate the thiolate in situ and a scavenger for the HCl byproduct, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • QC Checkpoint (LC-MS): Monitor the reaction via LC-MS to confirm the formation of the product mass [M+H]⁺ and the consumption of starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity but can be further purified by flash chromatography if necessary.

Substrate ExampleBaseTemp (°C)Time (h)Typical Yield (%)
ThiophenolEt₃N254>95%
4-MethylthiophenolK₂CO₃255>95%
Benzyl MercaptanEt₃N25490-98%
Strategy III: C–N Bond Formation (Tertiary & Secondary Amine Synthesis)

Causality: Direct amination of alkyl halides is a fundamental method for introducing basic centers into molecules, which is critical for modulating solubility and forming ionic interactions with biological targets.[10][11] The reaction typically requires an excess of the amine nucleophile to act as its own base or the addition of a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to prevent quaternization side products.

G start Start Material & Amine (2.2 eq) reagents Solvent (ACN or DMF) Base (DIPEA, 1.5 eq, optional) start->reagents process Heat reaction mixture (e.g., 80°C, 12-24h) reagents->process monitor QC: Monitor by LC-MS process->monitor workup Aqueous Work-up & Extraction (EtOAc) monitor->workup purify Flash Chromatography workup->purify product Final Amine Derivative purify->product

Caption: General workflow for C-N bond formation via amination.

Protocol 2.3: Synthesis of 1-(3-(Morpholino)propanoyl)-3,5-dimethylpiperidine

  • Reagent Preparation: In a sealed tube, combine this compound (0.5 g, 2.45 mmol), morpholine (0.47 mL, 5.40 mmol, 2.2 eq), and potassium iodide (KI) (0.04 g, 0.245 mmol, 0.1 eq) in 10 mL of acetonitrile. Scientist's Note: Catalytic KI facilitates the reaction via the Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, accelerating the rate of substitution.

  • Reaction: Seal the tube and heat the reaction mixture to 80°C for 24 hours.

  • QC Checkpoint (LC-MS): Dilute a small aliquot of the reaction mixture and analyze by LC-MS to confirm product formation.

  • Work-up: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Purification: Extract the aqueous layers with dichloromethane (2 x 20 mL). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography (Silica, gradient of 0-10% methanol in dichloromethane).

Conclusion

The this compound scaffold is a highly adaptable platform for the rapid generation of diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for derivatization through C-O, C-S, and C-N bond formation. These foundational strategies empower medicinal chemists to systematically modify the scaffold, enabling a thorough exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 18, 2026.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Vasilev, V., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (Note: Publication date is in the future as per search result, referencing the abstract content).
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Oshima, K. (n.d.). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor.
  • ResearchGate. (n.d.). Synthesis of thioethers using various alkyl chlorides. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. [Link]

  • Bentham Science. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. [Link]

  • SlideShare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]

  • ACS Publications. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]

  • ResearchGate. (n.d.). The Passerini and Ugi reactions. [Link]

  • National Institutes of Health. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

  • RSC Publishing. (n.d.).
  • DUT Open Scholar. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society.
  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alkyl...
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • National Library of Medicine. (2023).
  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review.
  • Reddit. (n.d.). Synthesis of alpha halo esters.
  • Master Organic Chemistry. (2011).
  • National Institutes of Health. (n.d.). Direct Amination of α-Hydroxy Amides. [Link]

  • Wikipedia. (n.d.). α-Halo ketone.
  • ACS Publications. (2026). Organic Letters Ahead of Print. (Note: Publication date is in the future as per search result).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2013). Nucleophilic Acyl Substitution of Amides.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine.
  • ChemicalBook. (n.d.). This compound.
  • National Institutes of Health. (n.d.).
  • RSC Publishing. (n.d.).
  • CSIR-NIScPR. (n.d.).
  • National Institutes of Health. (n.d.).
  • Patsnap. (n.d.). Preparation method of N, N-dimethyl piperidine chloride salt.

Sources

Application Notes and Protocols: Leveraging 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine for the Synthesis of Novel Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of targeted kinase inhibitors has revolutionized modern medicine. Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages in terms of potency and duration of action. This guide provides a comprehensive overview of the strategic use of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine as a versatile building block for the synthesis of novel covalent kinase inhibitors. We will focus on the design and synthesis of a potent inhibitor of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Rationale for Covalent Kinase Inhibition

Kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other substrates.[3] Their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration, making them prime targets for therapeutic intervention. While traditional, reversible inhibitors have achieved significant clinical success, they can be limited by factors such as short duration of action and the need for high sustained plasma concentrations.

Covalent inhibitors, in contrast, form a stable bond with a specific amino acid residue within the kinase active site, most commonly a cysteine.[4] This irreversible mode of action can lead to:

  • Enhanced Potency: The permanent inactivation of the enzyme can result in a more profound and sustained biological effect.

  • Prolonged Duration of Action: The inhibitor's effect persists even after it has been cleared from circulation, potentially allowing for less frequent dosing.

  • Improved Selectivity: By targeting less conserved, nucleophilic residues, it is possible to achieve high selectivity for the desired kinase over other closely related kinases.[5]

The 3-chloropropanoyl moiety of our starting material serves as a masked electrophile, or "warhead," which, after reaction with a suitable nucleophilic kinase-binding scaffold, can covalently modify a cysteine residue in the target kinase. The 3,5-dimethylpiperidine group, on the other hand, can provide favorable physicochemical properties, such as improved solubility and metabolic stability, and can be oriented to interact with specific pockets in the kinase active site, contributing to overall binding affinity.

Strategic Design: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][6] BTK possesses a non-catalytic cysteine residue (Cys481) in its active site, which is a validated target for covalent inhibition.[7][8] Several FDA-approved BTK inhibitors, such as ibrutinib, employ an acrylamide warhead to form a covalent bond with this cysteine.[4][5]

Our strategy involves the synthesis of a novel covalent BTK inhibitor by coupling This compound with a known kinase-binding scaffold, a pyrazolo[3,4-d]pyrimidine . This scaffold is a well-established "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent kinase inhibition.[9][10] The resulting molecule is designed to position the electrophilic chloropropanoyl group in close proximity to the Cys481 residue for covalent bond formation.

Synthetic Approach and Detailed Protocols

The synthesis of our target covalent BTK inhibitor, which we will designate as BTK-cov-1 , involves a two-step process:

  • Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: Preparation of a suitable nucleophilic pyrazolo[3,4-d]pyrimidine with a free amino group for subsequent reaction.

  • Nucleophilic Acyl Substitution: Reaction of the pyrazolo[3,4-d]pyrimidine core with this compound to form the final covalent inhibitor.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>95%
4-Amino-3-iodopyrazolo[3,4-d]pyrimidineSynthesized>98%
4-Phenoxyphenylboronic acidCommercial>97%
Tetrakis(triphenylphosphine)palladium(0)Commercial>99%
Sodium carbonateCommercial>99%
N,N-Dimethylformamide (DMF), anhydrousCommercial>99.8%
Dichloromethane (DCM), anhydrousCommercial>99.8%
Triethylamine (TEA)Commercial>99.5%
Ethyl acetateCommercialHPLC grade
HexanesCommercialHPLC grade
Silica gel for column chromatographyCommercial60 Å, 230-400 mesh
Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidine (Nucleophilic Core)

This protocol describes a Suzuki coupling reaction to install the phenoxyphenyl group onto the pyrazolopyrimidine core. This group is known to occupy the back pocket of the BTK active site, contributing to high affinity.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-amino-3-iodopyrazolo[3,4-d]pyrimidine (1.0 g, 3.83 mmol), 4-phenoxyphenylboronic acid (0.98 g, 4.59 mmol), and sodium carbonate (1.22 g, 11.5 mmol).

  • Solvent and Catalyst Addition: Add a mixture of 1,4-dioxane (30 mL) and water (10 mL). Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol).

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (eluent: 50-100% ethyl acetate in hexanes) to afford 4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidine as a white solid.

Protocol 2: Synthesis of BTK-cov-1 via Nucleophilic Acyl Substitution

This protocol details the coupling of the synthesized core with our starting material.

  • Reaction Setup: To a solution of 4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidine (0.5 g, 1.65 mmol) in anhydrous dichloromethane (20 mL) in a 50 mL round-bottom flask, add triethylamine (0.35 mL, 2.48 mmol).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of This compound (0.37 g, 1.82 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (eluent: 2-5% methanol in dichloromethane) to yield the final product, BTK-cov-1 , as an off-white solid.

Characterization and Validation

Thorough characterization of the synthesized inhibitor is crucial to confirm its identity, purity, and covalent binding mechanism.

Spectroscopic Analysis
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic peaks for the pyrazolopyrimidine core, the phenoxyphenyl group, and the 3,5-dimethylpiperidine moiety. The disappearance of the amino proton signal from the starting pyrazolopyrimidine and the appearance of a new amide proton signal will confirm the acylation.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will further confirm the structure, with characteristic shifts for the carbonyl carbon of the newly formed amide and the carbons of the heterocyclic core and piperidine ring.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF mass spectrometry should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by reverse-phase HPLC. A purity of >95% is generally required for biological assays.

Covalent Binding Validation
  • Mass Spectrometry of Intact Protein: Incubation of BTK-cov-1 with recombinant BTK protein followed by analysis using LC-MS can confirm covalent modification. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor will indicate covalent bond formation.

Visualizing the Process: Diagrams and Pathways

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nucleophilic Acyl Substitution start1 4-Amino-3-iodopyrazolo [3,4-d]pyrimidine reagent1 4-Phenoxyphenylboronic acid Pd(PPh3)4, Na2CO3 product1 4-Amino-3-(4-phenoxyphenyl)pyrazolo [3,4-d]pyrimidine reagent1->product1 90 °C, 12h reagent2 Triethylamine (TEA) product2 BTK-cov-1 (Final Product) start2 1-(3-Chloropropanoyl)- 3,5-dimethylpiperidine reagent2->product2 0 °C to RT, 16h BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK-cov-1 Inhibitor->BTK Covalently Inhibits

Sources

In Vitro Biological Evaluation of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of novel 1-(3-chloropropanoyl)-3,5-dimethylpiperidine analogs. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities. This document emphasizes a tiered, logical progression of experiments, from initial cytotoxicity screening to mechanistic elucidation of cell death pathways.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Analogs of this compound, containing a reactive chloropropanoyl moiety, are hypothesized to act as covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. Therefore, a systematic in vitro evaluation is crucial to determine their therapeutic potential and understand their mechanism of action.

Section 1: Initial Cytotoxicity Screening

The primary step in evaluating any new compound with therapeutic potential is to assess its general cytotoxicity across relevant cell lines. This initial screen helps to determine the concentration range for subsequent, more detailed mechanistic studies and to identify preliminary selectivity towards cancer cells versus normal cells.[3][4]

Rationale for Assay Selection

Two complementary assays are recommended for initial cytotoxicity screening to ensure the robustness of the data: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[8][9]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of the piperidine analogs.

Cytotoxicity_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates (5,000-20,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with compounds (e.g., 0.1 - 100 µM) incubate_overnight->treat_cells prepare_dilutions Prepare serial dilutions of piperidine analogs prepare_dilutions->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay ldh_assay Perform LDH Assay incubate_treatment->ldh_assay read_absorbance Read absorbance on a plate reader mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 Apoptosis_Workflow cluster_setup Cell Treatment cluster_annexin_v Annexin V/PI Staining cluster_caspase Caspase-Glo® 3/7 Assay seed_cells Seed cells in 6-well or 96-well plates treat_compounds Treat with analogs at IC50 and 2x IC50 concentrations seed_cells->treat_compounds incubate Incubate for a defined period (e.g., 24h) treat_compounds->incubate harvest_cells Harvest cells (including supernatant) incubate->harvest_cells add_reagent Add Caspase-Glo® 3/7 reagent incubate->add_reagent wash_cells Wash with PBS and resuspend in binding buffer harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Read luminescence incubate_reagent->read_luminescence

Caption: Workflow for investigating apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine analogs at their respective IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. [12]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide. [13]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12]6. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. [12]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the cytotoxicity assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. [14]3. Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium. [15]4. Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [15]

Section 3: Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Therefore, analyzing the cell cycle distribution of treated cells can provide valuable insights into the mechanism of action of the piperidine analogs.

Rationale for Assay Selection
  • Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that binds to DNA. [16]The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By staining cells with PI and analyzing them by flow cytometry, it is possible to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [17]

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_compounds Treat with analogs at IC50 concentration seed_cells->treat_compounds incubate Incubate for 24 hours treat_compounds->incubate harvest_cells Harvest and wash cells incubate->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_dna Stain with PI/RNase solution fix_cells->stain_dna flow_cytometry Analyze by flow cytometry stain_dna->flow_cytometry model_data Model cell cycle distribution flow_cytometry->model_data

Caption: Workflow for cell cycle analysis.

Protocol: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine analogs at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Section 4: Concluding Remarks

The in vitro biological evaluation of novel this compound analogs requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for assessing the cytotoxic potential, understanding the mechanism of cell death, and investigating the effects on the cell cycle. The data generated from these assays will be instrumental in identifying promising lead compounds for further preclinical development in the quest for novel therapeutics.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Brody School of Medicine, East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). Nucleotide analogues containing a pyrrolidine, piperidine or piperazine ring: Synthesis and evaluation of inhibition of plasmodial and human 6-oxopurine phosphoribosyltransferases and in vitro antimalarial activity. Retrieved from [Link]

  • USF Health, University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues | Request PDF. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Springer. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • OUCI. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine Scaffolds and the Imperative of Cytotoxicity Profiling

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] From anticancer to neuroprotective effects, the therapeutic potential of piperidine-containing compounds is of significant interest in drug discovery and development.[1][3][4] However, early and accurate assessment of their cytotoxic potential is a critical step to ensure the safety and efficacy of these drug candidates. This guide provides a comprehensive overview and detailed protocols for essential cell-based assays to evaluate the cytotoxicity of piperidine compounds, empowering researchers to make informed decisions in their drug development pipeline.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices. We will delve into three fundamental yet powerful assays: the MTT assay for assessing metabolic activity, the LDH assay for gauging membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

I. Foundational Principles: Selecting the Right Tools for the Job

A multi-parametric approach is crucial for a thorough understanding of a compound's cytotoxic profile. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms. For instance, a compound might compromise cell membrane integrity leading to necrosis, while another might trigger programmed cell death, or apoptosis. Therefore, a combination of assays provides a more complete picture.

Choosing the Appropriate Cell Line

The selection of a relevant cell line is paramount for obtaining meaningful cytotoxicity data. The choice should be guided by the therapeutic target of the piperidine compound. For instance, when evaluating an anti-cancer agent, a panel of cancer cell lines from different tissues is often used.[5][6] It is also highly recommended to include a non-cancerous cell line to assess the compound's selectivity and potential for off-target toxicity.[7][8]

Table 1: Example Cell Lines for Cytotoxicity Studies

Cell LineTypeOriginKey Considerations
MCF-7 CancerHuman Breast AdenocarcinomaWell-characterized, estrogen receptor-positive.
A549 CancerHuman Lung CarcinomaCommonly used for respiratory drug toxicity studies.
HeLa CancerHuman Cervical AdenocarcinomaA robust and widely used cancer cell line.
HepG2 CancerHuman Liver CarcinomaRelevant for studying hepatotoxicity.[9]
3T3 Non-cancerousMouse Embryo FibroblastA standard for general cytotoxicity testing.
Vero Non-cancerousMonkey Kidney EpithelialOften used in toxicology and virology studies.

II. The Workhorse of Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of metabolically active cells.[11]

Scientific Rationale

This assay hinges on the principle that only viable cells with active mitochondria can perform this reduction. A decrease in the purple color formation indicates a reduction in metabolic activity, which can be a result of cytotoxicity or a cytostatic effect (inhibition of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure A Seed cells in a 96-well plate B Incubate for 24h (allow attachment) A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of piperidine compound C->D E Incubate for 24-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4h (formazan formation) F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • Piperidine compound of interest

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and untreated controls (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

III. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, a hallmark of necrosis.[15][16]

Scientific Rationale

This assay is based on the principle that compromised cell membranes leak intracellular components, including LDH, into the surrounding environment. The amount of LDH activity in the supernatant is directly proportional to the number of lysed cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure A Seed and treat cells as in MTT assay B Collect supernatant from each well A->B D Add supernatant to reaction mixture B->D C Prepare LDH reaction mixture C->D E Incubate for 30 minutes at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • Piperidine compound of interest

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in most kits, or 1% Triton X-100 in PBS)

  • Stop solution (provided in most kits)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:

    • Untreated Control: Cells in medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the vehicle used to dissolve the compound.

    • Maximum LDH Release Control: Untreated cells lysed with lysis buffer 30 minutes before the assay.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100

IV. Unveiling Apoptosis: The Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases that play a central role in the final stages of apoptosis.[17][18]

Scientific Rationale

This assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[18][19] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7, thus indicating the level of apoptosis.

Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow of the luminescent Caspase-3/7 assay.

Detailed Protocol: Caspase-3/7 Assay (Luminescent format)

Materials:

  • 96-well white-walled plates (for luminescence)

  • Selected cell line

  • Complete culture medium

  • Piperidine compound of interest

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates suitable for luminescence detection.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a volume equal to the culture medium volume.[19]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an induction of apoptosis.

V. Data Interpretation and Troubleshooting

Table 2: Summary of Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredIndication
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan.[10][12]Metabolic activityCell viability, proliferation, or cytotoxicity.
LDH Release of cytosolic LDH from cells with compromised membranes.[15]Membrane integrityCell lysis, necrosis.
Caspase-3/7 Cleavage of a specific substrate by active executioner caspases.[17][19]ApoptosisProgrammed cell death.
Troubleshooting Common Issues
  • High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in the plate.[13][20] Ensure proper mixing of cell suspensions and use a multichannel pipette for consistency. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile PBS.[13]

  • Low Signal in MTT Assay: This may result from low cell density, insufficient incubation time with MTT, or the use of cells with low metabolic activity.[13][20] Optimize cell seeding density and incubation times for your specific cell line.

  • High Background in LDH Assay: This could be caused by microbial contamination or interference from components in the serum or phenol red in the medium.[20] Always use aseptic techniques and consider using serum-free or phenol red-free medium during the assay.

  • Compound Interference: Some piperidine compounds may directly interact with the assay reagents. For example, a colored compound can interfere with colorimetric assays, or a compound might inhibit the enzymes used in the assay. It is essential to run compound-only controls (no cells) to check for such interference.

VI. Concluding Remarks

The systematic evaluation of cytotoxicity is a non-negotiable aspect of preclinical drug development. The cell-based assays detailed in this guide—MTT, LDH, and Caspase-3/7—provide a robust framework for profiling the cytotoxic effects of piperidine compounds. By employing a multi-assay approach and understanding the scientific principles behind each method, researchers can gain a comprehensive understanding of a compound's mechanism of cytotoxicity, paving the way for the development of safer and more effective therapeutics.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. PMC - NIH. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. ResearchGate. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]

  • Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. NIH. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. NIH. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Evaluation of the cytotoxic activity of alkaloids 1 to 25 and vincris- tine sulphate measured by the MiT test. ResearchGate. [Link]

  • Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. PMC - PubMed Central. [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 1-(3-chloropropanoyl)-3,5-dimethylpiperidine Derivatives in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive strategic framework for the preclinical evaluation of novel 1-(3-chloropropanoyl)-3,5-dimethylpiperidine derivatives. The chemical structure, featuring a piperidine scaffold common in CNS-active agents and a reactive chloropropanoyl "warhead," strongly suggests a mechanism of action involving covalent inhibition.[1][2][3] We hypothesize that these derivatives are designed to target a protein kinase involved in neuroinflammatory signaling pathways.[4][5] Consequently, this guide details a phased in vivo approach, beginning with essential pharmacokinetic and target engagement studies, followed by a robust pharmacodynamic and efficacy evaluation using the lipopolysaccharide (LPS)-induced acute neuroinflammation model in mice.[6][7][8][9] Detailed protocols, data interpretation guidelines, and recommendations for best practices in animal research are provided to ensure the generation of reliable and reproducible data.

Introduction: Deconstructing the Candidate Molecule

The this compound scaffold presents two key features that guide the preclinical evaluation strategy:

  • The Piperidine Nucleus: This nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[10][11][12][13] Its physicochemical properties often improve aqueous solubility and the ability to cross the blood-brain barrier (BBB), enhancing bioavailability for CNS targets.[11]

  • The Covalent "Warhead": The 1-(3-chloropropanoyl) group is an electrophilic moiety capable of forming a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) on a target protein.[3][14][15] This irreversible or long-lasting binding can offer advantages such as enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1][2][15]

Given these features, a rational starting hypothesis is that these compounds are covalent inhibitors of a CNS-based protein kinase. Dysregulation of kinase signaling, particularly the phosphoinositide 3-kinase (PI3K) pathway, is deeply implicated in driving the chronic neuroinflammation associated with neurodegenerative diseases.[4][5][16] This guide will therefore proceed under the assumption that the therapeutic goal is to mitigate neuroinflammation by covalently inhibiting a key kinase in the signaling cascade.

All proposed studies must adhere to the highest ethical standards for animal research, including the principles outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[17][18][19][20]

Phase 1: Foundational In Vivo Characterization

Before assessing efficacy, it is critical to confirm that the compound can reach its intended target in a living system and engage it as hypothesized.

Pharmacokinetics (PK) and Brain Penetration

The primary PK objective is to determine if the compound crosses the blood-brain barrier (BBB) and achieves sufficient concentration in the brain. The key metric is the brain-to-plasma ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma ratio (Kp,uu).[21][22][23][24][25]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: C57BL/6J mice (male, 8-10 weeks old).

  • Compound Administration: Administer a single dose of the derivative via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection). A typical starting dose might be 10 mg/kg.

  • Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and whole brains at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and the brain-to-plasma ratio at each time point.

ParameterDescriptionDesirable Outcome for CNS Drug
Cmax (plasma) Maximum observed plasma concentration.Provides exposure reference.
AUC (plasma) Total drug exposure over time.Informs dosing interval.
Kp (Brain/Plasma Ratio) Ratio of total drug concentration in brain vs. plasma.[21][23]> 0.5 suggests good BBB penetration.
Kp,uu Ratio of unbound drug in brain vs. plasma.[22][24]> 0.3 is often considered CNS-penetrant.
In Vivo Target Engagement (TE)

For a covalent inhibitor, demonstrating target engagement is paramount. This confirms that the drug binds to its intended kinase in the brain of a living animal. A probe-free mass spectrometry-based approach provides direct and unambiguous evidence of covalent modification.[26][27]

Protocol: Mass Spectrometry-Based In Vivo Target Engagement

  • Animal Model & Dosing: C57BL/6J mice. Dose with the test compound at a concentration expected to yield significant brain exposure (based on PK data). A vehicle-treated group serves as a negative control.

  • Tissue Harvest: At the time of expected peak brain concentration (Tmax from PK study), euthanize animals and rapidly harvest brain tissue.

  • Protein Extraction & Digestion:

    • Homogenize brain tissue and isolate the protein fraction containing the hypothetical kinase target.

    • Denature and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using high-resolution mass spectrometry.

    • Specifically search for the mass of the "target peptide" (the peptide containing the amino acid residue that the drug is designed to bind).

    • Concurrently, search for the mass of the "target peptide + drug" adduct.

  • Data Analysis: Calculate the percent occupancy by comparing the signal intensity of the drug-adducted peptide to the total signal intensity (adducted + unadducted peptide).[26][28][29]

Phase 2: Efficacy Evaluation in a Neuroinflammation Model

With PK and TE confirmed, the next step is to assess whether target engagement translates into a functional, therapeutic effect. The lipopolysaccharide (LPS)-induced acute neuroinflammation model is a robust and widely used system for this purpose.[6][7][9][30][31] LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response mediated by Toll-like receptor 4 (TLR4), leading to the activation of microglia and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][32]

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vivo Characterization cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis PK Pharmacokinetics (PK) Determine Brain Exposure (Kp,uu) TE Target Engagement (TE) Confirm Covalent Binding in Brain PK->TE Inform Dosing Dosing Compound/Vehicle Dosing (e.g., 7 days, i.p.) TE->Dosing Validate Dose LPS LPS Challenge (Single i.p. injection) Dosing->LPS Pre-treatment Behavior Behavioral Assessment (e.g., Open Field Test) LPS->Behavior 4h post-LPS Tissue Terminal Tissue Collection (Brain, Plasma) Behavior->Tissue Endpoint Cytokines Biochemical Analysis (Brain Cytokine Levels via ELISA) Tissue->Cytokines Phospho Mechanism Verification (Western Blot for p-Substrate) Tissue->Phospho

Caption: Overall experimental workflow for preclinical evaluation.

Protocol: LPS-Induced Acute Neuroinflammation in Mice
  • Animal Model: C57BL/6J mice (male, 8-10 weeks old), group-housed with ad libitum access to food and water. Acclimate for at least one week before the experiment.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Test Compound (Low Dose) + LPS

    • Group 4: Test Compound (High Dose) + LPS

  • Dosing Regimen:

    • Administer the test compound or vehicle (e.g., 1% Tween 80 in saline) intraperitoneally (i.p.) once daily for 7 consecutive days.[33] This pre-treatment period allows the compound to reach a steady state.

    • On Day 7, 30-60 minutes after the final compound/vehicle dose, administer LPS (from E. coli O111:B4; 1 mg/kg, i.p.) or sterile saline.[9]

  • Behavioral Assessment (4 hours post-LPS):

    • LPS induces "sickness behavior," characterized by reduced locomotion and exploration.

    • Assess locomotor activity using an Open Field Test. Place each mouse in the center of a square arena (e.g., 40x40 cm) and record the total distance traveled for 10 minutes.[33] A successful compound should mitigate the LPS-induced reduction in activity.

  • Euthanasia and Tissue Collection (Endpoint):

    • Immediately following behavioral testing (approx. 4-6 hours post-LPS, when the cytokine response is near its peak), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood for plasma and perfuse the brain with ice-cold PBS to remove blood.

    • Dissect the brain, harvesting the hippocampus and cortex. Snap-freeze in liquid nitrogen and store at -80°C.

Endpoint Analysis and Data Interpretation

Biochemical Analysis: Brain Cytokine Levels

The primary efficacy endpoint is the reduction of pro-inflammatory cytokines in the brain. This can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[34][35][36][37][38]

Protocol: Brain Cytokine ELISA

  • Tissue Homogenization: Homogenize the frozen brain tissue (e.g., hippocampus) in a lysis buffer containing protease inhibitors. A mild detergent can improve extraction efficiency.[37]

  • Protein Quantification: Determine the total protein concentration in each homogenate using a BCA or Bradford assay to allow for normalization.

  • ELISA Procedure:

    • Use a commercial multiplex ELISA kit for mouse cytokines (e.g., TNF-α, IL-1β, IL-6).[34][36] These kits allow for the simultaneous measurement of multiple analytes from a small sample volume.[34]

    • Follow the manufacturer's protocol precisely for sample loading, antibody incubation, washing, and substrate development.

  • Data Analysis:

    • Calculate cytokine concentrations (in pg/mL) from the standard curve.

    • Normalize the cytokine concentration to the total protein content of the sample (pg/mg of protein).

    • Use a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare the LPS group to the vehicle and treatment groups.

GroupExpected TNF-α Level (pg/mg protein)Interpretation
Vehicle + Saline Low (Basal)Normal physiological state.
Vehicle + LPS HighSuccessful induction of neuroinflammation.
Compound + LPS Significantly lower than Vehicle + LPSEvidence of anti-inflammatory efficacy.
Mechanistic Verification: Downstream Target Modulation

To confirm that the observed anti-inflammatory effect is due to the inhibition of the hypothesized kinase, measure the phosphorylation of a known downstream substrate of that kinase using Western Blot.

Hypothetical Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Kinase Target Kinase (e.g., PI3K) MyD88->Kinase Substrate Downstream Substrate Kinase->Substrate pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation NFkB NF-κB Activation pSubstrate->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription Inhibitor Covalent Inhibitor (Test Compound) Inhibitor->Kinase Inhibition

Caption: Hypothetical neuroinflammatory signaling pathway.

This pathway illustrates how LPS binding to TLR4 can activate a kinase cascade, leading to the production of cytokines.[4][16][32][39][40] The covalent inhibitor is designed to block the target kinase, thereby preventing downstream signaling and cytokine release.

Conclusion and Future Directions

A successful outcome from this evaluation framework—demonstrating brain penetration, in vivo target engagement, and a significant reduction in LPS-induced neuroinflammation—provides a strong rationale for advancing a this compound derivative into more complex, chronic models of neurodegenerative disease (e.g., transgenic mouse models of Alzheimer's or Parkinson's disease).[30][41] Subsequent studies should also include comprehensive safety and toxicology assessments to ensure a favorable therapeutic window. This structured, hypothesis-driven approach ensures that resources are directed toward compounds with the highest probability of clinical success.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Institutes of Health. Retrieved from [Link][17]

  • NC3Rs. (n.d.). The ARRIVE guidelines. National Centre for the Replacement, Refinement & Reduction of Animals in Research. Retrieved from [Link][18]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000411. doi:10.1371/journal.pbio.3000411. Retrieved from [Link][19][20]

  • Kilkenny, C., et al. (2010). The ARRIVE Guidelines: Animal Research: Reporting In Vivo Experiments. PLOS Biology, 8(6), e1000412. Retrieved from [Link]

  • Nam, H. Y., et al. (2015). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 12, 116. Retrieved from [Link][30]

  • Frontiers in Neurology. (2022). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers. Retrieved from [Link][41]

  • van der Kooij, M. A., et al. (2017). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 12(11), 2373–2392. Retrieved from [Link][28][29]

  • Nakatomi, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. Retrieved from [Link][6][7]

  • Cloutier, F., et al. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Methods and Protocols, 1(3), 25. Retrieved from [Link][34]

  • Gulati, K., & Muthuraman, A. (2016). Brain-blood ratio: implications in brain drug delivery. Expert Opinion on Drug Delivery, 13(1), 129-141. Retrieved from [Link][21]

  • O'Donoghue, A. J., et al. (2023). The Importance of Phosphoinositide 3-Kinase in Neuroinflammation. International Journal of Molecular Sciences, 24(22), 16487. Retrieved from [Link][4]

  • Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods, 309, 1-13. Retrieved from [Link][42]

  • Loryan, I., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLOS ONE, 8(12), e80634. Retrieved from [Link][22][25]

  • Wikipedia. (n.d.). Brain-to-blood ratio. Retrieved from [Link][23]

  • Ge-Ah, V., et al. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, 13, 200–207. Retrieved from [Link][43]

  • Zhang, T., et al. (2021). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science, 4(5), 1667–1675. Retrieved from [Link][26]

  • Shishkina, G. T., et al. (2020). Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation. Cells, 9(11), 2350. Retrieved from [Link][39][40]

  • Ryan, K. C., & Griffin, É. W. (2021). Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation. Journal of Neuroinflammation, 18, 275. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link][33]

  • U.S. National Library of Medicine. (2024). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved from [Link][11]

  • Lee, J. K., & Suk, K. (2018). Kinase-Based Taming of Brain Microglia Toward Disease-Modifying Therapy. Frontiers in Cellular Neuroscience, 12, 475. Retrieved from [Link][5]

  • Boster Biological Technology. (n.d.). Multiplex ELISA Kit For Mouse Cytokine - Inflammation (13-plex). Retrieved from [Link][36]

  • Singh, S., et al. (2023). An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors. Pharmaceuticals, 16(9), 1289. Retrieved from [Link][14]

  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(18), 6520. Retrieved from [Link][27]

  • Cichon, N., Saluk-Bijak, J., & Miller, E. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 18(4), 305–320. Retrieved from [Link][31]

  • ResearchGate. (n.d.). The relationship between the ratio of total brain to total plasma drug... Retrieved from [Link][24]

  • D'Arcy, B., & Tirelli, N. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(23), 7338. Retrieved from [Link][2]

  • Al-Horani, R. A. (2019). Covalent Inhibition in Drug Discovery. Scientia Pharmaceutica, 87(3), 20. Retrieved from [Link][3]

  • Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. Retrieved from [Link][13]

  • Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(17), 5482. Retrieved from [Link][8][9]

  • Skelly, M. J., et al. (2013). Lipopolysaccharide-induced increases in cytokines in discrete mouse brain regions are detectable using Luminex xMAP® technology. Journal of Neuroinflammation, 10, 114. Retrieved from [Link][38]

  • Khan, K., et al. (2020). Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. Toxicological Sciences, 178(1), 139-152. Retrieved from [Link][32]

  • Talele, T. T. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 760-778. Retrieved from [Link][15]

Sources

Application Notes and Protocols for the Formulation Development of Piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs.[1][2] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its conformational flexibility, allow it to interact effectively with a diverse range of biological targets.[2] This versatility has led to the development of piperidine-containing drugs for various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]

However, the very features that make the piperidine moiety attractive can also present significant challenges during formulation development. Issues such as poor aqueous solubility, potential for polymorphic variations, and chemical instability necessitate a systematic and science-driven approach to formulation design.[4][5] This guide provides a detailed overview of the critical pre-formulation studies, formulation strategies, and analytical protocols essential for advancing piperidine-based drug candidates from the laboratory to the clinic. The aim is to equip researchers with the knowledge to design robust, stable, and bioavailable drug products, in line with the principles of Quality by Design (QbD) as outlined in the ICH Q8 guidelines.[6][7][8]

Section 1: Pre-formulation Studies - The Foundation of Rational Formulation Design

Pre-formulation studies are the critical first step in characterizing a new drug candidate, providing essential data on its intrinsic physicochemical properties.[9] This information is paramount for making informed decisions about excipient selection, dosage form design, and the manufacturing process.[9][10] For piperidine-based compounds, a thorough pre-formulation investigation is indispensable for mitigating risks and minimizing development timelines.[9]

Physicochemical Characterization

A comprehensive understanding of the drug candidate's physical, chemical, and mechanical characteristics is fundamental to successful formulation.[9]

  • Solubility Profiling: Low aqueous solubility is a primary obstacle in the development of many new chemical entities, with over 40% being practically insoluble in water.[11][12] The basic nature of the piperidine nitrogen often leads to pH-dependent solubility. Therefore, determining the solubility profile across a physiologically relevant pH range (typically pH 1.2 to 7.4) is crucial.

  • pKa Determination: The dissociation constant (pKa) of the piperidine nitrogen dictates the degree of ionization at different pH values, which in turn influences solubility, absorption, and interaction with excipients. Potentiometric titration is a common and reliable method for pKa determination.[13]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the lipophilicity of the drug candidate. These parameters are critical for predicting membrane permeability and potential for oral absorption.

  • Solid-State Characterization: Active Pharmaceutical Ingredients (APIs) can exist in various solid forms, including crystalline polymorphs, solvates, hydrates, and amorphous forms.[14] Each form can exhibit different solubility, stability, and mechanical properties.[14][15] Failure to fully characterize the solid state can lead to unexpected changes in drug performance.[15]

Stability Assessment

Piperidine-containing compounds can be susceptible to specific degradation pathways.[16] Understanding these instabilities early is key to developing a stable formulation.

  • Forced Degradation Studies: Exposing the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) helps to identify potential degradation products and elucidate degradation pathways.[16] Piperidines can be prone to oxidation, which may lead to discoloration (yellowing/browning) of the substance.[17]

  • Excipient Compatibility Studies: This is a crucial step to ensure that the chosen excipients do not adversely affect the stability of the API.[18][19] Incompatibility can arise from direct chemical reactions or from impurities within the excipients.[19][20]

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of a piperidine-based drug candidate across a range of pH values.

Materials:

  • Piperidine-based API

  • Biologically relevant buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)

  • HPLC-grade water

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of buffers at various pH values (e.g., 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4).

  • Add an excess amount of the API to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain saturation.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered sample with a suitable mobile phase.

  • Quantify the concentration of the dissolved drug using a validated HPLC method.[21]

  • Measure the final pH of each solution.

  • Plot the logarithm of the solubility against the final pH to generate the pH-solubility profile.

Section 2: Strategic Formulation Approaches for Piperidine Drug Candidates

Based on the pre-formulation data, a tailored formulation strategy can be developed. The primary goal is often to enhance solubility and bioavailability while ensuring stability.[4]

Salt Formation

For basic compounds like piperidines, forming a salt is one of the most common and effective methods to improve solubility and dissolution rate.[5][11] The selection of a suitable counterion is critical and should be based on factors such as the pKa difference between the drug and the counterion, and the physical properties of the resulting salt.[22]

Table 1: Common Counterions for Salt Formation with Basic Drugs

CounterionProperties and Considerations
Hydrochloride (HCl)Commonly used, often forms crystalline and stable salts.
Mesylate (CH₃SO₃H)Good for forming crystalline salts with improved solubility.
Sulfate (H₂SO₄)Can form stable salts, but may be less soluble than others.
TartrateA dicarboxylic acid, can sometimes improve stability.
CitrateCan enhance solubility but may be more hygroscopic.

Experimental Protocol: Salt Screening

Objective: To identify a suitable salt form of a piperidine-based drug with improved physicochemical properties.

Materials:

  • Piperidine-based API (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

  • Various solvents (e.g., water, ethanol, acetone, isopropanol)

  • Small-scale crystallization vials

  • Stirring plate and magnetic stir bars

  • Analytical instruments for characterization (PXRD, DSC, TGA, HPLC)[22][23]

Procedure:

  • Dissolve the API free base in a suitable solvent.

  • In separate vials, add stoichiometric amounts (e.g., 1:1 molar ratio) of the different acids.

  • Allow the solutions to stir at a controlled temperature.

  • Induce crystallization through methods such as slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolate any resulting solids by filtration and dry them under vacuum.

  • Characterize the solid forms using Powder X-ray Diffraction (PXRD) to identify crystalline structures, Differential Scanning Calorimetry (DSC) to determine melting points and purity, and Thermogravimetric Analysis (TGA) to assess solvation/hydration.[23]

  • Evaluate the aqueous solubility and dissolution rate of the promising salt forms.

  • Assess the stability of the selected salt forms under accelerated conditions.

Amorphous Solid Dispersions (ASDs)

For compounds with very low aqueous solubility where salt formation is insufficient, creating an amorphous solid dispersion can be a powerful strategy.[4] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents crystallization and maintains the drug in a higher energy amorphous state, leading to enhanced solubility and dissolution.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

The choice of polymer and the drug-to-polymer ratio are critical factors that influence the stability and performance of the ASD.

Other Enabling Technologies
  • Lipid-Based Formulations: For highly lipophilic piperidine derivatives, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[11][24]

  • Prodrug Approach: In some cases, modifying the chemical structure of the piperidine drug to create a more soluble or permeable prodrug can be an effective strategy.[2][12] The prodrug is then converted to the active parent drug in vivo.[12]

Visualization of Formulation Strategy Selection

The decision-making process for selecting an appropriate formulation strategy can be visualized as a workflow.

Formulation_Strategy Start Start: Piperidine API Preform Pre-formulation Studies (Solubility, pKa, Stability) Start->Preform Solubility_Check Is Aqueous Solubility Sufficient? Preform->Solubility_Check Salt_Screen Salt Formation Screening Solubility_Check->Salt_Screen No Develop_Formulation Develop Final Dosage Form Solubility_Check->Develop_Formulation Yes Salt_Success Salt Form Improves Properties? Salt_Screen->Salt_Success ASD Amorphous Solid Dispersion (ASD) Salt_Success->ASD No Lipid Lipid-Based Formulation Salt_Success->Lipid Particle_Size Particle Size Reduction Salt_Success->Particle_Size Salt_Success->Develop_Formulation Yes ASD->Develop_Formulation Lipid->Develop_Formulation Particle_Size->Develop_Formulation End End Develop_Formulation->End

Caption: Decision workflow for selecting a formulation strategy for piperidine-based APIs.

Section 3: Analytical Characterization and Quality Control

Robust analytical methods are essential throughout the formulation development process to ensure the quality, stability, and performance of the drug product.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse analytical technique for quantifying the API, identifying and quantifying impurities, and assessing stability.[18][21] A stability-indicating HPLC method that can separate the API from all potential degradation products must be developed and validated.

  • Dissolution Testing: This in vitro test measures the rate and extent to which the drug dissolves from the dosage form. It is a critical quality attribute that often correlates with in vivo bioavailability.

  • Solid-State Analytical Techniques: As mentioned earlier, techniques like PXRD, DSC, and TGA are vital for characterizing the solid form of the API and for detecting any changes during manufacturing or storage.[15][22][25] Raman spectroscopy is also a powerful tool for analyzing solid-state properties.[25]

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the piperidine API from its degradation products.

Materials:

  • Piperidine API and its forced degradation samples

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Various HPLC columns (e.g., C18, C8)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

  • Forced degradation samples (acid, base, oxidative, thermal, photolytic)

Procedure:

  • Initial Screening: Screen different columns and mobile phase compositions (e.g., varying organic solvent, pH, and buffer strength) to achieve good peak shape and retention for the parent API.

  • Analysis of Stressed Samples: Inject the forced degradation samples into the HPLC system using the initial conditions.

  • Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent API peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the API in the stressed samples. This confirms that the main peak does not co-elute with any degradants.

  • Method Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualization of the Formulation Development Lifecycle

The entire formulation development process is an integrated workflow guided by regulatory principles.

Development_Lifecycle API_Char API Characterization (Pre-formulation) Form_Screen Formulation Screening (Excipient Compatibility, Strategy) API_Char->Form_Screen Analytical_Dev Analytical Method Development & Validation API_Char->Analytical_Dev Process_Dev Process Development & Optimization Form_Screen->Process_Dev Form_Screen->Analytical_Dev Process_Dev->Analytical_Dev Scale_Up Scale-Up & Technology Transfer Process_Dev->Scale_Up Stability Stability Studies (ICH Conditions) Analytical_Dev->Stability Regulatory Regulatory Submission (ICH CTD Format) Stability->Regulatory Scale_Up->Stability

Caption: Integrated workflow of pharmaceutical development for piperidine drug candidates.

Conclusion

The successful formulation of piperidine-based drug candidates hinges on a deep understanding of their unique physicochemical properties and potential liabilities. A systematic approach, beginning with comprehensive pre-formulation studies, allows for the rational selection of formulation strategies to overcome challenges like poor solubility and instability.[9] By employing enabling technologies such as salt formation and amorphous solid dispersions, and by developing robust analytical methods for characterization and control, researchers can significantly enhance the probability of developing a safe, effective, and stable drug product. Adherence to regulatory guidelines, such as those from the ICH, throughout the development process is essential for a successful regulatory submission and, ultimately, for bringing new therapies to patients.[6][26]

References

  • Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. Available from: [Link]

  • Preformulation Studies on Piperlongumine. PMC - NIH. (2016-03-16). Available from: [Link]

  • Preformulation Studies of Varenicline for Formulation and Development of a Novel Orally Disintegrating Film. Journal of Pharmaceutical Research International. (2023-07-07). Available from: [Link]

  • Solid State Characterization of APIs. CD Formulation. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). Available from: [Link]

  • What is the stability of piperidine? Blog - BIOSYNCE. (2025-08-25). Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available from: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. PMC - NIH. Available from: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available from: [Link]

  • Q8(R2). ICH. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. (2023-03-13). Available from: [Link]

  • API Solid-Form Screening and Selection. ResearchGate. Available from: [Link]

  • FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé. Available from: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency. (2009-06-01). Available from: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. (2019-10-22). Available from: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021-07-26). Available from: [Link]

  • Drug-Excipient Compatibility Study. Veeprho. (2020-12-03). Available from: [Link]

  • Crystal structure and characterization of the sulfamethazine-piperidine salt. PubMed. (2023-03-01). Available from: [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available from: [Link]

  • Solid-State API analysis. University of Galway. Available from: [Link]

  • Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. (2023-05-08). Available from: [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. (2024-12-15). Available from: [Link]

  • ICH Guidelines Explained | A Complete Overview for Pharmaceutical Professionals. YouTube. (2025-05-01). Available from: [Link]

  • ICH E10. SAPRAA. (2005-11-10). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this specific amide synthesis. The acylation of a secondary amine like 3,5-dimethylpiperidine with a reactive acyl chloride such as 3-chloropropanoyl chloride is a fundamental transformation. However, its success is highly sensitive to substrate quality, reaction conditions, and workup procedures.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and optimized workflows. Our goal is to empower you to not only solve immediate yield issues but also to build a robust and reproducible process.

Section 1: Core Principles of the Acylation Reaction

To effectively troubleshoot, a firm grasp of the underlying chemical principles is essential. The synthesis of this compound is a nucleophilic acyl substitution reaction.

The Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine (3,5-dimethylpiperidine) on the electrophilic carbonyl carbon of the acyl chloride (3-chloropropanoyl chloride).[1] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]

Acylation_Mechanism cluster_reactants Reactants cluster_products Products Amine 3,5-Dimethylpiperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + Acyl Chloride AcylChloride 3-Chloropropanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., Et3N) Product Target Product Base->Product ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide - Cl⁻ ProtonatedAmide->Product + Base BaseHCl Base-HCl Salt

Caption: Nucleophilic acyl substitution mechanism for the amide formation.

Section 2: Troubleshooting Guide for Low Yield

This section is structured in a question-and-answer format to directly address the most common failure points in the synthesis.

Q1: My reaction yield is very low or I've isolated no product. Where should I begin my investigation?

A low or zero yield is typically traced back to one of three areas: reagent integrity, reaction conditions, or workup procedure. The following workflow provides a systematic approach to diagnosis.

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I suspect my 3-chloropropanoyl chloride is the problem. How can I be sure?

This is a highly probable cause. 3-chloropropanoyl chloride is extremely moisture-sensitive and reactive.[4][5][6][7]

  • Signs of Degradation: The liquid may appear cloudy or yellowish. A pungent, acrid odor of HCl will be noticeable upon opening the bottle, indicating hydrolysis. The primary degradation pathway is reaction with atmospheric moisture to form 3-chloropropanoic acid, which is unreactive under these conditions.[6]

  • Expert Recommendation: Always use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). For best results, distillation of the acyl chloride immediately before use is recommended, though often impractical. Never leave the bottle open to the air.

Q3: How critical are anhydrous conditions for this reaction?

They are absolutely critical, unless you are intentionally running under biphasic Schotten-Baumann conditions (see Section 3, Protocol B).

  • Causality: The primary side reaction is the rapid hydrolysis of 3-chloropropanoyl chloride by water.[4][5][6] This consumes your electrophile, directly reducing the theoretical maximum yield.

  • Troubleshooting Steps:

    • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[8]

    • Solvents: Use a freshly opened bottle of an anhydrous solvent (e.g., Dichloromethane, THF) or dispense from a solvent purification system.

    • Amine: Ensure your 3,5-dimethylpiperidine is dry. While less critical than the solvent, dissolved water can contribute to hydrolysis.

Q4: I'm observing a lot of smoke/fumes and the reaction mixture is turning dark. What is causing this?

This points to an uncontrolled exothermic reaction. The acylation of amines is rapid and generates significant heat.

  • Causality: Adding the acyl chloride too quickly creates localized "hot spots." High temperatures can lead to decomposition of the acyl chloride and other undesired side reactions.[9] The "smoke" is typically HCl gas reacting with the amine in the headspace above the solution.

  • Expert Recommendation:

    • Temperature Control: Perform the reaction in an ice/water bath to maintain an internal temperature of 0-5 °C.

    • Controlled Addition: Dissolve the 3-chloropropanoyl chloride in your anhydrous solvent and add it dropwise via a pressure-equalizing dropping funnel to the stirred solution of the amine and base over 30-60 minutes.[8][10]

Q5: Which base should I use, and how much?

The choice and amount of base are crucial for neutralizing the generated HCl and driving the reaction to completion.[3][11]

  • Causality: Without a base, the first equivalent of HCl produced will protonate the starting amine, forming an unreactive ammonium salt and stopping the reaction at a maximum of 50% yield (assuming 1:1 stoichiometry).

  • Comparison of Common Bases:

BaseTypeTypical ConditionsProsCons
Triethylamine (Et₃N) Tertiary AmineAnhydrous DCM or THF, 0 °CSoluble in organic solvents; easy to remove under vacuum.Can sometimes form stable salts that complicate purification.
Pyridine Tertiary AmineAnhydrous DCM, 0 °CActs as both a base and a nucleophilic catalyst.[2]Can be difficult to remove completely; has a strong odor.
NaOH / K₂CO₃ InorganicBiphasic: Water and an organic solvent (e.g., DCM).[12][13]Inexpensive; byproducts are water-soluble and easily removed.Vigorous stirring is required for phase mixing; risk of acyl chloride hydrolysis at the interface is higher.[1]
  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the base relative to the acyl chloride is recommended to ensure complete HCl neutralization.

Section 3: Optimized Experimental Protocols

Two reliable protocols are provided below. Protocol A is recommended for general laboratory use due to its simpler, single-phase setup.

Protocol A: Acylation in Anhydrous Organic Solvent

This method utilizes a tertiary amine base in an anhydrous aprotic solvent, minimizing water-related side reactions.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 3,5-dimethylpiperidine (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create an ~0.5 M solution. Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, dissolve 3-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, which can be further purified by column chromatography or vacuum distillation.

Protocol B: Schotten-Baumann Biphasic Conditions

This classic method is robust and avoids the need for strictly anhydrous organic solvents but requires vigorous mixing.[1][12][13]

  • Setup: To a flask, add 3,5-dimethylpiperidine (1.0 eq.), water, and NaOH (1.5 eq.). Cool the mixture to 0-5 °C.

  • Reagent Addition: In a dropping funnel, add a solution of 3-chloropropanoyl chloride (1.05 eq.) in DCM.

  • Reaction: Add the acyl chloride solution dropwise to the aqueous amine mixture under very vigorous stirring over 30-45 minutes. Maintain the temperature below 10 °C.

  • Completion: After the addition is complete, continue to stir vigorously for 1-2 hours at room temperature.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use 3-chloropropanoic acid with a peptide coupling reagent instead of the acyl chloride?

    • Yes, this is a viable alternative that avoids handling the highly reactive acyl chloride. Coupling reagents like DCC, EDC, or HATU will activate the carboxylic acid to form the amide.[11] This method is generally milder but more expensive due to the cost of the coupling reagents.

  • FAQ 2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes). The starting amine will have a low Rf and may streak, while the amide product will have a higher Rf. Staining with potassium permanganate is effective for visualizing both spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass.

  • FAQ 3: The cis/trans isomeric ratio of my 3,5-dimethylpiperidine starting material is unknown. Will this affect my reaction?

    • For the acylation reaction itself, both cis and trans isomers will react similarly to form the corresponding amide products.[14] However, this will result in a mixture of cis and trans amide products. This may complicate purification and characterization, as you will see two distinct sets of signals in your NMR spectrum. If a single isomer is required, you must start with an isomerically pure amine.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Chemsrc. (2025). 3-Chloropropanoyl chloride | CAS#:625-36-5.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-chloropropionyl chloride.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • Mastering Chemistry Help. (2013). acylation of amines.
  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Benchchem. (n.d.). challenges in the scale-up of amide synthesis processes.
  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
  • NCERT. (n.d.). Amines.
  • ResearchGate. (2025). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
  • ChemicalBook. (n.d.). This compound | 349097-99-0.
  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Nottingham ePrints. (n.d.). Asymmetric Piperidine Synthesis.
  • Google Patents. (n.d.). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). EP1918282A1 - Method for preparing medetomidine and its salts.

Sources

Technical Support Center: Derivatization of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions encountered during this derivatization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Introduction

The N-acylation of 3,5-dimethylpiperidine with 3-chloropropionyl chloride is a fundamental transformation used to synthesize a key intermediate in various research and development pipelines, particularly in medicinal chemistry.[1][2] The product, this compound, is a bifunctional molecule featuring an amide and a reactive alkyl chloride, making it a versatile building block.[1][3] While the reaction appears straightforward, its success is contingent on meticulous control of reaction conditions to mitigate a range of potential side reactions. This guide will explore these challenges in a question-and-answer format, providing both preventative measures and corrective actions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields are a common issue and can often be traced back to several key side reactions. Let's break down the most probable culprits.

A. Hydrolysis of 3-Chloropropionyl Chloride
  • Question: I noticed fuming when I added the 3-chloropropionyl chloride to my reaction mixture. Is this normal, and could it be affecting my yield?

  • Answer: Yes, this is a strong indicator of hydrolysis, a major side reaction. 3-Chloropropionyl chloride is extremely sensitive to moisture.[4] Any trace amounts of water in your glassware, solvents, or from the atmosphere will lead to its rapid and violent hydrolysis, forming 3-chloropropionic acid and hydrochloric acid (HCl).[4] This not only consumes your acylating agent but the generated HCl can protonate your starting amine, rendering it non-nucleophilic and halting the desired reaction.[1]

    Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: All glassware should be oven-dried at >120°C overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Anhydrous Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or stored over molecular sieves.[4]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

    • Proper Reagent Handling: Use dry, gas-tight syringes for all liquid transfers.[4]

    dot graph Hydrolysis_Side_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Caption: Hydrolysis of 3-chloropropionyl chloride.

B. Incomplete Reaction Due to Amine Protonation
  • Question: My TLC analysis shows a significant amount of unreacted 3,5-dimethylpiperidine, even after extended reaction times. What's happening?

  • Answer: This is a classic sign of amine protonation. The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[1] Since 3,5-dimethylpiperidine is a base, it will readily react with the generated HCl to form the corresponding ammonium salt. This salt is no longer nucleophilic and cannot react with the 3-chloropropionyl chloride, effectively stopping your reaction.

    Troubleshooting & Prevention:

    • Use of a Scavenger Base: It is crucial to add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it is formed.[1][5]

      • Recommended Bases: Triethylamine (TEA) or pyridine are commonly used. Typically, 1.1 to 1.5 equivalents are sufficient.

      • Alternative: Using two equivalents of the starting amine (3,5-dimethylpiperidine) can also work, where one equivalent acts as the nucleophile and the second as the HCl scavenger. However, this is less atom-economical.

Parameter Without Scavenger Base With Scavenger Base (e.g., TEA)
Reaction Stoichiometry 1 eq. Amine + 1 eq. Acyl Chloride1 eq. Amine + 1 eq. Acyl Chloride + 1.1-1.5 eq. TEA
HCl Fate Protonates starting amineNeutralized by TEA
Max. Theoretical Yield 50% (self-quenching)Approaching 100%
Byproducts Amine hydrochloride saltTriethylammonium chloride
FAQ 2: I'm observing an unexpected byproduct with a similar polarity to my product. Could it be from an intramolecular cyclization?
  • Question: After workup and initial purification, I have a persistent impurity. I suspect it might be a cyclized product. Is this a known side reaction?

  • Answer: Yes, intramolecular cyclization is a potential side reaction for N-(3-chloropropanoyl) amines. The product itself, this compound, contains both a nucleophile (the amide nitrogen, although weakly nucleophilic) and an electrophile (the carbon bearing the chlorine). Under certain conditions, particularly with heat or in the presence of a base, the molecule can cyclize to form a piperidinedione derivative. While the amide nitrogen is less nucleophilic than the starting amine, this reaction can still occur.[6][7][8]

    Troubleshooting & Prevention:

    • Temperature Control: Perform the acylation at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of this and other side reactions.[1]

    • Workup Conditions: During the workup, avoid prolonged exposure to strong bases or high temperatures which could promote cyclization.

    • Purification: Careful chromatography is often required to separate the desired product from any cyclized byproducts.

    dot graph Intramolecular_Cyclization { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Caption: Potential intramolecular cyclization side reaction.

FAQ 3: Can over-acylation or dimerization be an issue?
  • Question: Is it possible to form a diacylated product or a dimer of my starting amine?

  • Answer: For a secondary amine like 3,5-dimethylpiperidine, diacylation (the formation of an imide) is generally not a significant concern under standard acylation conditions because the resulting tertiary amide lacks a proton on the nitrogen for further reaction.[5][9] However, under very harsh or forcing conditions, side reactions involving the piperidine ring itself could theoretically occur, but these are less common. Dimerization of the starting amine is also unlikely to be a primary side reaction pathway in this specific acylation context but can be observed in other reaction types.[10][11] The primary focus should remain on controlling hydrolysis and ensuring complete reaction through proper HCl scavenging.

Experimental Protocol: Synthesis of this compound

This protocol incorporates best practices to minimize the side reactions discussed above.

Materials:

  • 3,5-Dimethylpiperidine (1 eq.)[12][13][14][15]

  • 3-Chloropropionyl chloride (1.1 eq.)[4][16][17]

  • Triethylamine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Reagent Preparation: In the flask, dissolve 3,5-dimethylpiperidine (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below 5 °C. A precipitate of triethylammonium chloride may form.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

dot graph Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Recommended experimental workflow.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents.
  • Edwards, O. E., & Singh, T. (1954). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 32(7), 683-689.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Zhang, S. (Ed.). (1993). Fine Organic Chemical product handbook. Science Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Smith, A. B., et al. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • JP H11199540A. (1999). Production of 3-chloropropionyl chloride.
  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE.
  • Van der Veken, P., et al. (2025, October 17). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
  • Grokipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine | Global Chemical Supplier. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • Smith, J. D. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2021, April 17).
  • Technical Science and Innovation. (2021, September 27).
  • National Center for Biotechnology Information. (2022, February 27). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. PubMed.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
  • MDPI. (2023, July 11). N-N(+)
  • MDPI. (n.d.). Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N-Alkenyl nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 6.
  • US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • EP1918282A1. (2008). Method for preparing medetomidine and its salts.
  • CN104387315A. (2015). Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

Sources

Technical Support Center: Purification of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-chloropropanoyl)-3,5-dimethylpiperidine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its purification. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.

Overview of Synthetic Challenges

This compound is typically synthesized via the acylation of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride. While the reaction appears straightforward, the purification process is often complicated by the properties of the reactants and potential side products. The primary challenges stem from:

  • Reactivity of 3-Chloropropanoyl Chloride: This acylating agent is highly reactive and extremely sensitive to moisture, leading to rapid hydrolysis.[1][2]

  • Basic Nature of 3,5-Dimethylpiperidine: As a secondary amine, it is basic and requires careful separation from the neutral amide product.[3]

  • Formation of Side Products: Incomplete reaction or exposure to water can generate impurities that are sometimes difficult to separate from the desired product.

  • Product Stability: While amides are generally stable[4][5], the α-chloro moiety can, under certain conditions, be susceptible to nucleophilic substitution or elimination, particularly at elevated temperatures or extreme pH.

The following diagram illustrates the primary reaction and the formation pathways of key impurities.

G SM1 3,5-Dimethylpiperidine (Basic, Starting Material) Product This compound (Desired Product, Neutral) SM1->Product Acylation Impurity2 3,5-Dimethylpiperidinium Chloride (Salt) SM1->Impurity2 Protonation by HCl (Reaction Byproduct) SM2 3-Chloropropanoyl Chloride (Electrophile, Moisture-Sensitive) SM2->Product Impurity1 3-Chloropropionic Acid (Acidic Impurity) SM2->Impurity1 Hydrolysis H2O Water (H₂O) (Nucleophile) H2O->Impurity1

Caption: Reaction scheme showing impurity formation pathways.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My post-reaction TLC plate shows multiple spots. What are the likely impurities I'm seeing?

A1: A complex TLC profile is common. The primary species to consider are:

  • Desired Product: this compound. This is a neutral amide and will have an intermediate Rf value.

  • Unreacted 3,5-Dimethylpiperidine: This starting material is a basic amine. It will often appear as a streaky spot on silica gel and can be visualized with ninhydrin or permanganate stains. Its Rf will vary depending on the eluent system's polarity and acidity.

  • 3-Chloropropionic Acid: This is the hydrolysis product of your acyl chloride.[1][6] Being a carboxylic acid, it is highly polar and will typically have a very low Rf on silica gel, often remaining at the baseline unless a polar, acidic eluent is used.

  • 3,5-Dimethylpiperidinium Salts: The reaction generates HCl as a byproduct, which protonates the basic 3,5-dimethylpiperidine starting material. This salt is highly polar and will not move from the baseline on TLC.

Table 1: Properties of Key Reaction Components

CompoundRoleTypical PolarityM.W. ( g/mol )Separation Method
This compound ProductMedium203.71[7]Chromatography, Extraction
3,5-DimethylpiperidineStarting MaterialMedium (Basic)113.20[3]Acidic Wash
3-Chloropropanoyl ChlorideStarting MaterialLow (Reactive)126.97[8]Quenched during workup
3-Chloropropionic AcidImpurityHigh (Acidic)108.52Basic Wash
3,5-Dimethylpiperidinium ChlorideImpurityVery High (Salt)149.66Aqueous Wash

Q2: I'm struggling to remove the unreacted 3,5-dimethylpiperidine. It seems to co-elute with my product during chromatography. What should I do?

A2: This is a classic purification challenge when an amine is a starting material. The most effective way to remove it is with a liquid-liquid extraction before chromatography.

  • Causality: The basic nitrogen atom in 3,5-dimethylpiperidine can be protonated by a dilute acid to form a water-soluble ammonium salt. Your product, a tertiary amide, is significantly less basic and will remain in the organic layer under these conditions.

  • Recommended Protocol:

    • Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). Repeat this wash two to three times.

    • Combine the aqueous layers and check them by TLC to confirm the removal of the amine.

    • Proceed to wash the organic layer with water and brine to remove any residual acid before drying and concentrating.

Q3: My product yield is low, and I suspect it's degrading during the aqueous workup. Is this possible?

A3: Yes, product degradation can occur, though amides are generally quite robust.[5] The weak point is the C-Cl bond.

  • Mechanism of Degradation: Prolonged exposure to strongly basic conditions (e.g., concentrated NaOH wash) or high temperatures can lead to hydrolysis of the chloride or elimination to form the corresponding acrylamide derivative. While amides are stable, α-halo amides possess latent reactivity.[9]

  • Preventative Measures:

    • Use Mild Bases: During workup, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acid rather than stronger bases like sodium hydroxide.

    • Avoid Heat: Perform all extractions at room temperature. When removing solvent using a rotary evaporator, use a low-temperature water bath (30-40°C).

    • Minimize Contact Time: Do not let your product sit in acidic or basic aqueous solutions for extended periods. Perform the workup efficiently.

Q4: What is the optimal column chromatography strategy for this compound?

A4: Silica gel column chromatography is the standard method for purifying this neutral amide.

  • Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.

    • Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Slowly increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute your product.

  • TLC Monitoring: Before running the column, identify a solvent system on a TLC plate that gives your product an Rf value between 0.2 and 0.4. This provides good separation from less polar and more polar impurities.

  • Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification and analysis of this compound.

G Start Crude Reaction Mixture Dissolve Dissolve in DCM or Ethyl Acetate Start->Dissolve AcidWash Wash with 1M HCl (aq) (Removes Amine) Dissolve->AcidWash BaseWash Wash with sat. NaHCO₃ (aq) (Removes Acidic Impurities) AcidWash->BaseWash Dry Dry (Na₂SO₄), Filter, and Concentrate BaseWash->Dry CrudeProduct Crude Product for Chromatography Dry->CrudeProduct Column Silica Gel Chromatography (Hexanes/EtOAc Gradient) CrudeProduct->Column Fractions Combine Pure Fractions (TLC Analysis) Column->Fractions FinalProduct Pure Product (Liquid or Solid) Fractions->FinalProduct Analysis Purity Analysis (NMR, LC-MS) FinalProduct->Analysis

Caption: A typical purification and analysis workflow.

Frequently Asked Questions (FAQs)

Q: Can this compound be purified by recrystallization?

A: Possibly, but it is often isolated as an oil or a low-melting solid, which can make recrystallization challenging.[10] If your crude product is of high purity (>90%), you could attempt recrystallization from a non-polar solvent system, such as heptane with a small amount of ethyl acetate or diisopropyl ether. However, column chromatography is generally the more reliable method for achieving high purity.

Q: What analytical methods are best for confirming the purity and identity of the final product?

A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure. You should be able to identify characteristic peaks for the dimethylpiperidine ring protons, the diastereotopic protons of the chloropropanoyl chain, and the amide carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (203.71 g/mol ).

  • HPLC: For quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[11]

Q: What are the proper storage conditions for this compound?

A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A refrigerator is ideal. This minimizes potential hydrolysis from atmospheric moisture and slows any potential degradation.

Q: What are the primary safety hazards associated with this purification?

A: Always consult the Safety Data Sheet (SDS) for all chemicals. Key hazards include:

  • 3-Chloropropanoyl Chloride: Highly corrosive and moisture-sensitive. Reacts violently with water.[1] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,5-Dimethylpiperidine: Flammable liquid that causes skin and eye irritation.[12]

  • Solvents: Dichloromethane, hexanes, and ethyl acetate are flammable and have associated health risks. Always work in a well-ventilated area or fume hood.

References
  • Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (n.d.). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Xiong, W., Zhu, W., Pang, J., & Liu, W. H. (2025). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. [Link]

  • NIST. (n.d.). Propanoyl chloride, 3-chloro-. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN104387315A - Compound I and (R)
  • ResearchGate. (n.d.). (PDF) Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. [Link]

  • Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. [Link]

  • Google Patents. (n.d.). EP1918282A1 - Method for preparing medetomidine and its salts.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubMed. (n.d.). Mutagenic impurities in 1,3-dichloropropene preparations. [Link]

Sources

Stability issues of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This molecule, while a valuable synthetic intermediate, possesses two key reactive sites—a tertiary amide and an alkyl chloride—that predispose it to specific degradation pathways in solution. This guide is structured to help you anticipate, identify, and troubleshoot these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The structure of this compound contains two main functional groups susceptible to degradation: the amide bond and the 3-chloropropanoyl moiety.

  • Amide Hydrolysis: This is a classic degradation pathway for amide-containing molecules.[1][2] The reaction involves the cleavage of the amide bond by water, a reaction that is significantly accelerated under acidic or basic conditions.[3] This pathway yields two primary degradation products: 3,5-dimethylpiperidine and 3-chloropropionic acid.

  • Intramolecular Cyclization: The molecule is susceptible to an internal nucleophilic attack where the nitrogen atom of the piperidine ring attacks the carbon atom bearing the chlorine atom (a γ-carbon). This intramolecular SN2 reaction results in the formation of a bicyclic quaternary ammonium salt, 1-(3,5-dimethylpiperidin-1-yl)azetidin-2-onium chloride. This pathway is often favored in polar aprotic solvents or under conditions where the piperidine nitrogen is highly nucleophilic.

Q2: How do pH and solvent choice impact the stability of the compound?

Both pH and solvent are critical factors that dictate the rate and dominant pathway of degradation.[4][5]

  • pH:

    • Acidic Conditions (pH < 5): Promotes acid-catalyzed hydrolysis of the amide bond.[1] The piperidine nitrogen will be protonated, which inhibits its ability to act as a nucleophile, thereby suppressing the intramolecular cyclization pathway.

    • Neutral Conditions (pH ≈ 7): Both hydrolysis and cyclization can occur, albeit at slower rates compared to acidic or basic conditions. Temperature becomes a more significant factor in driving degradation at neutral pH.

    • Basic Conditions (pH > 8): Strongly promotes base-catalyzed amide hydrolysis.[2] It also ensures the piperidine nitrogen is deprotonated and thus highly nucleophilic, potentially accelerating the intramolecular cyclization pathway.

  • Solvent:

    • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate directly in the hydrolysis reaction and can stabilize the transition states of both hydrolysis and intramolecular cyclization through hydrogen bonding.

    • Aprotic Solvents (e.g., acetonitrile, DMSO, THF): In the absence of water, hydrolysis is minimized. However, polar aprotic solvents can accelerate the intramolecular SN2 cyclization by solvating the forming cation without deactivating the nucleophile (piperidine nitrogen).

Q3: My solution of the compound is showing unexpected peaks in an HPLC analysis. What could they be?

If you observe new peaks, particularly during a time-course or stability study, they are likely degradation products. Based on the known pathways:

  • Early-eluting (more polar) peaks: Could correspond to the hydrolysis products: 3,5-dimethylpiperidine and 3-chloropropionic acid.

  • A peak with a similar or slightly later retention time: Could be the bicyclic quaternary ammonium salt formed via intramolecular cyclization. Its polarity will depend on the exact HPLC conditions (e.g., ion-pairing agents).

To confirm their identities, LC-MS analysis is the most effective method. The expected masses of the parent compound and its potential degradants are listed in the table below.

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize shelf-life, the goal is to minimize the factors that promote degradation.[4]

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

  • Solvent: If possible, prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile or DMSO.

  • pH: If an aqueous buffer is required, use a pH as close to neutral as the experiment allows and prepare the solution fresh before use. Avoid strongly acidic or basic buffers.

  • Light: While the molecule does not have a strong chromophore suggesting high photosensitivity, it is good practice to store solutions in amber vials to protect against potential photolytic degradation.[7]

Troubleshooting Guide

Problem: I'm observing a rapid loss of the parent compound in my aqueous buffer (pH 7.4) at room temperature.

  • Plausible Cause: Even at neutral pH, hydrolysis and intramolecular cyclization can occur, accelerated by ambient temperature. Tertiary amines, like the piperidine nitrogen in your molecule, can also catalyze the hydrolysis of nearby functional groups.

  • Troubleshooting Steps:

    • Perform a Temperature Check: Re-run a small-scale experiment with the solution kept on ice (0-4°C) and compare the stability. If the degradation rate decreases significantly, temperature is a key factor.

    • Prepare Fresh Solutions: For all critical experiments, prepare the aqueous solution immediately before use from a frozen, concentrated stock in an aprotic solvent.

    • Use a Co-solvent: If your experimental system allows, consider adding a co-solvent like DMSO or acetonitrile (e.g., up to 5-10% v/v) to the aqueous buffer. This can sometimes reduce the activity of water and slow hydrolysis.

Problem: My experimental results are inconsistent from day to day.

  • Plausible Cause: Inconsistent solution handling is the most likely culprit. The age of the "working solution," storage temperature, and exposure to light can all contribute to variable levels of degradation, leading to an unknown and fluctuating concentration of the active compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict SOP. Always use a freshly thawed aliquot of a master stock solution (stored at -80°C in an aprotic solvent) to prepare the final aqueous working solution.

    • Quantify Before Use: If possible, use a quick analytical check (e.g., HPLC with a pre-run calibration curve) to confirm the concentration of your working solution before starting a sensitive experiment.

    • Evaluate Container Material: While less common, some compounds can adsorb to certain plastics. Ensure you are using high-quality polypropylene tubes or glass vials.

Experimental Protocol: Forced Degradation Study

A forced degradation, or stress testing, study is essential for systematically identifying degradation products and understanding the intrinsic stability of a molecule.[8] This protocol is based on the principles outlined in the ICH guidelines.[7][9]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and establish degradation pathways.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂)

  • Quenching Agents: 1 M NaOH, 1 M HCl

  • Equipment: HPLC-UV system (LC-MS recommended), pH meter, calibrated oven, photostability chamber, vials.

Initial Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This will be used for all stress conditions.

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, RT API->Base Oxidative Oxidation 3% H₂O₂, RT API->Oxidative Thermal Thermal Solid & Solution, 80°C API->Thermal Photo Photolytic ICH Q1B Conditions API->Photo Analysis Sample Quenching, Dilution & Analysis (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Pathways Develop Stability Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture in an oven at 60°C.

    • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent volume of 1 M NaOH. Dilute with mobile phase to an appropriate concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature. Rationale: Base hydrolysis is typically much faster than acid hydrolysis.

    • Withdraw aliquots at T=0, 30 min, 1, 2, and 4 hours.

    • Neutralize the aliquot with an equivalent volume of 1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ (diluted from 30% stock).

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. Dilute for analysis.

  • Thermal Degradation:

    • Solution: Place a tightly capped vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

    • Analyze samples at T=0, 1, 3, and 7 days. For the solid sample, dissolve in acetonitrile before analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the light-exposed and control samples at the end of the exposure period.

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Use a PDA detector to check for peak purity and an MS detector to identify the mass of the parent and any new peaks.

Data Summary: Expected Degradation Profile

The following table summarizes the anticipated stability challenges and primary degradation products based on the chemical nature of this compound.

Stress ConditionPrimary Degradation PathwayExpected Major Degradation ProductsRelative Rate
Acidic (0.1 M HCl, 60°C) Amide Hydrolysis3,5-Dimethylpiperidine; 3-Chloropropionic AcidModerate to Fast
Basic (0.1 M NaOH, RT) Amide Hydrolysis, Intramolecular Cyclization3,5-Dimethylpiperidine; 3-Chloropropionic Acid; Bicyclic Quaternary SaltVery Fast
Neutral (Water, 60°C) Amide Hydrolysis, Intramolecular CyclizationBoth sets of products are possibleSlow to Moderate
Oxidative (3% H₂O₂) N-OxidationThis compound N-oxideSlow
Thermal (80°C) All pathways acceleratedMixture of hydrolysis and cyclization productsModerate
Photolytic (ICH Q1B) Minimal degradation expectedN/A (molecule lacks a significant chromophore)Very Slow

References

  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Zimmermann, T. J., et al. (n.d.).
  • Jain, D. S., & Sahu, A. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Guidechem. (n.d.). What are the applications of 3-Chloropropionyl chloride?. Guidechem.
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Singh, R., & Rehman, Z. (n.d.).
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • It's Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube.
  • Li, W., & Tse, F. L. (n.d.).
  • Kamal, N., & Al-Ghamdi, S. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - NIH.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on the Chloropropanoyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving the chloropropanoyl group. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile bifunctional reagent. The chloropropanoyl group, particularly in the form of 2-chloropropanoyl chloride or 3-chloropropanoyl chloride, features two distinct electrophilic sites: the highly reactive acyl chloride carbon and the alkyl chloride carbon.

The primary and most rapid reaction is the nucleophilic acyl substitution at the carbonyl carbon.[1] This guide focuses on troubleshooting and optimizing this transformation while also addressing potential side reactions and subsequent modifications at the second reactive site.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an amide from 2-chloropropanoyl chloride and a primary amine, but I'm getting a very low yield of the desired product. What are the common causes and how can I fix this?

Answer: Low yields in this reaction are a frequent issue and can typically be traced back to one of several factors. Let's diagnose the potential problems systematically.

1. Hydrolysis of the Acyl Chloride:

  • Causality: Acyl chlorides are the most reactive of the carboxylic acid derivatives and are extremely sensitive to moisture.[2] Any water present in your reaction setup will rapidly hydrolyze the chloropropanoyl chloride to the corresponding carboxylic acid, which is much less reactive and will not form an amide under these conditions.[3]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: Use a fresh bottle of chloropropanoyl chloride. Older bottles may have already been partially hydrolyzed by atmospheric moisture.

2. Inefficient HCl Scavenging:

  • Causality: The nucleophilic acyl substitution reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[1] If your amine nucleophile is valuable, you don't want to consume a second equivalent of it to neutralize this HCl. Furthermore, the resulting ammonium salt (R-NH₃⁺Cl⁻) is no longer nucleophilic, effectively halting the reaction.

  • Solution:

    • Add a Non-Nucleophilic Base: Include at least one equivalent of a tertiary amine base, such as triethylamine (TEA) or pyridine, in your reaction mixture. These bases will scavenge the HCl byproduct, allowing your primary amine to act solely as a nucleophile.[4]

    • Stoichiometry: If using the amine nucleophile itself as the base, you will need to use at least two equivalents: one to act as the nucleophile and one to neutralize the HCl.

3. Steric Hindrance:

  • Causality: Nucleophilic acyl substitution is sensitive to steric bulk.[5] If your amine nucleophile is sterically hindered (e.g., a secondary amine with bulky substituents, or tert-butylamine), the nucleophilic attack on the carbonyl carbon will be significantly slowed.[3][4]

  • Solution:

    • Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times or gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Consider a More Reactive Acylating Agent: While acyl chlorides are already highly reactive, for extremely challenging cases, alternative coupling strategies might be explored, though this is rarely necessary.

4. Competing S_N2 Reaction at the α-Carbon:

  • Causality: While the acyl chloride is the more electrophilic site, under certain conditions (especially with prolonged heating or highly nucleophilic amines), a secondary S_N2 reaction can occur where the amine displaces the chloride on the alkyl chain. This is generally a slower process than the initial acylation.[6]

  • Solution:

    • Control Temperature: Run the initial acylation at a low temperature (e.g., 0 °C to room temperature) to favor the faster acyl substitution. If subsequent substitution on the alkyl chain is desired, the temperature can be raised after the initial acylation is complete.

Troubleshooting Flowchart

Here is a logical workflow to diagnose low-yield issues:

TroubleshootingFlowchart start Low Product Yield check_moisture Check for Moisture Contamination (Hydrolysis of Acyl Chloride) start->check_moisture check_base Review HCl Scavenging Strategy check_moisture->check_base No sol_moisture Solution: - Use anhydrous solvents/reagents - Dry all glassware - Use inert atmosphere check_moisture->sol_moisture Yes check_sterics Assess Steric Hindrance check_base->check_sterics No sol_base Solution: - Add 1 eq. of TEA or Pyridine - Or, use >2 eq. of amine nucleophile check_base->sol_base Yes check_side_reactions Investigate Side Reactions (e.g., S_N2 at α-carbon) check_sterics->check_side_reactions No sol_sterics Solution: - Increase reaction time - Gently heat the reaction - Monitor via TLC check_sterics->sol_sterics Yes sol_side_reactions Solution: - Run acylation at low temp (0 °C) - Isolate acylated intermediate first check_side_reactions->sol_side_reactions Yes end_node Yield Optimized sol_moisture->end_node sol_base->end_node sol_sterics->end_node sol_side_reactions->end_node

Caption: A flowchart for diagnosing and resolving common problems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The primary reaction is a nucleophilic acyl substitution . This is a two-step, addition-elimination mechanism.[7]

  • Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[9][10]

Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 Chloropropanoyl Chloride TI [Tetrahedral Intermediate]⁻ R1->TI 1. Addition NuH Nucleophile (e.g., R-NH₂) NuH->TI Prod Acyl-Substituted Product TI->Prod 2. Elimination HCl HCl TI->HCl

Caption: The general mechanism of nucleophilic acyl substitution.

Q2: How does my choice of solvent affect the reaction? A2: Solvent choice is critical and directly impacts the reactivity of your nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal.[11] These solvents can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[12][13]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and drastically reduces its nucleophilicity and reaction speed.[13][14] Furthermore, these solvents can act as nucleophiles themselves, leading to unwanted hydrolysis or alcoholysis byproducts.[2]

Q3: How do I rank the reactivity of the chloropropanoyl group compared to other carboxylic acid derivatives? A3: The reactivity of carboxylic acid derivatives is primarily governed by the leaving group's ability.[8] Good leaving groups are weak bases.[15] Acyl chlorides are the most reactive because the chloride ion (Cl⁻) is an excellent leaving group (the conjugate base of the strong acid HCl).[10]

Reactivity AcylChloride Acyl Chloride (Most Reactive) Anhydride Anhydride AcylChloride->Anhydride > Ester Ester Anhydride->Ester >> Amide Amide (Least Reactive) Ester->Amide >>

Caption: Relative reactivity of carboxylic acid derivatives.

Q4: Can I perform a substitution on the alkyl chloride part of the molecule? A4: Yes, this is a common strategy for creating bifunctional molecules. However, the two sites have vastly different reactivities. The acyl chloride will react almost instantaneously with most nucleophiles at room temperature or below. The S_N2 substitution on the alkyl chloride is a much slower process that typically requires heating and sometimes a stronger nucleophile or different solvent conditions.

A common experimental design is to first perform the nucleophilic acyl substitution at a low temperature (e.g., 0 °C) to form the stable amide or ester. After the initial reaction is complete (confirmed by TLC), the product can be isolated, or a second nucleophile can be added and the reaction heated to promote the subsequent S_N2 reaction at the alkyl chloride position.

Experimental Protocols

Protocol: Synthesis of N-benzyl-2-chloropropanamide

This protocol provides a representative step-by-step methodology for the reaction of 2-chloropropanoyl chloride with benzylamine.

Materials:

  • 2-Chloropropanoyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM (30 mL).

  • Reagent Addition: Add benzylamine (1.0 eq) and triethylamine (1.1 eq) to the flask. Cool the solution to 0 °C using an ice bath.

  • Acylation: Slowly add 2-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting benzylamine is consumed.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess amines, saturated NaHCO₃ (1 x 20 mL) to remove acidic byproducts, and finally with brine (1 x 20 mL).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-chloropropanamide can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes key parameters and their effects.

ParameterConditionRationale & Expected OutcomeCitation(s)
Solvent Polar Aprotic (e.g., ACN, DMF)Maximizes nucleophile reactivity by avoiding hydrogen-bonding. Leads to faster reaction rates.[13][16]
Polar Protic (e.g., EtOH, H₂O)Solvates and deactivates the nucleophile. Can act as a competing nucleophile. Leads to slow rates and side products.[12][13]
Temperature Low (0 °C)Favors the highly exothermic and rapid nucleophilic acyl substitution over slower side reactions (e.g., S_N2 on the alkyl chain).[17]
High (Reflux)Increases the rate of all reactions. May be required for sterically hindered substrates or for promoting subsequent S_N2 reactions. Can increase elimination side products.[17]
Base Tertiary Amine (e.g., TEA)Acts as an effective HCl scavenger without competing as a nucleophile. Drives the reaction to completion.[4]
No BaseReaction will consume a second equivalent of the amine nucleophile, reducing theoretical max yield to 50% if only 1 eq. is used.[1]
Nucleophile Strong (e.g., R-NH₂)Reacts rapidly, often exothermically. Reaction is typically fast at low temperatures.[15]
Weak (e.g., R-OH)Slower reaction, often requires a catalyst (like pyridine) or conversion of the alcohol to a more nucleophilic alkoxide.[9]

References

  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.

  • Nucleophilic Acyl Substitution - BYJU'S.

  • Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives - Benchchem.

  • Leaving Groups | OpenOChem Learn.

  • SN2 Effect of Solvent | OpenOChem Learn.

  • Nucleophilic Acyl Substitution - Organic Chemistry - Jack Westin.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) .

  • 4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts.

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.

  • 13.1.1: "Nucleophilic Acyl Substitution" - Chemistry LibreTexts.

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.

  • Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube.

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.

  • Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives - JoVE.

  • Nucleophilic substitution of 2-chloropropanoyl chloride - Chemistry Stack Exchange.

  • An In-depth Technical Guide to the Reactivity of 2-Chloropropionyl Chloride with Nucleophiles - Benchchem.

  • Technical Support Center: Optimizing Nucleophilic Substitution on 3-(2-Chloroethoxy)prop-1-ene - Benchchem.

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube.

Sources

Technical Support Center: Troubleshooting Inconsistent Screening Results for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] However, its structural features, including basicity and conformational flexibility, can introduce unique challenges during biological screening, often leading to frustratingly inconsistent results. This guide provides a symptom-based troubleshooting framework and practical solutions to help researchers, scientists, and drug development professionals navigate these complexities, ensuring the generation of robust and reproducible data.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

Inconsistent results often manifest in distinct patterns. This section is designed to help you diagnose the problem based on the specific symptoms observed in your screening data and to provide a logical path toward a solution.

Symptom 1: High Variability Between Replicate Wells

Q: My replicate wells for the same compound concentration show a high coefficient of variation (CV%) or standard deviation. What are the likely causes and how can I fix this?

A: High well-to-well variability is a classic sign that one or more systematic or random errors are occurring during your assay setup.[3][4] The key is to systematically isolate the source of the error.

Underlying Causes & Actionable Solutions:

  • Inaccurate Liquid Handling: Manual or automated pipetting errors are a primary source of variability.[5] Small volume differences, especially of concentrated compound stock, can lead to large discrepancies in the final assay well.

    • Causality: An incorrect volume of a compound directly alters its final concentration, leading to a different biological response. Inaccurate addition of cells or reagents leads to an inconsistent reaction environment.

    • Solution: Regularly calibrate and service all pipettes and automated liquid handlers. Ensure proper technique, such as pre-wetting tips and using reverse pipetting for viscous solutions. For automation, verify dispenser performance with dye-based tests (e.g., QC plates).

  • Plate Edge Effects: Wells on the perimeter of a microtiter plate are prone to faster evaporation and temperature fluctuations, leading to systematically different results compared to interior wells.[3]

    • Causality: Evaporation increases the concentration of all non-volatile components in the well, including your compound and assay reagents. Temperature gradients can alter enzyme kinetics or cell health.

    • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier. Ensure uniform incubation conditions by using validated, high-quality incubators.

  • Non-Uniform Cell Seeding (for cell-based assays): An uneven distribution of cells across the plate will result in different cell numbers per well, directly impacting the assay signal.[6][7][8]

    • Causality: The final signal in many cell-based assays (e.g., viability, reporter gene) is proportional to the number of cells. If cell numbers vary, the signal will vary, irrespective of compound activity.

    • Solution: Ensure a homogenous single-cell suspension before plating by gently triturating and swirling the cell flask frequently during the plating process. Work quickly to prevent cells from settling in the reservoir. Consider using automated cell dispensers for high-throughput applications.

  • Compound Precipitation/Solubility Issues: The piperidine moiety can influence a compound's solubility. If your derivative precipitates in the assay buffer, you are not testing the intended concentration.

    • Causality: Precipitated compound is not biologically available to interact with the target. The concentration of the soluble fraction can vary unpredictably from well to well, especially if precipitation is slow or occurs on the surface of the well.

    • Solution: Visually inspect assay plates under a microscope for precipitate. Reduce the final DMSO concentration in the assay, if possible, as high DMSO can cause some compounds to "crash out" when diluted into aqueous buffer.[9] Determine the kinetic and thermodynamic solubility of problematic compounds early in the discovery process.

G Start High Replicate Variability (CV% > 15%) Check_Liquid_Handling Verify Liquid Handling (Pipettes, Robots) Start->Check_Liquid_Handling Is dispensing accurate? Check_Plates Assess Plate Effects Start->Check_Plates Is there a pattern on the plate? Check_Cells Evaluate Cell Plating (If Applicable) Start->Check_Cells Are cell-based results inconsistent? Check_Compound Inspect Compound Behavior Start->Check_Compound Is compound visible (precipitate)? Sol_Liquid Solution: Calibrate Instruments, Use Proper Technique Check_Liquid_Handling->Sol_Liquid No Sol_Plates Solution: Use Buffer in Edge Wells, Ensure Uniform Incubation Check_Plates->Sol_Plates Yes Sol_Cells Solution: Ensure Homogenous Cell Suspension, Automate Seeding Check_Cells->Sol_Cells Yes Sol_Compound Solution: Check Solubility, Lower DMSO% Check_Compound->Sol_Compound Yes

Symptom 2: Poor Assay Quality Metrics (e.g., low Z'-factor)

Q: My Z'-factor is consistently below 0.5. How can I improve my assay window and reduce variability in my controls?

A: The Z'-factor is a measure of the statistical separation between your positive and negative controls. A value below 0.5 indicates that the signal window is too narrow, the data variation is too high, or both, making it difficult to confidently identify hits.[10][11][12][13]

Underlying Causes & Actionable Solutions:

  • Suboptimal Reagent Concentration or Stability: The concentrations of enzymes, substrates, antibodies, or other critical reagents may not be optimal, or the reagents may be degrading over the course of the experiment.[9]

    • Causality: If a key reagent is limiting or unstable, the assay signal will not be robust or consistent, leading to a compressed signal window and high variability.

    • Solution: Perform matrix titrations of key reagents (e.g., enzyme vs. substrate) to find conditions that yield a maximal, stable signal. Check reagent stability under assay conditions (time, temperature, buffer).[9] Always use freshly prepared reagents or validated frozen aliquots.

  • Incorrect Incubation Times: The assay may not have reached equilibrium or, conversely, the signal may be decaying before the plate is read.

    • Causality: Reading the assay at a suboptimal time point can result in a reduced signal window. For kinetic reads, inconsistent timing between plates can introduce significant variability.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period where the signal is maximal and stable for both positive and negative controls.

  • Piperidine-Specific Interference: The basic nitrogen on the piperidine ring can alter the local pH or interact with assay components, particularly in unbuffered or weakly buffered systems.

    • Causality: Many enzymes and protein-protein interactions are highly sensitive to pH. A localized pH shift can alter the activity of your target or detection reagents, affecting control wells if the compound is present in high concentrations (e.g., as a positive control).

    • Solution: Ensure your assay buffer has sufficient buffering capacity at the experimental pH. If a piperidine derivative is used as a control, verify that a "vehicle" control containing the compound's salt form (if applicable) does not affect the assay readout.

Z'-Factor Value Interpretation Recommended Action
> 0.5Excellent AssayProceed with screening.
0 to 0.5Marginal AssayAssay may be suitable for hit identification but requires optimization. Focus on increasing the signal window or reducing standard deviations.[12]
< 0Unacceptable AssayThe assay is not suitable for screening. A fundamental redesign or re-optimization is required.[12][14]

Table 1: Interpretation of Z'-Factor values and corresponding actions.

Symptom 3: Irreproducible Dose-Response Curves & IC50 Values

Q: I'm getting different IC50 values for the same piperidine derivative across different experiments. Why is this happening?

A: Shifting IC50 values are often a red flag for issues related to the compound itself rather than the assay mechanics. This is a critical issue, as reproducible potency measurements are essential for building structure-activity relationships (SAR).

Underlying Causes & Actionable Solutions:

  • Compound Aggregation: Many organic molecules, including potentially complex piperidine derivatives, can form colloidal aggregates in aqueous buffers at screening concentrations.[15][16] These aggregates can non-specifically inhibit enzymes by sequestering the protein on their surface.[15]

    • Causality: Aggregation-based inhibition is a notorious source of false positives.[17][18] The resulting dose-response curve is often steep and sensitive to minor changes in assay conditions (e.g., protein concentration, incubation time), leading to poor reproducibility.

    • Solution:

      • Detergent Test: Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound is an aggregator, its apparent potency will typically decrease significantly in the presence of detergent, which disrupts the aggregates.[15]

      • Instrumental Analysis: Use Dynamic Light Scattering (DLS) to directly detect the formation of aggregates at different compound concentrations.[19][20][21] This is a definitive method for confirming aggregation.

  • Compound Instability & Degradation: The compound may be chemically unstable in the assay buffer (e.g., hydrolysis of an ester substituent) or unstable after freeze-thaw cycles in DMSO stock.[22][23]

    • Causality: If the parent compound degrades over time, its effective concentration decreases during the assay, leading to a loss of potency and irreproducible results.

    • Solution: Assess compound stability by incubating it in assay buffer for the duration of the experiment, then analyzing the sample by LC-MS to quantify the amount of parent compound remaining. Minimize freeze-thaw cycles of stock solutions.

  • Metal Impurities: Synthesis of piperidine derivatives can sometimes involve metal catalysts (e.g., Pd, Zn). Trace metal impurities in the final compound can cause inhibition, leading to false-positive signals.[24][25]

    • Causality: Metal ions can directly inhibit many enzymes, particularly those with active-site histidines or cysteines. This activity is an artifact of the impurity, not the compound itself.

    • Solution: If metal contamination is suspected, re-run the assay in the presence of a chelating agent like EDTA (if compatible with the assay). If the activity disappears, the original signal was likely due to metal impurities. Re-purify the compound and confirm its purity.

G Start Irreproducible IC50 Values Test_Aggregation Is it Compound Aggregation? Start->Test_Aggregation Test_Stability Is it Compound Instability? Start->Test_Stability Test_Purity Is it an Impurity Artifact? Start->Test_Purity Action_Detergent Perform Detergent Test (e.g., 0.01% Triton X-100) Test_Aggregation->Action_Detergent Action_DLS Run Dynamic Light Scattering (DLS) Test_Aggregation->Action_DLS Action_LCMS Run LC-MS Stability Assay (Compound in buffer over time) Test_Stability->Action_LCMS Action_Chelator Perform Chelator Test (e.g., EDTA) Test_Purity->Action_Chelator Result_Agg Diagnosis: Aggregator Action: Deprioritize or redesign compound. Action_Detergent->Result_Agg Potency Shifts Action_DLS->Result_Agg Particles Detected Result_Stab Diagnosis: Unstable Action: Use fresh stock, modify scaffold. Action_LCMS->Result_Stab Degradation Observed Result_Pur Diagnosis: Metal Impurity Action: Re-purify compound. Action_Chelator->Result_Pur Activity Lost

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the basicity (pKa) of the piperidine ring affect my assay?

The nitrogen in the piperidine ring is typically basic (pKa ~11), meaning it will be protonated and positively charged at physiological pH. This can be beneficial for forming salt-bridge interactions with acidic residues (Asp, Glu) in a target's binding site. However, it can also lead to non-specific binding to negatively charged surfaces like acidic phospholipids in cell membranes or plasticware. Furthermore, as mentioned, high concentrations of basic compounds can alter the pH of weakly buffered solutions, affecting assay performance.

Q2: What is the best way to prepare and store stock solutions of piperidine derivatives?

Best practice for compound management is crucial for reproducibility.[22][26]

  • Solvent: High-purity, anhydrous DMSO is the standard solvent.

  • Concentration: Prepare high-concentration stocks (e.g., 10-20 mM) to minimize the volume of DMSO added to the assay.

  • Storage: Store stocks at -20°C or -80°C in sealed containers with desiccant to prevent water absorption. Water in DMSO can cause compounds to precipitate upon freezing.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting the stock solution into single-use volumes.[22] Repeated cycling can lead to compound degradation or precipitation.

Q3: Are there specific assay technologies that are prone to interference from piperidine compounds?

While not unique to piperidines, compounds can interfere with various detection technologies, causing false positives.[17]

  • Fluorescence-Based Assays: Some complex aromatic piperidine derivatives may be intrinsically fluorescent, interfering with assays that use fluorescence intensity readouts. Always run a control of the compound in assay buffer without other reagents to check for autofluorescence.

  • Luciferase Assays: Compounds can directly inhibit the luciferase enzyme, a common reporter in cell-based assays. This is a classic source of false positives.[17] A counter-screen against purified luciferase is essential to rule out this artifact.

  • Assays with Metal Ions: The basic nitrogen of a piperidine can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) required for enzyme activity, leading to non-specific inhibition.

Q4: How can I proactively design my screening cascade to minimize inconsistencies?

A well-designed screening cascade is the best defense against chasing false positives.

  • Primary Screen: Use a robust, high-throughput assay to identify initial "hits." Accept a higher potential false-positive rate at this stage.

  • Hit Confirmation: Re-test the initial hits in the same assay to confirm activity and eliminate random errors.

  • Dose-Response: Generate full dose-response curves to confirm potency (IC50/EC50).

  • Orthogonal Assays: Test active compounds in a secondary, mechanistically different assay that measures the same biological endpoint. A true hit should be active in both.[17]

  • Interference Counter-Screens: Systematically run counter-screens to identify common artifacts like aggregation, luciferase inhibition, or autofluorescence for all confirmed hits. This step is critical for triaging compounds and focusing resources on genuine leads.[27]

Section 3: Protocols & Data Tables

Protocol: Assessing Compound Aggregation by Dynamic Light Scattering (DLS)

This protocol provides a general workflow for using DLS to identify the concentration at which a compound begins to form aggregates, known as the Critical Aggregation Concentration (CAC).[15]

Objective: To determine if a piperidine derivative forms aggregates at concentrations relevant to the biological assay.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Wyatt DynaPro, Malvern Zetasizer).

  • Low-volume quartz or disposable cuvettes.

  • The piperidine derivative of interest, prepared as a high-concentration stock in 100% DMSO (e.g., 10 mM).

  • Assay buffer (the same buffer used in the biological screen), filtered through a 0.02 µm filter to remove dust and particulates.

  • Calibrated pipettes.

Methodology:

  • Sample Preparation: a. Prepare a series of dilutions of the compound stock directly into the filtered assay buffer. Aim for a final concentration range that brackets the observed IC50 (e.g., from 0.5 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and matches the biological assay. b. Prepare a "buffer + DMSO" blank containing the same final concentration of DMSO as the test samples. c. Gently mix each sample by pipetting; do not vortex, as this can induce aggregation or introduce bubbles. d. Allow samples to equilibrate at the assay temperature for at least 15-30 minutes.

  • DLS Instrument Setup: a. Set the instrument to the same temperature as your biological assay. b. Allow the instrument to equilibrate.

  • Data Acquisition: a. First, measure the "buffer + DMSO" blank. The scattering intensity should be low, and no significant particle population should be detected. This confirms your buffer is clean. b. Measure each compound dilution, starting from the lowest concentration and moving to the highest. c. For each sample, the instrument will measure the fluctuations in scattered light intensity over time and generate an autocorrelation function.

  • Data Analysis: a. The DLS software will use the autocorrelation function to calculate the hydrodynamic radius (Rh) of particles in the solution.[19] b. A monomolecularly dispersed, non-aggregating compound will typically not generate a detectable signal above the buffer baseline. c. The presence of a stable peak in the size distribution plot, typically with an Rh between 50-500 nm, is indicative of colloidal aggregate formation.[16] d. Plot the total scattering intensity or the derived count rate against the compound concentration. The concentration at which the intensity begins to sharply increase is the Critical Aggregation Concentration (CAC).[15]

Interpretation: If the CAC is at or below the concentration where activity is observed in the biological assay, it is highly likely that the compound is acting as an aggregation-based, non-specific inhibitor.

References

  • Norecopa. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Makar, S., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(3), 426-440. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 49(5), 1567–1579. Retrieved from [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(11), 1047–1050. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • LaPlante, S. R., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 56(13), 5484-5494. Retrieved from [Link]

  • G. N. R. T., et al. (2025). Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights From Explainable AI. Angewandte Chemie International Edition, 64(14), e202503259. Retrieved from [Link]

  • Ganesh, A. (2019). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Retrieved from [Link]

  • Sitta, E., et al. (2012). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • Kenakin, T. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 647-648. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-608. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • BioInsights. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 296, 117289. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link]

  • Lee, J., et al. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6151. Retrieved from [Link]

  • Halder, S., & Kombrink, A. (2015). Estimation of assay quality by Z′ factor determination. ResearchGate. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (2004). Quality control and data correction in high-throughput screening. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Schürer, S. C., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Asiri, A. M., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Wassermann, A. M., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(6), 948-963. Retrieved from [Link]

  • SPT Labtech. (2024, May 9). Initiating, building, and growing compound management at a small biotech. YouTube. Retrieved from [Link]

  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]

  • Naidoo, D. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from [Link]

  • Wang, Z., et al. (2016). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 11(1), e0147936. Retrieved from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8824. Retrieved from [Link]

  • de Souza, A. M. C., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 15(12), 1435-1447. Retrieved from [Link]

  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 721-736. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127599. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to confer favorable physicochemical properties.[1][2] However, this "privileged structure" is not without its challenges.[1] The introduction of substituents can dramatically alter its toxicological profile, leading to significant hurdles in drug development, including cytotoxicity, cardiotoxicity, and the formation of reactive metabolites.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in projects involving novel piperidine compounds. It moves beyond a simple listing of methods to provide a troubleshooting-oriented, question-and-answer framework. Here, we dissect common toxicity-related issues encountered during experimentation, explain the underlying mechanistic causes, and provide actionable, field-proven strategies to mitigate these risks and guide the rational design of safer, more effective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine moiety a recurring source of toxicity concerns in drug discovery?

A1: The toxicity concerns with piperidine derivatives stem from several key physicochemical and metabolic properties:

  • High Basicity (pKa): The nitrogen atom in the piperidine ring is typically basic (pKa ~9-11). At physiological pH, it is protonated, which is often crucial for target engagement. However, this basicity is a primary driver for hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a major cause of cardiotoxicity.[5][6]

  • Metabolic Susceptibility: The piperidine ring, particularly the carbons alpha to the nitrogen, is susceptible to oxidation by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[7][8] This metabolism can lead to the formation of reactive iminium ion intermediates, which can covalently bind to macromolecules, leading to idiosyncratic toxicity.[9]

  • Lipophilicity: Piperidine is a lipophilic scaffold. While this can aid membrane permeability, excessive lipophilicity in derivatives is another key risk factor for hERG binding and can contribute to off-target activities and non-specific toxicity.[5]

  • Structural Mimicry: The piperidine scaffold can mimic endogenous ligands, leading to unintended interactions with various receptors and transporters in the central nervous system (CNS) and periphery, causing a range of off-target effects.[10]

Q2: What are the most common types of toxicity observed with novel piperidine compounds?

A2: Researchers typically encounter three major classes of toxicity:

  • Cardiotoxicity: Primarily due to the blockade of the hERG potassium channel, which can prolong the QT interval and lead to potentially fatal arrhythmias like Torsades de Pointes.[3][6]

  • Metabolism-Mediated Toxicity: This occurs when metabolic processes transform the parent compound into a more toxic species. This includes the formation of reactive electrophiles (bioactivation) that can cause cellular damage.[9]

  • General and Off-Target Cytotoxicity: This can be observed in standard in vitro cell viability assays (e.g., MTT) and may result from a variety of mechanisms, including mitochondrial dysfunction or inhibition of essential cellular processes.[3][11]

Q3: At what stage of my research should I start evaluating the toxicity of my piperidine compounds?

A3: Toxicity assessment should be an integral part of the discovery process from the very beginning. Early evaluation helps to de-risk chemical series and avoid costly late-stage failures. A tiered approach is recommended:

  • In Silico (Lead Identification): Use computational models to predict potential liabilities like hERG inhibition, metabolic instability, and reactivity for your initial designs.[11][12]

  • In Vitro (Hit-to-Lead/Lead Optimization): As soon as compounds are synthesized, perform key in vitro assays. This must include an assessment of cytotoxicity in a relevant cell line, a hERG binding or functional assay, and a metabolic stability screen using human liver microsomes.[3][7]

  • In Vivo (Preclinical Development): For advanced lead compounds, in vivo studies in animal models are necessary to understand the full toxicological profile, including acute toxicity and organ-specific effects.[3][13]

Troubleshooting Guides: Addressing Specific Experimental Issues

Scenario 1: High Cytotoxicity Observed in In Vitro Assays

You've run an MTT or similar cell viability assay, and your promising piperidine compound shows a low GI50/IC50 value, indicating significant cytotoxicity.

Possible Cause 1: Bioactivation to a Reactive Metabolite

The cytotoxicity may not be from the parent compound but from a reactive metabolite formed by cellular enzymes (e.g., CYPs). The piperidine ring is prone to oxidative metabolism, which can generate electrophilic iminium ions.[9]

Troubleshooting Workflow:

Caption: Workflow to investigate metabolism-mediated cytotoxicity.

Solutions & Experimental Protocols:

  • Strategy: Block Metabolic "Soft Spots." The primary sites of metabolism are often the carbons alpha to the piperidine nitrogen. By modifying these positions, you can sterically hinder CYP enzyme access and improve metabolic stability.[14]

    • Methylation/Alkylation: Introducing a methyl or other small alkyl group at a position susceptible to oxidation can significantly increase metabolic stability.[14]

    • Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing the formation of downstream metabolites.[15]

  • Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

    • Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Initiation: Add your test compound (typically 1 µM final concentration) to the pre-warmed reaction mixture to start the reaction.

    • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The rate of disappearance of the parent compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint). A short half-life indicates high metabolic turnover.

Scenario 2: Flagged for Potential hERG-Related Cardiotoxicity

Your compound has been flagged by an in silico model or an initial screen as a potential hERG inhibitor.

Possible Cause: Unfavorable Physicochemical Properties

hERG inhibition by piperidine compounds is strongly correlated with two key properties: high basicity (pKa of the piperidine nitrogen) and high lipophilicity (cLogP).[5][6] The protonated nitrogen interacts with key residues in the hERG channel pore, while lipophilic moieties enhance binding.

Strategies to Mitigate hERG Liability:

hERG_Mitigation cluster_0 Primary Drivers of hERG Toxicity cluster_1 Mitigation Strategies High_pKa High Basicity (pKa) Reduce_pKa Lower pKa High_pKa->Reduce_pKa Modify Electronics Bioisostere Bioisosteric Replacement High_pKa->Bioisostere High_cLogP High Lipophilicity (cLogP) Reduce_cLogP Reduce Lipophilicity High_cLogP->Reduce_cLogP Remove Lipophilic Groups High_cLogP->Bioisostere Introduce_Polarity Introduce Polar Groups (e.g., -OH, -COOH) Reduce_cLogP->Introduce_Polarity

Caption: Key drivers and strategies for mitigating hERG toxicity.

Solutions & Experimental Protocols:

  • Reduce Basicity (pKa):

    • Introduce Electron-Withdrawing Groups: Placing a fluorine or trifluoromethyl (CF3) group on the piperidine ring can lower the pKa of the nitrogen, reducing its tendency to be protonated.[5]

    • Bioisosteric Replacement: Replace the piperidine with a less basic heterocycle. A common and effective strategy is to switch to a piperazine, which significantly lowers the pKa.[16]

  • Reduce Lipophilicity (cLogP) / Increase Polarity:

    • Add Polar Functional Groups: Incorporating hydroxyl (-OH) or carboxyl (-COOH) groups can decrease lipophilicity and introduce polar interactions that may disrupt binding to the hydrophobic regions of the hERG channel.[5] Creating a zwitterion with a carboxylic acid can be a particularly effective strategy.[16]

    • Remove Lipophilic Moieties: Systematically remove or reduce the size of lipophilic substituents on the molecule and assess the impact on both hERG and target activity.

  • Protocol: Automated Patch Clamp hERG Assay

    • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the hERG channel.

    • Compound Application: Cells are captured on a planar patch clamp chip. A baseline recording of the hERG current is established.

    • Concentration-Response: The test compound is then perfused over the cells at increasing concentrations.

    • Data Acquisition: The effect of the compound on the hERG current (typically inhibition) is measured at each concentration.

    • Analysis: The data are used to generate a concentration-response curve and calculate an IC50 value, which quantifies the compound's potency as a hERG inhibitor. A higher IC50 value is desirable.

Data Presentation: Example SAR for Reducing hERG Liability

This hypothetical table, based on established medicinal chemistry principles, illustrates how modifications can impact hERG activity.[5]

AnalogModificationcLogPpKa (Piperidine N)hERG IC50 (µM)
Lead Compound -4.59.20.8
Analog 1Add -OH group3.89.15.2
Analog 2Replace Piperidine with Piperazine3.56.5> 30
Analog 3Add -COOH group (forms zwitterion)3.2(zwitterionic)> 50
Analog 4Introduce CF3 on Piperidine ring4.88.112.5
Scenario 3: Compound Shows Poor Oral Bioavailability or Suspected CNS Side Effects

Your compound is potent in vitro but performs poorly in vivo, showing either low exposure after oral dosing or signs of CNS-related side effects.

Possible Cause: P-glycoprotein (P-gp) Efflux or Off-Target CNS Receptor Binding

The compound may be a substrate for efflux transporters like P-gp, which pump it out of cells in the gut wall or at the blood-brain barrier, limiting absorption and CNS penetration.[5] Alternatively, its structure may allow it to bind to unintended CNS receptors.

Solutions & Experimental Protocols:

  • Modify Physicochemical Properties: High numbers of hydrogen bond donors and high polar surface area (TPSA) can increase recognition by P-gp. Reducing these parameters through chemical modification can sometimes overcome efflux.[5]

  • Employ Conformational Restriction:

    • Rigidification: The flexible piperidine ring can adopt multiple conformations, some of which may be recognized by off-targets or transporters. Replacing it with a more rigid scaffold (e.g., a bridged piperidine or a spirocycle) can lock it into a single, more specific conformation.[14][17]

    • Bioisosteric Replacement: Novel bioisosteres like azaspiro[3.3]heptanes have been developed as piperidine mimics that can alter lipophilicity and metabolic stability while maintaining desired geometry.[18][19]

  • Protocol: In Vitro P-gp Efflux Assay (e.g., Caco-2 Permeability)

    • Cell Culture: Caco-2 cells are grown on semi-permeable filter supports for ~21 days until they form a polarized monolayer that expresses efflux transporters like P-gp.

    • Permeability Measurement: The test compound is added to either the apical (A, gut lumen side) or basolateral (B, blood side) chamber.

    • Sampling: At various time points, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the monolayer.

    • Analysis: The apparent permeability coefficients (Papp) are calculated for both directions (A-to-B and B-to-A).

    • Efflux Ratio: The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is a strong indicator that the compound is a P-gp substrate.

References

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH). [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Institutes of Health (NIH). [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • Piperidine: Human health tier II assessment. NICNAS. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Computational metabolomics reveals overlooked chemodiversity of alkaloid scaffolds in Piper fimbriulatum. National Institutes of Health (NIH). [Link]

  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Pharmaceutical relevant examples of piperidines Piperidine is widely... ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. [Link]

  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • hERG toxicity assessment: Useful guidelines for drug design. PubMed. [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH). [Link]

Sources

Addressing off-target effects of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-135-CPD Analogs

A-135-CPD Technical Dossier

Introduction

Welcome to the technical support center for 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE (A-135-CPD) and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this class of covalent inhibitors. As covalent inhibitors, these molecules offer the potential for high potency and prolonged duration of action by forming a strong, lasting bond with their target proteins.[1] However, this irreversible binding mechanism also necessitates a thorough understanding and mitigation of off-target effects to avoid potential toxicity and ensure experimental accuracy.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with A-135-CPD analogs. Our goal is to equip you with the knowledge and tools to confidently investigate and minimize off-target activities, ultimately accelerating your research and development efforts.

Understanding Off-Target Effects of Covalent Inhibitors

Covalent inhibitors like A-135-CPD analogs consist of a "guidance system" that provides selectivity for the target protein and a reactive "warhead" that forms the covalent bond.[1] While this design can lead to potent and sustained therapeutic effects, the reactivity of the warhead can also result in binding to unintended proteins, leading to off-target effects and potential long-term harm.[1] Therefore, a critical aspect of developing and utilizing these compounds is the comprehensive identification and characterization of their off-target profiles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My A-135-CPD analog shows potent activity in a biochemical assay but has unexpected toxicity or a confusing phenotype in cell-based assays. How can I determine if this is due to off-target effects?

Answer:

This is a common challenge when transitioning from in vitro to cellular systems. The discrepancy often arises from the compound interacting with unintended targets within the complex cellular environment. To dissect this, a multi-pronged approach is recommended to identify potential off-target interactions.

Initial Steps:

  • Confirm On-Target Engagement in Cells: Before investigating off-targets, it's crucial to verify that your compound is engaging its intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4]

  • In Silico Profiling: Computational methods can provide a preliminary assessment of potential off-targets based on the compound's structure.[5] These tools compare the structure of your analog against databases of known protein targets.[5]

Experimental Approaches for Off-Target Identification:

If in silico methods suggest potential off-targets, or if you need a more unbiased view, the following experimental techniques are highly recommended:

  • Proteome-wide Profiling:

    • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes that covalently react with the active sites of specific enzyme families to identify targets in complex proteomes.[6]

    • Compound-Centric Chemical Proteomics (CCCP): A more unbiased method that identifies drug targets regardless of their enzymatic function.[6]

  • Kinome Screening: Since many off-target effects of kinase inhibitors are due to interactions with other kinases, profiling your compound against a large panel of kinases is crucial.[7][8] Several commercial services offer comprehensive kinome screening.[7][9]

Below is a workflow to systematically investigate unexpected cellular phenotypes.

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Question 2: I've identified a potential off-target kinase for my A-135-CPD analog. How do I confirm this interaction and determine its functional relevance?

Answer:

Identifying a potential off-target is the first step; validating the interaction and its functional consequence is critical.

Step 1: In Vitro Validation

  • Biochemical IC50 Determination: Perform a dose-response curve for your compound against the purified, recombinant off-target kinase to determine its potency (IC50).

  • Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) of your analog to the off-target protein.

Step 2: Cellular Validation

  • Cellular Target Engagement: Use an assay like the NanoBRET™ Target Engagement Assay or a cellular thermal shift assay (CETSA) to confirm that your compound engages the off-target kinase within a cellular context.[10]

  • Downstream Signaling Analysis: Analyze the phosphorylation status of known substrates of the off-target kinase via Western blot or phospho-proteomics. A change in substrate phosphorylation upon treatment with your compound provides strong evidence of functional engagement.

Step 3: Determining Phenotypic Contribution

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target kinase. If the unexpected phenotype is diminished in these cells, it strongly suggests the off-target is responsible.

  • Rescue Experiments: In cells where the off-target has been knocked out, re-introduce a version of the protein that is resistant to your compound (e.g., through site-directed mutagenesis of the binding site). If the phenotype is not observed in these "rescued" cells, it confirms the role of the off-target.

The following diagram illustrates the process of validating a potential off-target.

Caption: Workflow for validating a potential off-target.

Question 3: My A-135-CPD analog has confirmed off-target liabilities. How can I modify the compound to improve its selectivity?

Answer:

Improving selectivity is a key aspect of lead optimization and often involves Structure-Activity Relationship (SAR) studies.[11][12][13] The goal is to identify structural modifications that reduce off-target binding while maintaining or improving on-target potency.[12]

Key SAR Strategies:

  • Modify the "Guidance System": The non-covalent binding portion of your inhibitor is crucial for selectivity.

    • Introduce Steric Hindrance: Add bulky groups to your molecule that may clash with the binding pocket of the off-target but are accommodated by the on-target protein.

    • Alter Electronic Properties: Modify functional groups to change the electronic landscape of your compound, potentially disrupting key interactions with the off-target.

  • Tune the Reactivity of the "Warhead": The 3-chloropropanoyl group is a reactive electrophile. While necessary for covalent bond formation, its reactivity can be modulated.

    • Introduce Electron-Withdrawing or -Donating Groups: Placing these groups near the reactive center can alter the electrophilicity of the warhead, potentially making it less reactive towards off-targets.

  • Explore Alternative Scaffolds: If modifications to the existing scaffold are unsuccessful, it may be necessary to explore entirely new chemical scaffolds that retain the key pharmacophore for on-target activity but present a different profile for off-target interactions.

Data Comparison Table for SAR Studies:

AnalogOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
A-135-CPD1010010
Analog-11250041.7
Analog-288010
Analog-325>10,000>400

This systematic approach will guide the rational design of more selective inhibitors.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and its analogs?

A1: This class of compounds acts as covalent inhibitors. The 3,5-dimethylpiperidine moiety serves as a recognition element, guiding the molecule to the target protein.[15][16][17] The 3-chloropropanoyl group is an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the active site or a nearby pocket of the target protein, leading to irreversible inhibition.[1]

Q2: Are there any known off-targets for piperidine-containing compounds?

A2: The piperidine scaffold is present in a wide range of clinically approved drugs and is generally considered to have favorable pharmacokinetic properties.[16] However, specific off-target effects are highly dependent on the overall structure of the molecule. For example, certain piperidine-containing compounds have been shown to interact with targets such as CCR5 or TRPV1.[18][19] Therefore, it is essential to profile each new analog for potential off-target activities.

Q3: What are the best practices for designing experiments with covalent inhibitors like A-135-CPD analogs?

A3: When working with covalent inhibitors, consider the following:

  • Time-Dependent Inhibition: Covalent binding is often time-dependent. Ensure your assays have a sufficient pre-incubation time to allow for the covalent reaction to occur.

  • Dialysis or Washout Steps: To confirm irreversible binding, include a dialysis or washout step in your experiments to remove any unbound inhibitor. If the inhibitory effect persists, it is likely due to covalent modification.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the covalent modification of the target protein by observing the expected mass shift.

Q4: What are some of the key challenges in developing covalent inhibitors?

A4: A primary challenge is balancing reactivity and selectivity.[2] The electrophilic warhead must be reactive enough to form a covalent bond with the intended target but not so reactive that it binds indiscriminately to other proteins.[2] Undesired modification of off-target proteins can lead to toxicity.[3]

Q5: Can off-target effects ever be beneficial?

A5: In some cases, off-target effects can be therapeutically beneficial, a concept known as polypharmacology. For example, a kinase inhibitor might inhibit multiple kinases in a cancer-related pathway, leading to a more potent anti-cancer effect. However, any beneficial off-target effects must be carefully characterized and understood.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[20]

Materials:

  • Cell line of interest

  • A-135-CPD analog

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the A-135-CPD analog at the desired concentration or with DMSO for 1 hour at 37°C.

  • Harvesting and Lysis:

    • Harvest cells by trypsinization or scraping.

    • Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heating:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[20]

Protocol 2: Kinome Screening using a Competition Binding Assay

This is a general protocol for assessing the selectivity of an inhibitor across the kinome, often performed by specialized contract research organizations (CROs).[7][9][21]

Principle:

The assay measures the ability of a test compound to compete with a known, broad-spectrum kinase ligand for binding to a large panel of kinases. The amount of kinase captured on a solid support is quantified.

Procedure Outline:

  • Kinase Panel: A large panel of purified human kinases is used.[7]

  • Immobilized Ligand: A broad-spectrum, immobilized kinase inhibitor is used to capture kinases.

  • Competition: Kinases are incubated with the test compound (A-135-CPD analog) and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure DNA tags conjugated to each kinase.

  • Data Analysis: The results are expressed as the percentage of kinase bound to the support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

References

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.org. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). PubMed Central. [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. [Link]

  • Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. (2025, August 10). ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by... (n.d.). ResearchGate. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). Semantic Scholar. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023, July 13). ACS Publications. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Key advances in the development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022, November 27). MDPI. [Link]

  • KiSSim: Predicting off-targets from structural similarities in the kinome. (2021, December 16). ChemRxiv. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. [Link]

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.). PMC - PubMed Central. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024, September 5). PubMed. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]

  • Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. (n.d.). CD Genomics. [Link]

  • What is the structure-activity relationship SAR in drug design?. (2025, May 21). Patsnap Synapse. [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

  • Structure-Activity Relationship Studies. (2024, November 25). Automate.video. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC - NIH. [Link]

  • On Exploring Structure–Activity Relationships. (2025, August 6). ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH. [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. (2026, January 12). Journal of the American Chemical Society - ACS Publications. [Link]

  • 3,5-Dimethylpiperidine. (n.d.). Grokipedia. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (2025, July 16). PMC - NIH. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

  • An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. (n.d.). PubMed. [Link]

  • 3,5-Dimethylpiperidine. (n.d.). Wikipedia. [Link]

  • Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. (2020, November 4). PubMed. [Link]

  • Spiro-piperidine azetidinones as potent TRPV1 antagonists. (n.d.). PubMed. [Link]4307/)

Sources

Validation & Comparative

A Comparative Reactivity Guide for Acyl Chlorides in Amide Synthesis: A Focus on 3-Chloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE's precursor, 3-chloropropanoyl chloride, with other common acyl chlorides. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural and electronic factors governing reactivity, supported by validated experimental protocols and comparative data. Our objective is to furnish you with the foundational knowledge and practical insights required to select the optimal acylating agent for your synthetic needs, ensuring efficiency, yield, and predictability in your research endeavors.

The Foundation: Understanding Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[1] Their heightened reactivity stems from two primary factors: the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[2][3] The carbonyl carbon is rendered significantly electron-deficient (δ+) due to the strong inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[3] This makes it a prime target for attack by nucleophiles.

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[4][5] A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, expelling the chloride ion, which is a stable anion and thus an excellent leaving group.[5][6]

G cluster_0 Nucleophilic Addition-Elimination Mechanism RCOCl Acyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate RCOCl->Intermediate 1. Addition (Nucleophilic Attack) NuH Nucleophile (Nu-H) Product Substituted Product (R-CONu) Intermediate->Product 2. Elimination (Leaving Group Departure) HCl HCl

Caption: General mechanism for nucleophilic acyl substitution.

Key Factors Governing Reactivity

The reaction rate of an acyl chloride is not uniform across all species; it is finely tuned by the electronic and steric properties of the 'R' group attached to the carbonyl. Understanding these factors is crucial for predicting reactivity and controlling reaction outcomes.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): EWGs attached to the acyl group (e.g., a halogen) increase the electrophilicity of the carbonyl carbon through an inductive effect. This enhances the rate of nucleophilic attack.

    • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) decrease reactivity by donating electron density, slightly reducing the positive character of the carbonyl carbon.

    • Resonance: In aromatic acyl chlorides like benzoyl chloride, the benzene ring can donate electron density to the carbonyl group through resonance.[7] This delocalization stabilizes the acyl chloride and reduces the electrophilicity of the carbonyl carbon, making aromatic acyl chlorides generally less reactive than their aliphatic counterparts.[7]

  • Steric Effects:

    • Bulky substituents near the carbonyl carbon physically obstruct the incoming nucleophile, slowing down the rate of attack. This steric hindrance can significantly reduce reactivity, even in electronically activated systems.[8][9]

G cluster_factors Influencing Factors cluster_electronic Reactivity Acyl Chloride Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing (e.g., -Cl, -NO2) Electronic->EWG Increases EDG Electron-Donating (e.g., -CH3, -OCH3) Electronic->EDG Decreases Resonance Resonance Stabilization (e.g., Phenyl group) Electronic->Resonance Decreases Steric->Reactivity Decreases G start Start: Prepare Solutions prep_acyl Prepare 0.1 M stock solution of each Acyl Chloride in dry Acetonitrile start->prep_acyl prep_nuc Prepare 2.0 M stock solution of Morpholine in dry Acetonitrile start->prep_nuc setup Equilibrate solutions and reaction vessel (HPLC vial with stir bar) to 25°C prep_acyl->setup prep_nuc->setup initiate Initiate Reaction: Add 50 µL Acyl Chloride solution to 950 µL Morpholine solution (Final [Acyl-Cl] = 5 mM, [Morpholine] = 1.9 M) setup->initiate monitor Monitor reaction progress by automated HPLC injection every 30 seconds initiate->monitor analysis Data Analysis: Plot ln([Acyl-Cl]) vs. Time monitor->analysis calc Calculate k_obs from the negative slope of the linear fit analysis->calc end End: Compare k_obs values calc->end

Caption: Workflow for kinetic analysis of acyl chloride aminolysis.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of each acyl chloride (Acetyl Chloride, 3-Chloropropanoyl Chloride, Pivaloyl Chloride, Benzoyl Chloride) in anhydrous acetonitrile.

    • Prepare a 2.0 M stock solution of morpholine in anhydrous acetonitrile. Causality: Using a large excess of the nucleophile (morpholine) ensures pseudo-first-order kinetics, simplifying data analysis by making the rate dependent only on the concentration of the acyl chloride. [10]

  • Reaction Setup:

    • Place 950 µL of the morpholine solution into a 2 mL HPLC vial equipped with a micro-stir bar.

    • Equilibrate the vial to a constant temperature of 25°C in a thermostatted autosampler or reaction block.

  • Initiation and Monitoring:

    • Initiate the reaction by rapidly adding 50 µL of the acyl chloride stock solution to the morpholine solution and start the timer. The final concentration of the acyl chloride will be 5 mM.

    • Immediately begin analysis using a pre-configured HPLC method to monitor the disappearance of the acyl chloride peak. Set the autosampler to inject a small aliquot onto the column at regular intervals (e.g., every 30 seconds for reactive species, every 2-5 minutes for less reactive ones).

    • Self-Validation: The HPLC method must demonstrate baseline separation between the acyl chloride starting material, the morpholine, and the resulting amide product to ensure accurate quantification.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining acyl chloride from the HPLC peak area using a pre-established calibration curve.

    • Plot the natural logarithm of the acyl chloride concentration (ln[Acyl-Cl]) versus time (t).

    • The plot should yield a straight line, confirming pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope of this line. [1]

Comparative Data and Discussion

The following table summarizes the expected relative rate constants based on established principles of chemical reactivity.

Acyl ChlorideStructureKey FeaturesRelative Rate Constant (k_rel)
3-Chloropropanoyl Chloride ClCH₂CH₂COClAliphatic, γ-EWG (Inductive)~1.5 - 2.0
Acetyl Chloride CH₃COClAliphatic, small1.0 (Reference)
Benzoyl Chloride C₆H₅COClAromatic, Resonance Stabilized~0.05
Pivaloyl Chloride (CH₃)₃CCOClAliphatic, Sterically Hindered~0.001

Discussion of Results:

  • 3-Chloropropanoyl Chloride: As predicted, the presence of the electron-withdrawing chlorine atom, even at the 3-position, enhances the electrophilicity of the carbonyl carbon. This results in a significantly faster reaction rate compared to the standard acetyl chloride. This makes it a highly effective acylating agent when rapid and complete conversion is desired.

  • Acetyl Chloride: As our reference, it demonstrates the characteristic high reactivity of unhindered aliphatic acyl chlorides. [11]Its reaction is typically fast and exothermic.

  • Benzoyl Chloride: The data clearly illustrates the impact of resonance stabilization. The delocalization of electrons from the phenyl ring into the carbonyl group reduces its electrophilicity, making benzoyl chloride approximately 20 times less reactive than acetyl chloride in this model system. [11]* Pivaloyl Chloride: The dramatic drop in reactivity highlights the power of steric hindrance. The bulky tert-butyl group acts as a shield, severely restricting the nucleophile's access to the carbonyl carbon. This makes pivaloyl chloride useful when acylating a sterically accessible nucleophile in the presence of more hindered ones.

Practical Implications and Conclusion

The choice of acyl chloride is a critical decision in synthesis design. This comparative analysis provides a clear framework for making that choice.

  • For rapid and efficient acylation of a wide range of nucleophiles, including moderately hindered amines, 3-chloropropanoyl chloride is an excellent choice due to its electronically activated nature.

  • Acetyl chloride is a cost-effective and highly reactive agent suitable for simple acylations where steric factors are not a concern.

  • Benzoyl chloride offers a more moderate reactivity profile, which can be advantageous in preventing side reactions or when working with highly reactive nucleophiles.

  • Pivaloyl chloride should be reserved for situations requiring high selectivity for unhindered nucleophiles or when a slow, controlled reaction is necessary.

References

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Chemistry LibreTexts. (2019). 22.7 Reactions of Acid Chlorides. [Link]

  • Brainly.in. (2021). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride? Explain. [Link]

  • RSC Publishing. The Kinetics of Aminolysis of Acyl Halides. [Link]

  • Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. [Link]

  • Canadian Science Publishing. (1966). Kinetics of the hydrolysis of acyl chlorides in pure water. [Link]

  • ACS Publications. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2001). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. The kinetics of aminolysis of acyl halides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Quora. (2020). Why is acid chloride more reactive than alkyl chloride? [Link]

  • PubMed. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2015). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]

  • ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. [Link]

  • Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides. [Link]

  • ACS Publications. (2009). Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. Chemical Research in Toxicology. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

Sources

A Comparative Benchmarking Guide to the Biological Activity of Novel 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE (CPDP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile pharmacological profile.[1][2] This guide presents a comprehensive benchmarking study of a novel series of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine (CPDP) derivatives. We evaluate their biological activity against established drugs in key therapeutic areas: neuroprotection via cholinesterase inhibition and anti-inflammatory action. Furthermore, a thorough cytotoxicological assessment is provided to establish a preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols, comparative data analysis, and insights into the experimental rationale to guide further investigation of this promising class of compounds.

Introduction and Rationale for Benchmarking

Piperidine-containing compounds are prevalent in a multitude of clinically approved drugs, targeting conditions from Alzheimer's disease to cancer and neuropathic pain.[3][4] Their structural properties facilitate favorable pharmacokinetic profiles and allow for diverse interactions with biological targets.[2] The parent scaffold for our investigation, this compound, represents a novel starting point for derivatization.

Our rationale for selecting the biological targets for this benchmarking study is twofold:

  • Cholinesterase Inhibition: A significant number of piperidine derivatives, such as Donepezil, are potent acetylcholinesterase (AChE) inhibitors used to treat the cognitive symptoms of Alzheimer's disease.[3][5] These drugs function by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic function.[6][7] In advanced stages of Alzheimer's, butyrylcholinesterase (BChE) activity increases, making it a valuable secondary target.[8][9] Therefore, assessing the inhibitory potential of our novel CPDP derivatives against both AChE and BChE is crucial for evaluating their neuroprotective potential.

  • Anti-Inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Piperidine derivatives have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways like NF-κB and reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[5][10] Benchmarking against a standard anti-inflammatory agent provides a clear measure of their potential in this therapeutic area.

This guide provides an objective comparison of our novel CPDP derivatives against the following well-established drugs:

  • Donepezil & Rivastigmine: As benchmarks for cholinesterase inhibition.[8]

  • Dexamethasone: As a benchmark for anti-inflammatory activity.

  • Doxorubicin: As a positive control for cytotoxicity.[11]

Overall Experimental Workflow

The benchmarking process follows a logical progression from primary activity screening to safety assessment. The workflow is designed to efficiently identify potent and selective lead compounds for further development.

G cluster_0 Phase 1: Primary Activity Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Lead Identification a Synthesis of CPDP Derivatives b Cholinesterase Inhibition Assays (AChE & BChE) a->b Test Compounds c Anti-Inflammatory Assay (Nitric Oxide Inhibition) a->c Test Compounds d Cytotoxicity Assays (MTT & LDH) b->d Active Compounds c->d e Data Analysis: IC50 Determination Selectivity Index (AChE/BChE) d->e f Comparative Benchmarking (vs. Known Drugs) e->f g Selection of Lead Candidates f->g

Caption: Overall workflow for benchmarking CPDP derivatives.

Cholinesterase Inhibition: Mechanism and Protocol

Mechanism of Action

Acetylcholinesterase inhibitors (AChEIs) block the AChE enzyme from breaking down acetylcholine (ACh) in the synaptic cleft.[12] This increases the concentration and duration of action of ACh, enhancing nerve signal transmission.[6][13] This mechanism is particularly beneficial in Alzheimer's disease, where patients exhibit reduced levels of acetylcholine.[12][14]

G cluster_0 Normal Synaptic Function cluster_1 Function with CPDP Derivative ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline + Acetate (Inactive) AChE->Choline ACh2 Acetylcholine (ACh) Receptor2 Postsynaptic Receptor ACh2->Receptor2 Increased Binding & Activation AChE2 AChE Enzyme Blocked Inhibited Enzyme CPDP CPDP Derivative (Inhibitor) CPDP->AChE2 Binds to

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Protocol: Modified Ellman's Method

This protocol is adapted from standard, widely accepted methods for measuring cholinesterase activity.[15][16] The assay is spectrophotometric and measures the product of a reaction catalyzed by the cholinesterase enzyme.

A. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.

  • Substrate Solutions (10 mM): Prepare separate solutions of acetylthiocholine iodide (ATCI) for the AChE assay and butyrylthiocholine iodide (BTCI) for the BChE assay in deionized water.

  • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and human plasma BChE in phosphate buffer containing 0.1% BSA. The final concentration should be determined by an initial enzyme titration to ensure linear reaction kinetics.[17]

  • Test Compounds: Prepare stock solutions of CPDP derivatives and comparator drugs (Donepezil, Rivastigmine) in DMSO. Create serial dilutions in phosphate buffer.

B. Assay Procedure:

  • Set up a 96-well microplate.

  • To each well, add:

    • 25 µL of the test compound dilution (or buffer for control).

    • 125 µL of phosphate buffer (pH 8.0).

    • 50 µL of DTNB solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Include controls: a negative control (no enzyme) and a positive control (no inhibitor).[15]

C. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

Anti-Inflammatory Activity: Mechanism and Protocol

Mechanism of Action

Inflammation is a biological response that can be triggered by pathogens, such as bacteria. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[18] Upon stimulation with LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[19] High levels of NO can contribute to tissue damage. Anti-inflammatory compounds can act by inhibiting the signaling pathways that lead to iNOS expression and subsequent NO production.[20][21]

G LPS LPS (Bacterial Endotoxin) Macrophage Macrophage Cell LPS->Macrophage Stimulates iNOS iNOS Expression (Upregulated) Macrophage->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO CPDP CPDP Derivative (Inhibitor) CPDP->Macrophage Inhibits Pathway

Caption: Inhibition of LPS-induced nitric oxide production.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol uses the Griess assay to quantify nitrite, a stable and soluble breakdown product of NO, in cell culture supernatant.[18]

A. Cell Culture and Reagents:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • LPS Solution: Prepare a 1 mg/mL stock solution of Lipopolysaccharide from E. coli in sterile PBS.

  • Griess Reagent: A two-part solution. Part A: 1% sulfanilamide in 5% phosphoric acid. Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of A and B immediately before use.

  • Test Compounds: Prepare serial dilutions of CPDP derivatives and Dexamethasone in culture medium.

B. Assay Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing the various concentrations of the test compounds. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully collect 100 µL of the supernatant from each well.

  • Add 100 µL of the freshly prepared Griess reagent to the supernatant.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

C. Data Analysis:

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assessment: Protocols

To ensure that the observed biological activities are not a result of general cell death, it is essential to perform cytotoxicity assays.[22] We employ two distinct methods to provide a robust assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.[23][24]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[25]

A. Procedure:

  • Seed cells (e.g., HEK293 or the RAW 264.7 line used previously) in a 96-well plate and treat with the CPDP derivatives and controls (including Doxorubicin as a positive control) for 24-48 hours, as described in previous sections.[23]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[23]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

B. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[26][27]

A. Procedure:

  • Culture and treat cells as described for the MTT assay. Include control wells for maximum LDH release (cells lysed with Triton X-100) and a no-cell background control.[22]

  • After the treatment period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[22]

  • Add the LDH reaction mixture (commercially available kits are recommended, e.g., CytoTox 96®) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

B. Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound - Vehicle Control) / (Max LDH Release - Vehicle Control)] * 100

  • Determine the CC50 value from the dose-response curve.

Comparative Data Summary

The following tables present hypothetical but representative data for a series of novel CPDP derivatives compared against established drugs.

Table 1: Cholinesterase Inhibitory Activity (IC50 in µM)

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
CPDP-1 0.8515.217.9
CPDP-2 1.201.501.25
CPDP-3 15.6> 100> 6.4
Donepezil 0.026.50325
Rivastigmine 0.400.050.125

Lower IC50 values indicate higher potency. A high selectivity index indicates preference for AChE.

Table 2: Anti-Inflammatory and Cytotoxic Activity (IC50/CC50 in µM)

CompoundNO Inhibition IC50 (µM)Cytotoxicity CC50 (MTT, µM)Cytotoxicity CC50 (LDH, µM)
CPDP-1 25.4> 100> 100
CPDP-2 8.945.152.3
CPDP-3 5.2> 100> 100
Dexamethasone 0.15> 100> 100
Doxorubicin N/A0.81.1

N/A: Not Applicable. A high CC50 value indicates low cytotoxicity.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the biological activity of novel this compound derivatives. Based on our comparative data:

  • CPDP-1 emerges as a potent and highly selective AChE inhibitor with a favorable safety profile (CC50 > 100 µM). Its selectivity for AChE over BChE is a desirable trait for an early-stage Alzheimer's therapeutic, similar to Donepezil, though less potent.[8]

  • CPDP-2 shows dual inhibitory activity against both AChE and BChE, similar to Rivastigmine.[8] This could be advantageous for treating later stages of neurodegenerative disease.[28] However, its moderate cytotoxicity warrants further structural modification to improve its therapeutic window.

  • CPDP-3 demonstrates promising anti-inflammatory activity, significantly inhibiting nitric oxide production with no observable cytotoxicity. While less potent than Dexamethasone, its distinct chemical scaffold presents a new avenue for developing non-steroidal anti-inflammatory agents.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues of the lead compounds (CPDP-1 and CPDP-3) to optimize potency and selectivity.

  • Mechanism of Action Elucidation: For CPDP-3, investigating its effect on the upstream NF-κB signaling pathway and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would provide deeper mechanistic insight.[10][19]

  • In Vivo Efficacy Studies: Advancing the most promising candidates to animal models of Alzheimer's disease or inflammation to validate their therapeutic potential.

By employing the rigorous, self-validating protocols detailed herein, researchers can confidently assess the biological potential of novel chemical entities and make data-driven decisions for advancing lead candidates in the drug discovery pipeline.

References

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors. Retrieved from [Link]

  • Wikipedia. (2024). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are AChE inhibitors and how do they work?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acetylcholinesterase inhibitors – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are BChE inhibitors and how do they work?. Retrieved from [Link]

  • YouTube. (2022). Dementia treatment l Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. Retrieved from [Link]

  • MDPI. (n.d.). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Retrieved from [Link]

  • PNAS. (n.d.). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • American Journal of Respiratory and Critical Care Medicine. (n.d.). Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • PubMed. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and manufacturing, ensuring that data is reliable, reproducible, and compliant with regulatory standards. This guide provides an in-depth comparison of analytical methods for the characterization and quantification of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine, a key intermediate in various synthetic pathways. We will explore the cross-validation of several instrumental techniques, offering insights into experimental design and data interpretation grounded in scientific principles and regulatory expectations.

The successful transfer and consistent performance of an analytical method across different laboratories—a process known as inter-laboratory cross-validation—is critical for ensuring data integrity throughout a drug's lifecycle.[1][2] This guide will delve into the practical application of guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to establish a comprehensive validation strategy.[3][4][5][6]

The Importance of a Multi-faceted Analytical Approach

No single analytical technique can provide a complete profile of a pharmaceutical compound. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification, quantification, and impurity profiling. For this compound, a compound lacking a strong chromophore, a strategic selection of methods is particularly crucial.

Section 1: Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to the analysis of pharmaceutical compounds, offering high-resolution separation of the target analyte from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given that this compound lacks a significant UV chromophore, derivatization or the use of universal detectors is necessary for sensitive detection.[7][8][9]

Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

This protocol outlines a validated method for the quantification of piperidine-containing compounds, adapted for the analysis of this compound.[7][8][9]

  • Derivatization: React the sample with a suitable derivatizing agent, such as 4-toluenesulfonyl chloride, to introduce a chromophore.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the derivatized analyte.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[10][11][12][13][14]

Data Presentation: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Robustness No significant impact on results from minor variations in method parameters.Method remains accurate and precise with small changes in mobile phase composition and flow rate.
Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For chlorinated compounds like this compound, GC coupled with an electron capture detector (ECD) offers excellent sensitivity.[15][16]

Experimental Protocol: GC-ECD for Chlorinated Compound Analysis

This protocol is based on established methods for analyzing chlorinated hydrocarbons.[15][17][18]

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A fused-silica capillary column with a non-polar stationary phase (e.g., DB-5).

    • Carrier Gas: Hydrogen or Helium.

    • Injector and Detector Temperature: Optimized to prevent analyte degradation.

    • Oven Temperature Program: A programmed temperature ramp to ensure good separation.

    • Detector: Electron Capture Detector (ECD).

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection and quantitation.

Data Presentation: GC Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) ≤ 5.0%2.1%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 100.3 ng/mL

Section 2: Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity and structure of pharmaceutical compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns can offer valuable structural insights.[19][20][21][22] For piperidine derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) can provide complementary information.[19][22]

Experimental Protocol: LC-MS/MS Analysis

  • Liquid Chromatography: Utilize an HPLC system with a C18 column and a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).[23]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • MS/MS Analysis: Perform a product ion scan of the precursor ion ([M+H]⁺) to observe the fragmentation pattern.

Characteristic Fragmentation: Piperidine derivatives often exhibit characteristic fragmentation patterns, including α-cleavage and ring fission, which are crucial for structural confirmation.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[24][25][26] 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlation signals to assign all proton and carbon signals and confirm the molecular structure.

Section 3: Cross-Validation Workflow and Strategy

Cross-validation ensures that an analytical method will produce comparable results when performed in a different laboratory.[1][2][27] The choice of cross-validation strategy depends on the complexity of the method and the experience of the receiving laboratory.[1]

Approaches to Method Transfer:

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same batch of samples, and the results are statistically compared.[1]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method.[1][28]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the method.[1]

  • Transfer Waiver: A formal transfer study may be waived if the method is simple and the receiving laboratory is familiar with the procedure.[1]

Diagram: Cross-Validation Decision Workflow

CrossValidationWorkflow start Initiate Method Transfer is_compendial Is the method a simple, compendial procedure? start->is_compendial is_familiar Is the receiving lab familiar with the method? is_compendial->is_familiar No transfer_waiver Transfer Waiver is_compendial->transfer_waiver Yes is_new Is the method new and being implemented at multiple sites? is_familiar->is_new No is_familiar->transfer_waiver Yes significant_diff Are there significant differences in lab environments or equipment? is_new->significant_diff No covalidation Co-validation is_new->covalidation Yes comparative_testing Comparative Testing significant_diff->comparative_testing No revalidation Revalidation significant_diff->revalidation Yes end_process Method Transfer Complete transfer_waiver->end_process comparative_testing->end_process covalidation->end_process revalidation->end_process

A decision tree to guide the selection of an appropriate method transfer strategy.

Conclusion

The cross-validation of analytical methods for this compound requires a comprehensive and scientifically sound approach. By employing a combination of chromatographic and spectroscopic techniques and adhering to regulatory guidelines, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for developing and validating robust analytical methods, ultimately contributing to the successful development of safe and effective pharmaceutical products.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR. LECO Corporation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Gas Chromatography of Organochlorine Compounds. Chemistry LibreTexts. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Springer. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

  • High Resolution Mass Spectrum of Piperidine. ACS Publications. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]

  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. UCD Research Repository. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • NMR Structure Elucidation. ResearchGate. [Link]

  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ACG Publications. [Link]

  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Springer Protocols. [Link]

Sources

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation (IVIVC) for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel piperidine-based compound from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical hurdle in this translational path is establishing a reliable In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links in vitro properties to in vivo performance.[1] This guide provides an in-depth technical exploration of the principles, methodologies, and challenges associated with establishing a robust IVIVC for the ubiquitous and pharmacologically significant piperidine scaffold.

The piperidine ring is a privileged structure in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to oncology.[2][3][4][5] Its conformational flexibility and ability to engage in key interactions with biological targets make it a favored building block.[2] However, this structural versatility also presents unique challenges in predicting how these compounds will behave in a complex biological system based on simplified in vitro assays. This guide will dissect the key in vitro assays, their in vivo relevance, and provide a framework for interpreting the resulting data to make informed decisions in the drug discovery and development cascade.

The Cornerstone of Prediction: Key In Vitro Assays

The foundation of any successful IVIVC lies in the selection and meticulous execution of appropriate in vitro assays that probe the key determinants of a drug's pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). For piperidine-based compounds, the following assays are of paramount importance.

Intestinal Permeability: The Caco-2 Assay

Predicting the oral absorption of a drug is a primary objective in early development. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[6] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes with tight junctions, providing a robust system to assess a compound's potential for passive diffusion and active transport.[6]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a piperidine-based compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, and to calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test piperidine compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values > 250 Ω·cm² are typically acceptable.

    • Perform a Lucifer yellow permeability test. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow indicates a tight monolayer.

  • Permeability Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • For A-B permeability: Add the test compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B-A permeability: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Metabolic Stability: The Liver Microsomal Assay

The metabolic fate of a piperidine-containing compound is a critical determinant of its in vivo half-life and potential for drug-drug interactions. The piperidine ring itself can be a site of metabolism, often through oxidation at carbons adjacent to the nitrogen, leading to lactam formation, or N-dealkylation if the nitrogen is substituted.[7] The in vitro liver microsomal stability assay is a workhorse in early drug discovery to assess a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[7]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a piperidine-based compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test piperidine compound and control compounds (e.g., verapamil - high clearance, warfarin - low clearance)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS for sample analysis

Procedure:

  • Incubation:

    • Pre-incubate the test compound (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ (min) = 0.693 / k

    • Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

From the Bench to the Body: Correlating In Vitro Data with In Vivo Reality

A robust IVIVC is not built on a single data point but on a comprehensive analysis of multiple in vitro parameters and their correlation with in vivo pharmacokinetic data. The following section presents an illustrative case study for a series of hypothetical piperidine-based CNS drug candidates to demonstrate how in vitro data can be used to predict in vivo performance.

Illustrative Case Study: Piperidine-Based CNS Drug Candidates
CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM Clint (µL/min/mg)Rat Oral Bioavailability (%)Rat Brain-to-Plasma Ratio
Pip-A 15.21.110752.5
Pip-B 2.55.815100.2
Pip-C 12.81.39551.8
Pip-D 8.51.525451.5

Analysis and Interpretation:

  • Pip-A: Exhibits high permeability and low efflux, coupled with low intrinsic clearance. This favorable in vitro profile translates to excellent oral bioavailability and good brain penetration in vivo, making it a promising candidate.

  • Pip-B: Shows low permeability and is a significant substrate for efflux pumps (ER > 2). Despite moderate metabolic stability, its poor absorption characteristics lead to very low oral bioavailability and minimal brain penetration. This compound would likely be deprioritized.

  • Pip-C: Demonstrates good permeability and is not an efflux substrate. However, its very high intrinsic clearance in liver microsomes suggests rapid first-pass metabolism, resulting in poor oral bioavailability. This highlights the importance of assessing both permeability and metabolism in parallel.

  • Pip-D: Possesses moderate permeability and metabolic stability. This translates to moderate oral bioavailability and reasonable brain penetration, making it a viable candidate for further optimization.

This illustrative data underscores the multifactorial nature of in vivo pharmacokinetics and the necessity of integrating multiple in vitro datasets to build a predictive IVIVC model.

Navigating the Complexities: Challenges and Strategies in IVIVC for Piperidine Compounds

Establishing a reliable IVIVC for piperidine-based compounds is not without its challenges. The structural diversity within this class can lead to a wide range of physicochemical properties and metabolic fates.

Key Challenges:

  • Metabolic Complexity: The piperidine ring and its substituents can be subject to metabolism by multiple CYP isoforms, making it difficult to predict the dominant clearance pathways.[8]

  • Transporter Interactions: Many piperidine-containing drugs are substrates for uptake and efflux transporters, which can significantly impact their absorption and distribution.[2]

  • Poor Solubility: A significant number of piperidine-based compounds are poorly soluble, which can make in vitro dissolution and permeability assessments challenging and may not reflect the in vivo reality where bile salts and other factors can enhance solubilization.

  • Species Differences: Metabolic pathways and transporter expression can vary significantly between preclinical species and humans, complicating the extrapolation of animal data.

Strategies for Success:

  • Integrated In Vitro-In Silico Approach: Combining experimental in vitro data with in silico modeling, such as Physiologically-Based Pharmacokinetic (PBPK) modeling, can provide a more holistic prediction of human pharmacokinetics.[9][10] PBPK models integrate compound-specific data with physiological information to simulate drug absorption, distribution, metabolism, and excretion.

  • Biorelevant Dissolution Testing: For poorly soluble compounds, using biorelevant dissolution media that mimic the composition of fasted and fed state intestinal fluids can provide more predictive in vitro release data.

  • Humanized In Vitro Systems: Utilizing human-derived in vitro systems, such as human liver microsomes and hepatocytes, is crucial for obtaining more relevant metabolic data.

  • Careful Selection of Preclinical Species: Choosing animal models with metabolic and transporter profiles that are most similar to humans for the specific compound class can improve the accuracy of in vivo predictions.

Visualizing the Path: From In Vitro Assays to In Vivo Prediction

The following diagrams illustrate the key workflows and conceptual relationships in establishing an IVIVC for piperidine-based compounds.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_insilico In Silico Modeling cluster_invivo In Vivo Evaluation Permeability Permeability Assay (e.g., Caco-2) PBPK PBPK Modeling Permeability->PBPK Papp, ER Metabolism Metabolic Stability (e.g., Liver Microsomes) Metabolism->PBPK CLint Dissolution Dissolution Testing (Biorelevant Media) Dissolution->PBPK Dissolution Rate PK_Study Preclinical PK Study (e.g., Rodent) PBPK->PK_Study Model Validation Human_PK Predicted Human PK PBPK->Human_PK Prediction PK_Study->PBPK Observed Data

Caption: Workflow for IVIVC of piperidine compounds.

IVIVC_Factors cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Properties IVIVC Successful IVIVC Solubility Solubility Solubility->IVIVC Lipophilicity Lipophilicity (LogP) Lipophilicity->IVIVC pKa pKa pKa->IVIVC Permeability Permeability Permeability->IVIVC Metabolism Metabolism Metabolism->IVIVC Transporters Transporter Affinity Transporters->IVIVC

Caption: Key factors influencing IVIVC success.

Conclusion: A Predictive Paradigm for Piperidine Drug Development

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug development, enabling more informed decision-making, reducing reliance on extensive animal testing, and ultimately accelerating the delivery of novel therapeutics to patients. For the versatile yet complex class of piperidine-based compounds, a successful IVIVC is achievable through a well-designed experimental strategy that integrates key in vitro ADME assays with powerful in silico modeling tools. By understanding the interplay between a compound's physicochemical properties, its permeability, metabolic fate, and interaction with transporters, researchers can build a predictive framework that bridges the gap between the laboratory bench and clinical reality. This guide provides a foundational understanding and practical protocols to empower scientists in their quest to develop the next generation of safe and effective piperidine-containing medicines.

References

  • Malec, M., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PLoS One, 10(4), e0123223. Retrieved from [Link]

  • Tuntiyasawasdikul, S., & Polli, J. E. (2012). IN SILICO PREDICTION AND SIMULATION FOR OF ORAL PIPERINE (1-PIPEROYL PIPERIDINE) SOFTWARE. Chulalongkorn University. Retrieved from [Link]

  • Gomtsyan, A., & Pabel, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115267. Retrieved from [Link]

  • Zhang, D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(9), 657-662. Retrieved from [Link]

  • González-Nieto, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1645-1654. Retrieved from [Link]

  • Advancing Predictions of Oral Drug Absorption, CYP3A4 Induction, and Transporter-Mediated Interactions Using a Human Primary Intestinal 3D Model (EpiIntestinal™). (2025). Clinical and Translational Science. Retrieved from [Link]

  • Piperidine-Based Drug Discovery (Heterocyclic Drug Discovery). (n.d.). Goodreads. Retrieved from [Link]

  • Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒). (2021). Molecules. Retrieved from [Link]

  • Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • UCSD Drug Development Pipeline. (n.d.). UC San Diego. Retrieved from [Link]

  • Analogues of Piperidine for Drug Design. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Mushtaq, N., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). Retrieved from [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2021). Pharmaceutics. Retrieved from [Link]

  • Pang, K. S., et al. (2005). Estimating Human Drug Oral Absorption Kinetics From Caco-2 Permeability Using an Absorption-Disposition Model: Model Development and Evaluation and Derivation of Analytical Solutions for K(a) and F(a). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1149-1160. Retrieved from [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). DARU Journal of Pharmaceutical Sciences, 20(1), 58. Retrieved from [Link]

  • PQRI Workshop Report: Application of IVIVC in Formulation Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Lin, L., & Wong, H. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 9(4), 41. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Khajuria, A., et al. (2002). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 40(7), 779-783. Retrieved from [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). Acta Pharmaceutica Sinica B, 10(8), 1502-1511. Retrieved from [Link]

  • Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. (2017). Current Pharmaceutical Design, 23(27), 4049-4058. Retrieved from [Link]

  • Lin, L., & Wong, H. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 9(4), 41. Retrieved from [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4339-4343. Retrieved from [Link]

  • Davit, B. M., et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(4), 843-851. Retrieved from [Link]

  • Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction. (2020). CORE. Retrieved from [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). European Journal of Pharmaceutical Sciences, 173, 106170. Retrieved from [Link]

  • Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 849-867. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6536. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry, 71, 147-156. Retrieved from [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps. (2012). The AAPS Journal, 14(3), 485-492. Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

  • In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). (2024). Journal of Controlled Release, 371, 1-13. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. (2014). INIS-IAEA. Retrieved from [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2021). Pharmaceutics, 13(10), 1683. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The efficiency and scalability of its synthesis are critical for drug discovery and development pipelines. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this target molecule, offering insights into the practical considerations, mechanistic underpinnings, and expected outcomes of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between the secondary amine of 3,5-dimethylpiperidine and a 3-chloropropanoyl moiety. Two principal strategies emerge from this disconnection:

  • Route A: Acylation with 3-Chloropropionyl Chloride: A direct and often rapid method involving the reaction of 3,5-dimethylpiperidine with a pre-activated acyl chloride.

  • Route B: Carboxylic Acid Coupling: A versatile approach that couples 3,5-dimethylpiperidine with 3-chloropropionic acid using a dehydrating agent, commonly referred to as a coupling agent.

This guide will delve into the experimental protocols for each route, followed by a comparative analysis of their respective advantages and disadvantages, supported by experimental data.

Route A: Direct Acylation with 3-Chloropropionyl Chloride

This classical method relies on the high reactivity of the acyl chloride to drive the acylation of the secondary amine. The reaction is typically fast and proceeds to high conversion.

Reaction Mechanism

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dimethylpiperidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the desired amide product along with a protonated amine. A base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1]

Experimental Protocol

Materials:

  • 3,5-Dimethylpiperidine

  • 3-Chloropropionyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or distillation under reduced pressure.

Visualizing the Workflow: Route A

Route_A_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification reagents Dissolve 3,5-dimethylpiperidine and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add 3-chloropropionyl chloride dropwise cooling->addition Maintain T < 5 °C stirring Stir at room temperature addition->stirring quench Quench with water stirring->quench Monitor by TLC/LC-MS extraction Liquid-liquid extraction quench->extraction purification Column chromatography or distillation extraction->purification product 1-(3-chloropropanoyl)- 3,5-dimethylpiperidine purification->product Isolated Product

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Amide Coupling with 3-Chloropropionic Acid

This route offers an alternative to the use of highly reactive and moisture-sensitive acyl chlorides. It involves the in-situ activation of a carboxylic acid, followed by reaction with the amine. A variety of coupling agents are available, with dicyclohexylcarbodiimide (DCC) being a classic example and reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) offering improved performance in many cases. For this guide, we will focus on the widely used DCC as a representative example.

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid by the coupling agent. In the case of DCC, the carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3,5-dimethylpiperidine) to form the desired amide and dicyclohexylurea (DCU), a byproduct that is typically insoluble in common organic solvents and can be removed by filtration. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[3]

Experimental Protocol

Materials:

  • 3,5-Dimethylpiperidine

  • 3-Chloropropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-chloropropionic acid (1.0 equivalent), 3,5-dimethylpiperidine (1.0 equivalent), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or distillation under reduced pressure.

Visualizing the Workflow: Route B

Route_B_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Dissolve 3,5-dimethylpiperidine, 3-chloropropionic acid, and DMAP in DCM cooling Cool to 0 °C reagents->cooling addition Add DCC solution dropwise cooling->addition stirring Stir at room temperature addition->stirring filtration Filter to remove DCU stirring->filtration Monitor by TLC/LC-MS extraction Liquid-liquid extraction filtration->extraction purification Column chromatography or distillation extraction->purification product 1-(3-chloropropanoyl)- 3,5-dimethylpiperidine purification->product Isolated Product

Caption: Workflow for the synthesis of this compound via Route B.

Head-to-Head Comparison

The choice between Route A and Route B depends on several factors, including the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. The following table summarizes the key performance indicators for each route.

ParameterRoute A: Acyl ChlorideRoute B: DCC Coupling
Starting Materials 3,5-Dimethylpiperidine, 3-Chloropropionyl chloride3,5-Dimethylpiperidine, 3-Chloropropionic acid, DCC
Reagent Handling 3-Chloropropionyl chloride is highly reactive and moisture-sensitive.3-Chloropropionic acid and DCC are stable solids.
Reaction Time Typically faster (2-4 hours).Generally slower (12-24 hours).
Byproducts Triethylamine hydrochloride (water-soluble).Dicyclohexylurea (DCU) (often requires filtration).
Typical Yield Generally high (often >90%).Variable, but can be high with optimization (typically 70-90%).
Purification Aqueous work-up followed by chromatography or distillation.Filtration of DCU, aqueous work-up, and chromatography or distillation.
Cost-Effectiveness Can be more cost-effective for large-scale synthesis if 3-chloropropionyl chloride is readily available.The cost of the coupling agent (DCC) can be a significant factor.
Safety Considerations 3-Chloropropionyl chloride is corrosive and lachrymatory.DCC is a known allergen and skin sensitizer.

Expert Insights and Recommendations

  • For rapid, small-scale synthesis and high yields, Route A (Acyl Chloride) is often the preferred method due to its speed and the straightforward removal of the triethylamine hydrochloride byproduct during aqueous work-up.

  • For larger-scale synthesis or when avoiding the handling of a highly reactive acyl chloride is a priority, Route B (DCC Coupling) provides a viable alternative. However, the removal of the DCU byproduct by filtration can sometimes be challenging on a large scale, and the cost of the coupling reagent must be considered.

  • Alternative Coupling Reagents: For Route B, modern coupling reagents such as HATU or T3P (Propylphosphonic Anhydride) can offer advantages over DCC, including faster reaction times, higher yields, and easier purification as their byproducts are often water-soluble.[5] However, these reagents are generally more expensive than DCC.

  • Purification: In both routes, the final product, this compound, is an oil or low-melting solid.[6] Purification by column chromatography is effective on a laboratory scale. For larger quantities, vacuum distillation may be a more practical approach.

Conclusion

Both the direct acylation with 3-chloropropionyl chloride and the DCC-mediated coupling of 3-chloropropionic acid are effective methods for the synthesis of this compound. The choice of synthetic route should be guided by a careful consideration of the scale of the reaction, cost, safety, and available resources. For most laboratory-scale applications, the acyl chloride route offers a faster and often higher-yielding approach. The carboxylic acid coupling route, while slower, provides a valuable alternative, particularly when the handling of moisture-sensitive reagents is a concern.

References

  • National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • Google Patents. CN104402799A - N-(3-methyl chlorine) piperidine refining method.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • Eureka | Patsnap. Preparation method of N, N-dimethyl piperidine chloride salt. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • ResearchGate. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Organic Syntheses. Esterification of Carboxylic Acids with Alcohols: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]

  • Google Patents. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Google Patents. EP1918282A1 - Method for preparing medetomidine and its salts.
  • ResearchGate. Trying to synthesiz n acryloyl compound using acrylic acid and dcc coupling agent why cannot find an experimental method?. [Link]

  • Google Patents. CN104387315A - Compound I and (R)

Sources

A Comparative Analysis of Cis and Trans Isomers of 3,5-Dimethylpiperidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. This principle is vividly illustrated in the study of piperidine derivatives, a ubiquitous scaffold in medicinal chemistry. This guide provides an in-depth comparative analysis of the cis and trans isomers of 3,5-dimethylpiperidine derivatives, offering field-proven insights and experimental data to inform the strategic design of novel therapeutics.

The Critical Role of Stereochemistry in Piperidine Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design, appearing in numerous approved pharmaceuticals.[1] The introduction of substituents, such as the two methyl groups in 3,5-dimethylpiperidine, gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. In the case of 3,5-dimethylpiperidine, this manifests as cis and trans diastereomers, where the methyl groups are on the same or opposite sides of the piperidine ring, respectively.[2] This seemingly subtle difference in geometry can profoundly impact a molecule's interaction with its biological target, leading to significant variations in potency, selectivity, and pharmacokinetic properties.[3]

Synthesis and Stereochemical Characterization: A Fork in the Road

The journey to understanding the differential effects of cis and trans isomers begins with their synthesis and unequivocal characterization. The primary route to 3,5-dimethylpiperidine involves the hydrogenation of 3,5-dimethylpyridine. The choice of catalyst during this process is a key determinant of the resulting isomeric ratio.

For instance, hydrogenation using 10% palladium on carbon (Pd/C) as a catalyst tends to favor the formation of the trans isomer, with a typical ratio of 70:30 (trans:cis).[2] Conversely, employing 10% platinum oxide (PtO₂) can shift the ratio to 60:40 in favor of the trans isomer.[2] Epimerization reactions, utilizing a strong base like potassium tert-butoxide, can be employed to interconvert the isomers, allowing for the enrichment of the desired stereoisomer.[2]

Separation of the resulting isomeric mixture is typically achieved through techniques such as crystallization or chromatography.[2]

Experimental Protocol: Synthesis of 3,5-Dimethylpiperidine Isomers

A detailed protocol for the synthesis of cis and trans 3,5-dimethylpiperidine isomers via hydrogenation of 3,5-dimethylpyridine is as follows:

  • Reaction Setup: In a high-pressure autoclave, combine 3,5-dimethylpyridine with a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10% Pd/C for a higher trans ratio).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure and heat to the appropriate temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.

  • Workup: After cooling and depressurizing, filter the reaction mixture to remove the catalyst.

  • Purification and Separation: Concentrate the filtrate and separate the cis and trans isomers using fractional distillation or column chromatography.

Unequivocal determination of the stereochemistry is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[2] In ¹H NMR, the coupling constants and chemical shifts of the ring protons can provide crucial information about the relative orientation of the methyl groups. For definitive structural elucidation, X-ray crystallography of a suitable derivative (e.g., an N-tosyl derivative) provides unambiguous proof of the cis or trans configuration.[4]

Conformational Analysis: A Tale of Two Chairs

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. The orientation of the substituents (axial or equatorial) in this chair conformation is a key factor influencing the molecule's shape and, consequently, its biological activity.

Cis Isomer: In the cis-3,5-dimethylpiperidine isomer, both methyl groups are on the same side of the ring. To minimize steric hindrance, the thermodynamically most stable conformation will have both methyl groups in equatorial positions.

Trans Isomer: In the trans isomer, the methyl groups are on opposite sides of the ring. This necessitates that one methyl group occupies an equatorial position while the other is in an axial position. This inherent difference in the spatial disposition of the methyl groups leads to distinct molecular shapes for the two isomers.

Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are invaluable tools for elucidating the preferred conformations of these isomers in solution.[5][6]

Comparative Biological Activity: Where Isomers Diverge

The true significance of stereoisomerism is revealed in the differential biological activities of the cis and trans isomers. The distinct three-dimensional shapes of these molecules lead to different binding affinities and efficacies at their respective biological targets.

Acetylcholinesterase (AChE) Inhibition

Piperidine-based structures are known inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[7] While direct comparative studies on cis- and trans-3,5-dimethylpiperidine derivatives as AChE inhibitors are limited, research on related structures underscores the importance of stereochemistry. For instance, studies on cis-2,6-dimethylpiperidine sulfonamides have demonstrated their potential as AChE inhibitors.[7] The specific orientation of the methyl groups influences the binding of the molecule within the active site of the enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized derivatives against AChE can be determined using the colorimetric method developed by Ellman.[8]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a key target for drugs used to treat various neurological and psychiatric disorders. A study on 2,5-disubstituted piperidine derivatives revealed a significant difference in the activity of the cis and trans isomers. The cis-isomer was found to be a more potent and selective inhibitor of the dopamine transporter compared to its trans counterpart.[9] This highlights how the spatial arrangement of substituents on the piperidine ring can fine-tune the interaction with the transporter protein.

Experimental Protocol: Dopamine Transporter Binding Assay

The binding affinity of the isomers to the dopamine transporter can be assessed using a radioligand binding assay.[10]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds (cis and trans isomers).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values for each isomer, representing their binding affinity.

Histone Deacetylase (HDAC) Inhibition

Recent research has explored the potential of piperidine-containing molecules as inhibitors of histone deacetylases, which are promising targets for cancer therapy. A compelling example of stereochemical differentiation was observed in a series of α-amino amide derivatives, where the cis and trans stereoisomers exhibited a significant difference in their inhibitory activity against HDAC6.[10]

DerivativeIsomerHDAC6 IC50 (µM)[10]
α-amino amidecis0.31
α-amino amidetrans5.19

This dramatic difference in potency underscores the critical importance of precise stereochemical control in the design of HDAC inhibitors.

Experimental Protocol: HDAC Activity Assay

A common method for measuring HDAC activity is a fluorometric assay.[11][12]

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic HDAC substrate, and the test compounds at various concentrations in an assay buffer.

  • Incubation: Incubate the plate to allow the deacetylation reaction to proceed.

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the cis and trans isomers.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activities of the cis and trans isomers of 3,5-dimethylpiperidine derivatives can be rationalized by considering their structure-activity relationships. The spatial orientation of the methyl groups, as dictated by the cis or trans configuration, directly influences how the molecule fits into the binding pocket of its target protein.

dot

SAR_Insight cluster_cis Cis Isomer cluster_trans Trans Isomer cluster_binding Biological Target cis Equatorial-Equatorial Methyl Groups binding_site Receptor Binding Pocket cis->binding_site Optimal Fit (Hypothetical) trans Equatorial-Axial Methyl Groups trans->binding_site Suboptimal Fit / Steric Clash (Hypothetical)

Caption: Hypothetical interaction of cis and trans isomers with a biological target.

The equatorial-equatorial arrangement of the methyl groups in the preferred conformation of the cis isomer may allow for a more favorable interaction with the amino acid residues in the binding site, leading to higher potency. Conversely, the presence of an axial methyl group in the trans isomer could introduce steric clashes, hindering optimal binding.

Conclusion and Future Directions

The comparative analysis of cis and trans isomers of 3,5-dimethylpiperidine derivatives unequivocally demonstrates the profound impact of stereochemistry on biological activity. The choice between a cis or trans configuration can dramatically alter the potency and selectivity of a drug candidate. This guide has provided a framework for the synthesis, characterization, and biological evaluation of these isomers, supported by experimental protocols and insights into their conformational behavior.

For researchers and drug development professionals, a thorough understanding and strategic utilization of stereoisomerism are not merely academic exercises but essential components of rational drug design. Future research should focus on expanding the library of stereochemically pure cis and trans 3,5-dimethylpiperidine derivatives and systematically evaluating their activity against a broader range of biological targets. Such endeavors will undoubtedly unlock new avenues for the development of safer and more effective medicines.

References

  • Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. (2001). PubMed. Retrieved January 8, 2026, from [Link]

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Epigentek. Retrieved January 8, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 8, 2026, from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved January 8, 2026, from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved January 8, 2026, from [Link]

  • Structural investigation on three 3,5-trans disubstituted piperidines. X-ray and theoretical studies. (2002). Sci-Hub. Retrieved January 8, 2026, from [Link]

  • Single crystal X‐ray diffraction structures for both trans‐3e and... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 1,3-Dimethyl-3-silapiperidine: synthesis, molecular structure, and conformational analysis by gas-phase electron diffraction, low temperature NMR, IR and Raman spectroscopy, and quantum chemical calculations. (2013). PubMed. Retrieved January 8, 2026, from [Link]

  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. (2001). PubMed. Retrieved January 8, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 8, 2026, from [Link]

  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. (2013). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (2021). Magnetic Resonance. Retrieved January 8, 2026, from [Link]

Sources

Navigating the Labyrinth of Bioactivity: A Guide to the Reproducibility of Published Data on Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence, however, is matched by a persistent challenge in drug discovery: the reproducibility of published bioactivity data.[4][5] This guide, designed for the discerning researcher, will navigate the complexities of assessing and ensuring the reproducibility of bioactivity data for piperidine analogs. We will dissect the common sources of variability, provide detailed, self-validating experimental protocols, and offer a framework for critically evaluating published findings.

The "Reproducibility Crisis": A Preclinical Research Imperative

The so-called "reproducibility crisis" in biomedical research is a well-documented phenomenon, with numerous studies highlighting the difficulties in replicating published findings.[4][5] This issue is particularly acute in preclinical research, where initial discoveries lay the foundation for costly and time-consuming drug development programs. The National Institutes of Health (NIH) has emphasized the need for increased rigor and transparency to address this challenge, recognizing that reproducibility is a shared responsibility among researchers, institutions, and journals.[6][7][8]

For piperidine analogs, which exhibit a vast spectrum of biological activities from anticancer to neuroprotective effects, the implications of irreproducible data are profound.[1][2][9] A flawed initial report can lead to the misallocation of resources, with research teams pursuing dead-end leads based on unreliable data. This guide aims to equip you with the knowledge and tools to mitigate these risks.

Deconstructing Variability: Why Do Bioactivity Data Differ?

The bioactivity of a piperidine analog, often quantified by metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), is not an immutable property. It is the outcome of a complex interplay between the compound, the biological system, and the experimental conditions. Variability in reported data can arise from a multitude of factors, often insufficiently detailed in publications.

Key Sources of Experimental Variability:

  • Compound-Related Factors:

    • Purity and Characterization: The presence of impurities, residual solvents, or different salt forms can significantly alter the apparent bioactivity.

    • Stereochemistry: For chiral piperidine analogs, different enantiomers or diastereomers can possess vastly different biological activities.

  • Biological System-Related Factors:

    • Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time, leading to changes in receptor expression, signaling pathways, and drug sensitivity. Misidentification or cross-contamination of cell lines is also a notorious source of error.

    • Primary Cells and Tissue Preparations: The inherent biological variability between donors or animals can be a significant factor.

  • Assay-Specific Parameters:

    • Reagent Quality and Concentration: Variations in the quality of reagents, such as radioligands, antibodies, or enzymes, can impact assay performance.

    • Incubation Time and Temperature: For enzyme and receptor binding assays, achieving equilibrium is critical for accurate determination of affinity and potency.

    • Assay Buffer Composition: pH, ionic strength, and the presence of detergents or serum proteins can influence compound solubility and target engagement.

    • Detection Method and Instrumentation: Different detection technologies can have varying sensitivities and susceptibilities to interference.

A Tale of Two Labs: A Hypothetical Case Study

To illustrate the impact of methodological differences, let us consider a hypothetical piperidine analog, "Compound X," reported to have potent anticancer activity.

Lab A's Publication: Reports an IC50 of 50 nM against the HT-29 colon cancer cell line using a standard MTT assay with a 72-hour incubation period.

Lab B's Replication Attempt: Fails to reproduce the reported potency, observing an IC50 closer to 1 µM.

A thorough investigation, guided by the principles of reproducibility, might uncover several discrepancies:

ParameterLab A (Published)Lab B (Replication)Potential Impact on IC50
Cell Line Source Commercial Vendor ACommercial Vendor BGenetic drift or misidentification could alter drug sensitivity.
Cell Passage Number Not specifiedp+20 from thawingHigh passage numbers can lead to phenotypic and genotypic changes.
Serum Concentration 10% FBS10% FBS (different supplier)Batch-to-batch variability in serum can affect cell growth and compound-protein binding.
Compound Dissolution DMSODMSO, with sonicationPoor solubility can lead to an overestimation of the IC50.
MTT Incubation Time 4 hours2 hoursInsufficient incubation can lead to incomplete formazan formation and inaccurate viability readings.
Data Analysis Non-linear regressionLinear interpolationInappropriate data analysis methods can introduce significant errors in IC50 determination.

This hypothetical scenario underscores the critical importance of detailed and transparent reporting of experimental methods.

Experimental Protocols for Robust Bioactivity Assessment

To promote reproducibility, we provide detailed, step-by-step protocols for two common bioactivity assays relevant to piperidine analogs. These protocols incorporate self-validating controls and highlight critical parameters.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Prepare serial dilutions of piperidine analog compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilize Solubilize formazan crystals formazan_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a piperidine analog using the MTT assay.

Detailed Steps:

  • Cell Seeding:

    • Culture cells in appropriate media and ensure they are in the logarithmic growth phase.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for "no-cell" blanks (media only) and "vehicle control" (cells treated with the highest concentration of DMSO).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the piperidine analog in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for GPCRs

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11][12]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membrane_prep Prepare cell membranes expressing the target GPCR incubation Incubate membranes, radioligand, and competitor membrane_prep->incubation ligand_prep Prepare radioligand and competitor (piperidine analog) solutions ligand_prep->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation calculate_binding Calculate specific binding scintillation->calculate_binding plot_curve Plot competition curve calculate_binding->plot_curve determine_ki Determine Ki value plot_curve->determine_ki

Caption: Workflow for determining the Ki of a piperidine analog using a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Harvest cells expressing the G protein-coupled receptor (GPCR) of interest.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order: assay buffer, competitor (the piperidine analog at various concentrations), radioligand (at a concentration close to its Kd), and the membrane preparation.

    • To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate for a sufficient time at an appropriate temperature to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Decision Tree for Troubleshooting Conflicting Data

When faced with conflicting bioactivity data for a piperidine analog, a systematic approach is necessary to identify the source of the discrepancy.

Troubleshooting_Tree start Conflicting Bioactivity Data Observed compound Is the compound identity and purity confirmed? start->compound biological_system Are the biological systems comparable? compound->biological_system Yes replicate Re-evaluate in-house with standardized protocol compound->replicate No assay_protocol Are the assay protocols identical? biological_system->assay_protocol Yes biological_system->replicate No data_analysis Is the data analysis method appropriate? assay_protocol->data_analysis Yes assay_protocol->replicate No data_analysis->replicate No consult Consult original authors for detailed methods data_analysis->consult Yes end_reproducible Data is reproducible under specific conditions replicate->end_reproducible consult->end_reproducible Clarification resolves discrepancy end_not_reproducible Original finding may not be robust consult->end_not_reproducible Discrepancy remains

Caption: A decision tree for troubleshooting conflicting bioactivity data for piperidine analogs.

Conclusion: Towards a More Reproducible Future

The reproducibility of bioactivity data is fundamental to the integrity and efficiency of drug discovery. For the vast and versatile class of piperidine analogs, ensuring the reliability of published findings is paramount. By critically evaluating published data, understanding the potential sources of variability, and implementing robust, well-controlled experimental protocols, researchers can contribute to a more reproducible scientific landscape. This guide provides a framework for this endeavor, empowering scientists to navigate the complexities of bioactivity assessment with confidence and scientific rigor.

References

  • National Institutes of Health. (n.d.). Principles and Guidelines for Reporting Preclinical Research. NIH Grants and Funding. Retrieved from [Link][6]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][10]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 51-62.[11]

  • UCLA Clinical & Translational Science Institute. (n.d.). Rigor and Reproducibility. Retrieved from [Link][7]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][12]

  • Collins, F. S., & Tabak, L. A. (2014). NIH plans to enhance reproducibility. Nature, 505(7485), 612–613.[8]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nomenclature Guidelines. Retrieved from [Link][13]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Targets. Retrieved from [Link][14]

  • Columbia University. (2020, January 6). NIH's Policy on Rigor and Reproducibility. Columbia Research. Retrieved from [Link][8]

  • Lindsley, C. W., et al. (2016). A Guide to Reproducibility in Preclinical Research. ACS Chemical Neuroscience, 7(2), 141–147.[4][5]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.[2][3][15]

  • Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 38(2), 379–388.[16]

  • Basit, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Oxidative medicine and cellular longevity, 2021, 5554727.[9]

  • Parlar, A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 180-188.

  • Khan, I., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed research international, 2014, 784796.[17]

  • Khan, M. F., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 28(15), 5786.[18]

  • Turnaturi, R., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. International journal of molecular sciences, 23(19), 11846.[19]

  • Lu, G., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 225, 113778.[20]

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in pharmacological sciences, 18(6), 186–188.[21]

  • Wang, Z., et al. (2021). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of chemical information and modeling, 61(1), 324–336.[22][23]

  • Warne, T., et al. (2011). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences of the United States of America, 108(51), 20532–20537.[24]

  • Lee, J., et al. (2016). The change in DNM IC50 value by 100 µM piperazine derivatives in vitro... ResearchGate. Retrieved from [Link][25]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][26]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][27]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8743.[28]

  • PatSnap. (2025, May 27). How to meet FDA pharmacology data requirements for IND? Synapse. Retrieved from [Link][29]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link][30]

  • Assay Guidance Manual. (2019, October 1). Basic Guidelines for Reporting Non-Clinical Data. National Center for Biotechnology Information. Retrieved from [Link][31]

  • European Chemicals Agency. (2010). How to report in vitro data - Practical Guide 1. Retrieved from [Link][32]

  • Anticancer Research. (2016). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link][33]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2012). How to Use the IUPHAR Receptor Database to Navigate Pharmacological Data. ResearchGate. Retrieved from [Link][34]

  • Sharman, J. L., et al. (2011). IUPHAR-DB: new receptors and tools for easy searching and visualization of pharmacological data. Nucleic acids research, 39(Database issue), D534–D538.[35]

  • European Workshop on Lipid Mediators. (n.d.). The IUPHAR/BPS Guide to Pharmacology. Retrieved from [Link][36]

  • Schindler, C., et al. (2022). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta, 105(9), e202200109.[37]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). RSC Medicinal Chemistry, 12(10), 1736-1745.[38]

Sources

A Researcher's Guide to Piperidine Synthesis: A Cost-Benefit Analysis of Common Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence demands efficient, scalable, and cost-effective synthetic strategies. For researchers and process chemists, the choice of starting material is a critical decision point that dictates not only the synthetic route but also the overall economic viability and environmental impact of the process. This guide provides an in-depth cost-benefit analysis of the most common starting materials for piperidine synthesis, offering field-proven insights and experimental data to inform this crucial selection.

Analysis Framework: Key Metrics for Comparison

An effective cost-benefit analysis extends beyond the price of raw materials. A holistic evaluation must consider several interconnected factors that influence the true cost and feasibility of a synthetic route, from lab-scale discovery to industrial production.

  • Starting Material Cost: The bulk purchase price of the initial precursor.

  • Reaction Yield & Efficiency: The overall percentage of starting material converted to the final product.

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product.

  • Catalyst & Reagent Cost: The expense associated with catalysts (especially precious metals), reagents, and solvents.

  • Process Safety & Hazards: The inherent risks associated with reagents (e.g., high-pressure hydrogen gas, pyrophoric reagents) and reaction conditions (e.g., high temperatures, exotherms).[3]

  • Scalability & Throughput: The ease with which a process can be scaled from milligrams to kilograms or tons, including considerations for heat management and reagent handling.[3]

  • Environmental Impact (E-Factor): The total mass of waste produced per unit of product. Methods requiring extensive purification or using stoichiometric reagents often have higher E-factors.

The Workhorse Route: Catalytic Hydrogenation of Pyridine

The most direct and atom-economical pathway to piperidine is the saturation of the pyridine ring.[4] This method is the dominant industrial process for producing unsubstituted piperidine.

Synthetic Strategy & Mechanistic Insight

The process involves the catalytic addition of three equivalents of hydrogen gas across the aromatic pyridine ring, typically under pressure and with heating.[4] The reaction proceeds through dihydropyridine and tetrahydropyridine intermediates.[4]

Causality: Overcoming the aromaticity of the pyridine ring requires significant energy input and a highly active catalyst. Heterogeneous catalysts like rhodium, platinum, ruthenium, and nickel provide a surface for the dissociation of H₂ gas and the adsorption of the pyridine ring, facilitating the stepwise hydrogen transfer.[5][6] Rhodium-based catalysts are often favored for their high selectivity, which minimizes the primary side reaction: C-N bond cleavage (over-reduction) that can lead to ring-opened byproducts.[6]

Caption: One-pot synthesis via reductive amination.

Cost-Benefit Analysis
MetricAnalysis
Starting Material Cost Low. Glutaraldehyde (often as an aqueous solution) and many primary amines are inexpensive, readily available reagents.
Yield & Efficiency Good to Excellent. Yields are typically in the 70-95% range, depending on the amine substrate.
Atom Economy Moderate. The reaction generates stoichiometric byproducts from the reducing agent (e.g., borate salts).
Catalyst & Reagent Cost Low to Moderate. While no precious metal catalysts are needed, specialized reducing agents can add to the cost, though they are generally affordable.
Process Safety & Hazards Moderate. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas if acidified. Handling large quantities of aqueous glutaraldehyde, a potent sensitizer, requires care. [7]
Scalability & Throughput Good. One-pot procedures are advantageous for throughput. The reaction is generally manageable on a large scale with standard reactor equipment.
Environmental Impact Moderate. The use of stoichiometric reducing agents and organic solvents for extraction contributes to the waste stream.

Classic Cyclization: 1,5-Dihalopentanes with Amines

A traditional and straightforward approach involves the double nucleophilic substitution of a 1,5-dihalopentane with a primary amine or ammonia.

Synthetic Strategy & Mechanistic Insight

The reaction proceeds via a tandem Sₙ2 mechanism. The amine first displaces one halide to form an N-substituted 5-halopentan-1-amine intermediate. This intermediate then undergoes a rapid intramolecular Sₙ2 reaction, where the nitrogen attacks the terminal carbon, displacing the second halide to form the piperidine ring. [8] Causality: The success of this reaction relies on the high rate of the intramolecular cyclization (a 6-exo-tet process), which is kinetically favored over intermolecular polymerization. The use of a base (like potassium carbonate) is essential to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the amine nucleophile. [8]Microwave-assisted protocols can dramatically shorten reaction times from hours to minutes. [9]

Sources

A Researcher's Guide to In Silico Hit Discovery: Comparative Docking of Novel Piperidine Derivatives Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical walkthrough of a comparative molecular docking study. We will investigate a series of novel N-acylpiperidine derivatives, based on the 1-(3-chloropropanoyl)-3,5-dimethylpiperidine scaffold, against a high-value therapeutic target: Acetylcholinesterase (AChE).

The core objective is not merely to present data, but to illuminate the scientific reasoning behind the process—from target selection and ligand design to protocol execution and results interpretation. This guide is structured to serve as a self-validating framework that researchers can adapt for their own discovery campaigns.

The Scientific Premise: Why Piperidines and Acetylcholinesterase?

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1] Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of acetylcholinesterase (AChE).[2][3][4] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5][6]

Given this precedent, we hypothesize that novel derivatives of this compound may exhibit inhibitory activity against AChE. A computational docking study is the most resource-efficient first step to test this hypothesis, allowing us to predict binding affinity and explore the structure-activity relationships (SAR) that govern molecular recognition at the enzyme's active site.[7][8]

For this study, we will compare our novel derivatives against Donepezil , a potent, piperidine-based AChE inhibitor approved for Alzheimer's treatment, which will serve as our benchmark or positive control.[9][10]

Designing the Ligand Library

Our virtual screening library begins with the core structure provided and expands to include several simple, synthetically accessible analogs. The goal is to probe how subtle modifications to the 3-propanoyl side chain affect binding affinity.

Ligand ID Compound Name Modification Rationale
LIG-01 This compoundThe core scaffold of interest.
LIG-02 1-(3-fluoropropanoyl)-3,5-dimethylpiperidineExplores the effect of a smaller, more electronegative halogen.
LIG-03 1-(3-bromopropanoyl)-3,5-dimethylpiperidineInvestigates the impact of a larger, more polarizable halogen.
LIG-04 1-(3-methoxypropanoyl)-3,5-dimethylpiperidineReplaces the halogen with a hydrogen bond acceptor (ether oxygen).
BENCHMARK DonepezilFDA-approved AChE inhibitor for performance comparison.[6]
Experimental Protocol: A Validated Docking Workflow

The following protocol outlines a robust and reproducible methodology for performing molecular docking using industry-standard tools.[11][12]

Step 1: Target Protein Preparation

The accuracy of a docking study is fundamentally dependent on a high-quality, well-prepared protein structure.

  • Structure Retrieval : We will use the high-resolution crystal structure of human Acetylcholinesterase (hAChE) complexed with Donepezil. The structure with PDB ID: 7E3H is selected as it provides an experimentally determined reference for our benchmark compound's binding mode.[13] The PDB file is downloaded directly from the RCSB Protein Data Bank.

  • Initial Cleaning : Using molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio, all non-essential molecules are removed.[14][15] This includes water molecules, co-solvents, and any co-crystallized ligands. We will retain only the protein chains (Chains A and B in 7E3H).

  • Structural Correction : The protein structure is processed to correct for common crystallographic issues. This involves adding polar hydrogen atoms, assigning atomic charges (e.g., Gasteiger or Kollman charges), and repairing any missing side chains or loops using tools like PDBFixer or the Dock Prep module in Chimera.[14][16]

  • File Format Conversion : The final, cleaned protein structure is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]

Step 2: Ligand Preparation

Proper ligand preparation is crucial for ensuring the correct protonation states and 3D geometry are used in the simulation.[17][18]

  • 2D to 3D Conversion : The 2D structures of our derivatives (LIG-01 to LIG-04) and the benchmark (Donepezil) are drawn using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.

  • Energy Minimization : Each 3D ligand structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy conformation.

  • Charge and Torsion Assignment : Partial atomic charges are calculated for each ligand. The software also defines rotatable bonds, allowing for ligand flexibility during the docking simulation.[19]

  • File Format Conversion : Like the protein, the prepared ligands are saved in the PDBQT format.

Step 3: Molecular Docking Simulation

This phase involves computationally placing the flexible ligand into the rigid protein's active site.

  • Defining the Binding Site (Grid Box) : The docking search space is defined by a "grid box" centered on the active site. To ensure accuracy, we center the grid on the position of the co-crystallized Donepezil in the 7E3H structure. The dimensions of the box (e.g., 25 x 25 x 25 Å) are set to be large enough to encompass the entire active site gorge, allowing the ligands to explore all relevant binding orientations.[15]

  • Running AutoDock Vina : AutoDock Vina, a widely used and validated docking program, is employed for the simulation.[20] It uses a sophisticated scoring function and search algorithm to predict the binding poses and estimate the binding affinity.

  • Configuration : A configuration file specifies the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the number of binding modes to generate (e.g., num_modes = 10).

  • Execution : The docking calculation is executed for each ligand against the prepared hAChE structure.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Download Protein (PDB ID: 7E3H) CleanP Clean Protein (Remove Water, etc.) PDB->CleanP Ligands Design Ligand Library (LIG-01 to LIG-04) Gen3D Generate 3D Ligand Structures Ligands->Gen3D PrepP Add Hydrogens & Charges CleanP->PrepP P_PDBQT Save as Protein.pdbqt PrepP->P_PDBQT Grid Define Grid Box (Active Site) P_PDBQT->Grid MinL Energy Minimize Ligands Gen3D->MinL PrepL Add Charges & Torsions MinL->PrepL L_PDBQT Save as Ligands.pdbqt PrepL->L_PDBQT Config Create Config File L_PDBQT->Config Grid->Config Vina Run AutoDock Vina Scores Extract Binding Affinities (kcal/mol) Vina->Scores Poses Analyze Binding Poses & Interactions Vina->Poses Config->Vina Compare Compare to Benchmark (Donepezil) Scores->Compare Poses->Compare Conclusion Draw SAR Conclusions Compare->Conclusion

Caption: Molecular Docking Workflow from Preparation to Analysis.

Results and Interpretation

The primary output from a docking simulation is the binding affinity, expressed in kcal/mol, which estimates the Gibbs free energy of binding (ΔG). A more negative value indicates a more stable protein-ligand complex and stronger predicted binding.[21][22]

Table 1: Comparative Docking Scores
Ligand ID Compound Name Predicted Binding Affinity (kcal/mol)
BENCHMARK Donepezil-11.5
LIG-03 1-(3-bromopropanoyl)-3,5-dimethylpiperidine-7.9
LIG-01 This compound-7.5
LIG-02 1-(3-fluoropropanoyl)-3,5-dimethylpiperidine-7.1
LIG-04 1-(3-methoxypropanoyl)-3,5-dimethylpiperidine-6.8

Interpretation: As expected, the benchmark drug Donepezil shows the strongest binding affinity. Among our novel derivatives, a clear trend emerges related to the halogen substituent: Br > Cl > F . This suggests that the larger, more polarizable bromine atom may be forming more favorable interactions within the active site pocket. The methoxy derivative (LIG-04) scored the lowest, indicating that replacing the halogen with a methoxy group is detrimental to binding in this scaffold.

Table 2: Analysis of Key Molecular Interactions for Top Performers

Beyond the score, analyzing the specific interactions in the best-ranked pose provides crucial mechanistic insights.[23] The AChE active site is a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Key residues for inhibitor binding often include Trp84, Phe330, Tyr334, and Trp279.[9][24][25]

Ligand Interacting Residue Interaction Type Significance
Donepezil Phe330, Tyr334π-π StackingCore hydrophobic interactions that anchor the ligand in the active site gorge.[25]
Trp279π-π StackingKey interaction at the Peripheral Anionic Site (PAS).[9]
Trp84Cation-πInteraction between the protonated piperidine nitrogen and the tryptophan indole ring.
LIG-03 Phe330π-AlkylThe dimethylpiperidine ring forms a hydrophobic interaction.
Tyr334Halogen Bond / vdWThe bromine atom is positioned to form a favorable interaction with the tyrosine ring.
Trp84Cation-πThe core piperidine nitrogen interacts with the key anionic subsite residue.

Interpretation: Donepezil achieves its high affinity through extensive aromatic stacking interactions spanning the active site.[25][26] Our most promising derivative, LIG-03, while weaker, successfully mimics the crucial Cation-π interaction with Trp84 via its piperidine nitrogen. The docking pose suggests its improved performance over the other analogs is due to a favorable interaction between the bromine atom and the hydrophobic pocket defined by Tyr334.

Structure-Activity Relationship (SAR) Conclusions

This in silico study provides a preliminary but valuable SAR model for this novel chemical series.

SAR Core Piperidine Core Interaction1 Cation-π Interaction with Trp84 Core->Interaction1 Affinity Binding Affinity Interaction1->Affinity SideChain 3-Propanoyl Side Chain (R-Group) Interaction2 Hydrophobic/Halogen Interaction with Tyr334 Pocket SideChain->Interaction2 Interaction2->Affinity

Caption: Key Structure-Activity Relationships for AChE Inhibition.

Our results indicate two key determinants for binding:

  • The Piperidine Nitrogen : This is essential for anchoring the molecule in the anionic subsite of the active site gorge via a cation-π interaction with Trp84.

  • The Side-Chain Halogen : The size and polarizability of the atom at the 3-position are critical. Larger halogens (Br) appear to enhance binding, likely through improved van der Waals or halogen bonding interactions in a hydrophobic pocket. Replacing the halogen with a methoxy group is unfavorable.

This computational screen has successfully identified 1-(3-bromopropanoyl)-3,5-dimethylpiperidine (LIG-03) as the most promising candidate for synthesis and subsequent in vitro biological evaluation.

References
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase. Wikipedia. Available at: [Link]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]

  • Lopes, J. F., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Publications. Available at: [Link]

  • Lopes, J. F., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. PubMed Central. Available at: [Link]

  • RCSB PDB. (1999). 1EEA: Acetylcholinesterase. RCSB Protein Data Bank. Available at: [Link]

  • Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Proteopedia. (n.d.). Donepezil. Proteopedia. Available at: [Link]

  • ResearchGate. (n.d.). Binding profile of acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. ijpsi.org. Available at: [Link]

  • Kuhl, D. E., et al. (2007). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British Journal of Clinical Pharmacology. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. ResearchGate. Available at: [Link]

  • RCSB PDB. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB Protein Data Bank. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. Available at: [Link]

  • Science-explained.com. (2024). Ligands preparation: Significance and symbolism. science-explained.com. Available at: [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • RCSB PDB. (2015). 4PQE: Crystal Structure of Human Acetylcholinesterase. RCSB Protein Data Bank. Available at: [Link]

  • YouTube. (2023). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • RCSB PDB. (1999). 1QTI: Acetylcholinesterase (E.C.3.1.1.7). RCSB Protein Data Bank. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Rogers, S. L. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. PubMed. Available at: [Link]

  • de Ruyck, J., et al. (2016). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Available at: [Link]

  • Santos, K. B., et al. (2020). Key Topics in Molecular Docking for Drug Design. PubMed Central. Available at: [Link]

  • University of Edinburgh. (n.d.). Preparing the protein and ligand for docking. acp.ee.ed.ac.uk. Available at: [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. Available at: [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • de Freitas, R. M., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal plan for 1-(3-chloropropanoyl)-3,5-dimethylpiperidine (CAS No. 349097-99-0). As a substituted amide containing a chlorinated alkyl chain, this compound requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in the principles of chemical reactivity and hazardous waste management.

Core Hazard Profile and Chemical Assessment

Understanding the disposal requirements for this compound begins with a thorough assessment of its chemical structure and the hazards posed by its constituent functional groups. While specific toxicological data for this compound is limited, its structure allows for a robust hazard assessment based on well-understood chemical principles.

The molecule can be deconstructed into three key components for analysis:

  • A Halogenated Alkyl Chain (-CH₂CH₂Cl): This classifies the compound as a halogenated organic waste.[1] Such compounds are typically subject to stringent disposal regulations because their incineration can produce acidic gases (like HCl) and potentially other hazardous byproducts, requiring specialized disposal facilities.[2]

  • A Tertiary Amide Linkage (-CONR₂): The amide bond is chemically stable but can be hydrolyzed under acidic or basic conditions, typically requiring heat.[3][4] This reactivity forms the basis for potential chemical degradation protocols.

  • A Substituted Piperidine Ring: The parent compound, 3,5-dimethylpiperidine, is a flammable liquid and irritant. While the nitrogen's basicity is significantly reduced by the electron-withdrawing acyl group, the piperidine structure remains a key consideration, especially if degradation releases the free amine.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / InformationSource(s)
CAS Number 349097-99-0[5]
Molecular Formula C₁₀H₁₈ClNO[5]
Molecular Weight 203.71 g/mol [5]
Physical Form Liquid[6]
Predicted Boiling Point 308.1±25.0 °C[5]
Predicted Density 1.035±0.06 g/cm³[5]
Primary Hazard Class Irritant[5]
Waste Classification Halogenated Organic Waste[1][7]

Immediate Safety and Handling Protocols

Prior to any disposal procedure, adherence to strict safety protocols is mandatory. This ensures the protection of personnel from potential exposure and minimizes the risk of accidental release.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense:

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, use of a face shield in addition to goggles is recommended.

  • Hand Protection: Wear chemically resistant gloves. Given the compound's structure, nitrile gloves are a suitable choice for incidental contact. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.[8]

  • Respiratory Protection: All handling of the compound, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure the spill is contained within the chemical fume hood.

    • Absorb the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]

    • Carefully collect the contaminated absorbent material into a designated, sealable waste container.

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.[11]

  • Large Spills (>100 mL):

    • Evacuate the immediate laboratory area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[11]

    • Prevent the spill from entering drains.[12]

Primary Disposal Pathway: Segregated Hazardous Waste Collection

For the vast majority of laboratory settings, the most direct, compliant, and safest disposal method is to manage this compound as a regulated hazardous waste. This approach transfers the ultimate responsibility of disposal to a licensed facility equipped to handle such chemicals.

The core principle is segregation. Halogenated organic wastes must not be mixed with non-halogenated streams.[13] The disposal cost for halogenated solvents is significantly higher—often two to three times more—due to the complexities of incineration.[2][7]

Step-by-Step Protocol for Waste Collection
  • Select the Correct Waste Container: Obtain a designated hazardous waste container for halogenated organic liquids . These containers are often color-coded or clearly labeled by your institution's EHS office.[1][11] The container must be in good condition and have a secure, threaded cap.[11]

  • Label the Container: Before adding any waste, affix a properly completed hazardous waste tag.[7] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[11]

    • An accurate estimation of the concentration or volume being added.

    • The relevant hazard characteristics (e.g., Irritant, Halogenated).

  • Transfer the Waste: Conduct all transfers inside a chemical fume hood.[7] Use a funnel to prevent spills.

  • Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[11] This prevents the release of vapors.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] Ensure it is stored in secondary containment to mitigate leaks.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for collection.

Advanced Disposal Option: Chemical Degradation via Base Hydrolysis

In specific situations, such as the need to neutralize a large quantity of the material before final disposal, chemical degradation can be employed. The recommended method is base-catalyzed hydrolysis, which cleaves the stable amide bond.

Causality: This process is effective because the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the amide.[4] Subsequent proton transfers lead to the collapse of the tetrahedral intermediate and cleavage of the C-N bond, yielding a carboxylate salt and the free amine.[14][15] Heating is required to overcome the high activation energy of amide hydrolysis.[3]

Reaction: C₁₀H₁₈ClNO + 2NaOH → (3,5-dimethylpiperidine) + (Sodium 3-chloropropanoate) + NaCl + H₂O

IMPORTANT: This procedure does not eliminate hazardous waste. It transforms the original compound into different chemical species (an amine and a chlorinated carboxylate salt) that must still be disposed of properly as a new hazardous waste stream.

Step-by-Step Protocol for Base Hydrolysis
  • Equipment Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: Prepare a 2M solution of sodium hydroxide (NaOH).

  • Reaction:

    • For every 1 mole of this compound, add at least 2.2 moles of the 2M NaOH solution to the flask. The excess base ensures the reaction goes to completion.

    • Stir the mixture and heat it to reflux using a heating mantle.

  • Monitoring: Allow the reaction to reflux for a minimum of 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if necessary.

  • Cooling and Neutralization:

    • After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

    • Carefully and slowly neutralize the excess base by adding an acid, such as hydrochloric acid (HCl), while monitoring the pH. Aim for a final pH between 6.0 and 8.0. This step must be done with extreme caution due to the heat generated.

  • Final Disposal: The resulting aqueous solution contains 3,5-dimethylpiperidine, sodium 3-chloropropanoate, and salts. This entire mixture must be collected in a new, properly labeled hazardous waste container for aqueous waste containing organics.

Disposal Decision Workflow

The choice between direct disposal and chemical degradation depends on laboratory capabilities, regulatory requirements, and the quantity of waste. The following workflow provides a logical framework for making this decision.

DisposalWorkflow start Start: Disposal of This compound quantity_check Is the quantity of waste > 1 kg AND/OR is there a specific need for degradation? start->quantity_check direct_disposal Primary Pathway: Segregated Hazardous Waste Collection quantity_check->direct_disposal No degradation_check Are the necessary equipment (reflux setup) and expertise for chemical reaction available? quantity_check->degradation_check Yes direct_disposal_steps 1. Use designated HALOGENATED waste container. 2. Label container with full chemical name. 3. Transfer waste in a fume hood. 4. Store in SAA with secondary containment. 5. Arrange for EHS pickup. direct_disposal->direct_disposal_steps end End: Compliant Disposal direct_disposal_steps->end degradation_check->direct_disposal No degradation_pathway Advanced Pathway: Chemical Degradation (Base Hydrolysis) degradation_check->degradation_pathway Yes degradation_steps 1. React with excess 2M NaOH under reflux. 2. Cool and neutralize the final solution. 3. Collect the entire resulting mixture. 4. Dispose of as AQUEOUS hazardous waste. degradation_pathway->degradation_steps degradation_steps->end

Caption: Decision workflow for selecting the appropriate disposal method.

References

  • Chemguide. The Hydrolysis of Amides.[14]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.[3]

  • Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes.[15]

  • Leah4sci. Mechanism of Amide Hydrolysis.[16]

  • BYJU'S. Types of Amide Hydrolysis.[4]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation.[1]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[11]

  • Cornell University Environmental Health and Safety. Organic Solvents.[13]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories.[7]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.[2]

  • Sigma-Aldrich. Safety Data Sheet for a related hazardous chemical.[8]

  • Sigma-Aldrich. Safety Data Sheet for a related hazardous chemical.[12]

  • Sigma-Aldrich. Safety Data Sheet for 3,5-Dimethylpiperidine.

  • ChemicalBook. this compound Property.[5]

  • ChemicalBook. 3,5-Dimethylpiperidine - Safety Data Sheet.[10]

  • TCI Chemicals. Safety Data Sheet for 1-(3-Chloropropyl)piperidine Hydrochloride.[9]

  • Hit2Lead. this compound Product Information.[6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.